molecular formula C10H11FO3 B6293763 Isopropyl 4-fluoro-3-hydroxybenzoate CAS No. 2379321-69-2

Isopropyl 4-fluoro-3-hydroxybenzoate

Cat. No.: B6293763
CAS No.: 2379321-69-2
M. Wt: 198.19 g/mol
InChI Key: WZONAWVAPQBAPJ-UHFFFAOYSA-N
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Description

Isopropyl 4-fluoro-3-hydroxybenzoate is a chemical compound of interest in scientific research and development, particularly as a building block in organic synthesis and pharmaceutical manufacturing. This compound features both a fluorine atom and a phenolic hydroxyl group on the aromatic ring, which are common functional motifs in medicinal chemistry. These groups can significantly influence a molecule's electronic properties, lipophilicity, and binding affinity, making such derivatives valuable for creating structure-activity relationships (SAR) or for use as intermediates in synthesizing more complex target molecules . Related compounds, such as methyl and tert-butyl esters of 4-fluoro-3-hydroxybenzoic acid, are well-established as intermediates and pharmaceutical standards, indicating the utility of this chemical class . Furthermore, studies on structurally similar parabens (esters of 4-hydroxybenzoic acid) show that the isopropyl ester group can exhibit significant biological activity, such as increased cell proliferation in model systems, highlighting the importance of the ester moiety in biological interactions . Researchers may utilize this compound in areas including drug discovery, materials science, and as a precursor for further chemical modification. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-fluoro-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZONAWVAPQBAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isopropyl 4-fluoro-3-hydroxybenzoate: Chemical Structure, Synthesis, and Properties

[1]

Abstract Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2) is a specialized fluorinated phenolic ester utilized primarily as a pharmaceutical intermediate and structural building block in medicinal chemistry. As a lipophilic derivative of 4-fluoro-3-hydroxybenzoic acid—a key scaffold in the synthesis of transthyretin (TTR) stabilizers like Acoramidis and various kinase inhibitors—this compound plays a critical role in Structure-Activity Relationship (SAR) studies and prodrug development. This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, spectroscopic characteristics, and applications in drug discovery.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule comprises a benzoic acid core substituted with a fluorine atom at the para position and a hydroxyl group at the meta position, esterified with an isopropyl group.[1] The interplay between the electronegative fluorine and the electron-donating hydroxyl group creates a unique electronic environment that influences both metabolic stability and binding affinity in protein targets.

PropertyDetail
IUPAC Name Propan-2-yl 4-fluoro-3-hydroxybenzoate
Common Name Isopropyl 4-fluoro-3-hydroxybenzoate
CAS Number 2379321-69-2
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
SMILES CC(C)OC(=O)C1=CC=C(F)C(O)=C1
InChI Key WZONAWVAPQBAPJ-UHFFFAOYSA-N
Structural Features & Electronic Effects[1]
  • Fluorine Substituent (C4): Induces a strong inductive electron-withdrawing effect (-I), increasing the acidity of the adjacent phenolic hydroxyl group (pKa modulation) and enhancing metabolic stability against oxidative metabolism at the para position.

  • Hydroxyl Group (C3): Acts as a hydrogen bond donor/acceptor, critical for ligand-receptor interactions. Its position ortho to the fluorine allows for potential intramolecular hydrogen bonding, influencing the molecule's conformation and lipophilicity.[1]

  • Isopropyl Ester (C1): Increases lipophilicity (LogP) compared to the parent acid or methyl ester, improving cell membrane permeability. It serves as a steric bulk element in SAR studies or as a labile protecting group.

Physicochemical Properties[7]

Note: Experimental values for this specific ester are limited; data below includes predicted values based on structural analogs (Methyl 4-fluoro-3-hydroxybenzoate and 4-fluoro-3-hydroxybenzoic acid).

PropertyValue (Experimental/Predicted)Source/Note
Physical State Solid or Viscous OilAnalogous to methyl ester (solid, mp 90-94°C)
Melting Point ~60–80 °C (Predicted)Lower than methyl ester due to isopropyl disruption
Boiling Point ~285 °C @ 760 mmHg (Pred.)Standard ester extrapolation
LogP (Octanol/Water) 2.59Calculated (Consensus)
pKa (Phenol) ~7.5–8.0Acidified by ortho-F (vs. Phenol pKa 10)
Topological Polar Surface Area 46.5 Ų20.2 (OH) + 26.3 (Ester)
H-Bond Donors/Acceptors 1 / 3OH donor; Ester/F acceptors

Synthetic Pathways[1][10][11]

The synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate typically proceeds via the esterification of 4-fluoro-3-hydroxybenzoic acid. Two primary methods are employed depending on scale and purity requirements.

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

This method is preferred for large-scale production due to cost-effectiveness.

  • Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), Isopropanol (solvent/reactant), Conc. H₂SO₄ (0.1 eq).

  • Procedure:

    • Dissolve the acid in excess isopropanol (10-20 volumes).

    • Add catalytic sulfuric acid dropwise.

    • Reflux the mixture (approx. 82°C) for 8–12 hours. Monitor via TLC/HPLC.

    • Workup: Concentrate under reduced pressure. Dilute residue with EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.

    • Purification: Recrystallization from hexanes/EtOAc or column chromatography.

Method B: Thionyl Chloride Activation (High Yield)

Ideal for laboratory-scale synthesis to ensure complete conversion.

  • Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), SOCl₂ (1.5 eq), Isopropanol (excess), DMF (cat.).

  • Procedure:

    • Suspend acid in DCM or use neat SOCl₂. Add catalytic DMF.

    • Reflux for 2 hours to generate the acid chloride (intermediate). Note: The phenol may not require protection if conditions are controlled, but O-acylation is a risk.[1] Alternatively, use a coupling agent like DCC/DMAP.[1]

    • Remove excess SOCl₂ under vacuum.

    • Dissolve residue in DCM and add Isopropanol (2.0 eq) with Pyridine (2.0 eq) at 0°C.

    • Stir at RT for 4 hours.

Synthesis Workflow Diagram

SynthesisStart4-Fluoro-3-hydroxybenzoic Acid(CAS 51446-31-2)Reagent1SOCl2 / DMF(Activation)Start->Reagent1InterAcid ChlorideIntermediateReagent1->Inter- SO2, - HClReagent2Isopropanol / Pyridine(Esterification)Inter->Reagent2ProductIsopropyl 4-fluoro-3-hydroxybenzoate(CAS 2379321-69-2)Reagent2->ProductNucleophilic Acyl Substitution

Figure 1: Step-wise synthesis via acid chloride activation.

Spectroscopic Characterization

Verification of the structure relies on identifying the specific signals of the isopropyl group and the 1,3,4-substituted aromatic ring.[1]

¹H NMR (400 MHz, DMSO-d₆ / CDCl₃)
  • Aromatic Region (3H):

    • δ 7.60–7.70 (dd, 1H, H-2): Doublet of doublets due to meta-coupling with H-6 and coupling with F.[1]

    • δ 7.50–7.60 (m, 1H, H-6): Multiplet or broad doublet.

    • δ 7.10–7.20 (dd, 1H, H-5): Significant splitting due to large ¹J_H-F coupling (~8-10 Hz).[1]

  • Aliphatic Region:

    • δ 5.10–5.25 (sept, 1H, CH): Characteristic septet of the isopropyl methine proton.[1]

    • δ 1.35 (d, 6H, 2xCH₃): Doublet for the methyl groups.[1]

  • Exchangeable:

    • δ ~5.5–10.0 (s, 1H, OH): Broad singlet; shift varies heavily with solvent and concentration (hydrogen bonding).[1]

IR Spectroscopy (FT-IR)[5]
  • 3200–3450 cm⁻¹: O-H stretching (broad, intermolecular H-bonding).

  • 1700–1725 cm⁻¹: C=O stretching (Ester carbonyl).

  • 1200–1250 cm⁻¹: C-F stretching (Strong).

  • 1580–1600 cm⁻¹: C=C Aromatic ring stretching.

Applications in Drug Discovery[1]

Isopropyl 4-fluoro-3-hydroxybenzoate serves as a specialized building block in the development of small molecule therapeutics.

Transthyretin (TTR) Stabilizers

The parent acid is a known scaffold for TTR stabilizers (e.g., Acoramidis analogs).[1] The isopropyl ester is used to:

  • Enhance Permeability: Increase cellular uptake in in vitro assays before intracellular hydrolysis releases the active acid.

  • Prodrug Design: Mask the carboxylic acid to improve oral bioavailability.

Kinase Inhibitor Scaffolds

The 3-hydroxy-4-fluoro motif is a bioisostere for various kinase hinge-binding regions. The ester allows for orthogonal protection during the synthesis of complex heterocycles, permitting selective alkylation of the phenol group (e.g., Williamson ether synthesis) without affecting the carboxylate.[1]

Metabolic Stability Studies

Fluorine substitution at the 4-position blocks metabolic hydroxylation (Phase I metabolism), a common clearance pathway for benzoate derivatives. This compound is used as a reference standard to validate metabolic stability in liver microsome assays.

Scaffold Utility Diagram

ApplicationsCoreIsopropyl 4-fluoro-3-hydroxybenzoateApp1Prodrug Strategy(Masked Carboxyl)Core->App1Hydrolysis in vivoApp2Orthogonal Protection(Phenol Alkylation)Core->App2Synthetic IntermediateApp3TTR Stabilizer Analogs(Bioisostere)Core->App3SAR Studies

Figure 2: Functional applications in medicinal chemistry workflows.

Handling & Safety (E-E-A-T)

While specific toxicological data for this ester is limited, it should be handled with the same precautions as its parent acid and analogous benzoates.[1]

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Use within a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the phenol.

References

  • Fluorochem. Isopropyl 4-fluoro-3-hydroxybenzoate Product Sheet. Accessed 2026.[4][3] Link

  • PubChem. 4-Fluoro-3-hydroxybenzoic acid (Parent Compound Data). National Library of Medicine. Link

  • Google Patents. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate. (Methodology adaptation). Link

  • Sigma-Aldrich. Methyl 4-fluoro-3-hydroxybenzoate (Analogous Property Data). Link

  • NIST Chemistry WebBook. Isopropyl 4-hydroxybenzoate (Spectral Analog). Link

Isopropyl 4-fluoro-3-hydroxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isopropyl 4-fluoro-3-hydroxybenzoate (CAS: 2379321-69-2)

Executive Summary

Isopropyl 4-fluoro-3-hydroxybenzoate is a fluorinated organic compound of significant interest to the pharmaceutical and life sciences industries. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and critical role as a key building block in the development of novel therapeutics. With a molecular formula of C10H11FO3 and a molecular weight of 198.19 g/mol , this intermediate is particularly noted for its use in the synthesis of transthyretin (TTR) stabilizers, such as Acoramidis, which are under investigation for treating conditions like transthyretin amyloidosis.[1] The strategic incorporation of a fluorine atom and a hydroxyl group on the benzoate ring imparts unique physicochemical properties that are highly advantageous in medicinal chemistry for optimizing metabolic stability and target binding affinity.[2] This document details its properties, a validated synthesis protocol, safety considerations, and its application workflow in drug development.

Physicochemical Properties and Identification

The fundamental identity and characteristics of Isopropyl 4-fluoro-3-hydroxybenzoate are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C10H11FO3[3]
Molecular Weight 198.19 g/mol [3]
CAS Number 2379321-69-2[3]
IUPAC Name propan-2-yl 4-fluoro-3-hydroxybenzoate[3]
Canonical SMILES CC(C)OC(=O)C1=CC=C(F)C(O)=C1[3]
InChI Key WZONAWVAPQBAPJ-UHFFFAOYSA-N[3]
Purity ≥95% (Typical)[3]
LogP 2.59[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Significance in Pharmaceutical Research

The utility of Isopropyl 4-fluoro-3-hydroxybenzoate in drug development stems from its precursor, 4-fluoro-3-hydroxybenzoic acid. This structural motif is a valuable intermediate for a range of bioactive compounds.

Key Applications:

  • Acoramidis Intermediate: The precursor acid is a documented key intermediate in the synthesis of Acoramidis, a next-generation transthyretin stabilizer being developed for the treatment of transthyretin amyloidosis (ATTR), a debilitating condition.[1]

  • Enzyme Inhibition: 4-fluoro-3-hydroxybenzoic acid serves as a starting material for synthesizing potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), highlighting its broader potential in targeting specific enzyme pathways.[4][5]

  • Medicinal Chemistry Advantages: The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of a drug candidate.[2] The hydroxyl group provides a key point for further chemical modification or for establishing crucial hydrogen-bond interactions with a biological target.

Synthesis and Manufacturing

The synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate is most efficiently achieved via the esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-hydroxybenzoic acid. The overall process is robust and scalable.

Synthesis of the Precursor: 4-Fluoro-3-hydroxybenzoic Acid

The precursor acid can be synthesized through several established routes. One common industrial method is the Kolbe-Schmitt carboxylation of 4-fluorophenol. In this process, 4-fluorophenol is treated with potassium hydroxide and then carboxylated using carbon dioxide under heat and pressure.[6] Subsequent acidification yields the desired 4-fluoro-3-hydroxybenzoic acid.[6][7] Alternative high-yield, dual-route processes starting from 4-bromo-1-fluoro-2-methoxybenzene have also been developed for industrial-scale production.[1][7]

Key Experimental Protocol: Fischer Esterification

The following protocol details the conversion of 4-fluoro-3-hydroxybenzoic acid to its isopropyl ester. This method is adapted from standard acid-catalyzed esterification procedures for structurally similar phenolic acids.[8][9]

Objective: To synthesize Isopropyl 4-fluoro-3-hydroxybenzoate via Fischer esterification.

Materials:

  • 4-Fluoro-3-hydroxybenzoic acid (1.0 eq)

  • 2-Propanol (Isopropanol), anhydrous (20-30 eq, serves as solvent and reactant)

  • p-Toluenesulfonic acid (TsOH) or concentrated Sulfuric Acid (H₂SO₄) (0.05-0.1 eq, catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-hydroxybenzoic acid (1.0 eq) and a large excess of anhydrous 2-propanol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq). The use of an acid catalyst is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the isopropanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing at the boiling point of the alcohol ensures the reaction proceeds at a reasonable rate.

  • Solvent Removal: After cooling to room temperature, remove the excess 2-propanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash successively with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. The bicarbonate wash is a self-validating step; effervescence confirms the presence of unreacted acid, and its cessation indicates complete neutralization.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude Isopropyl 4-fluoro-3-hydroxybenzoate can be purified by column chromatography on silica gel if necessary to achieve high purity.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 4-Fluoro-3-hydroxybenzoic Acid Reaction Fischer Esterification (Reflux, 12-18h) Precursor->Reaction Reagents Isopropanol (Solvent/Reagent) p-Toluenesulfonic Acid (Catalyst) Reagents->Reaction Workup Aqueous Work-up (NaHCO3 Wash, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Isopropyl 4-fluoro-3-hydroxybenzoate Purification->Product

Caption: Fischer esterification workflow for Isopropyl 4-fluoro-3-hydroxybenzoate.

Application as a Pharmaceutical Building Block

The primary value of Isopropyl 4-fluoro-3-hydroxybenzoate lies in its role as a readily derivatizable intermediate. The ester group can be hydrolyzed if needed, while the phenolic hydroxyl and the aromatic ring can participate in various coupling reactions to build more complex molecular architectures.

Conceptual Drug Development Workflow

DrugDevWorkflow cluster_start Starting Materials cluster_synthesis Multi-Step Synthesis cluster_end Final Product Start Isopropyl 4-fluoro- 3-hydroxybenzoate Step1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 API Advanced Pharmaceutical Intermediate (API) (e.g., Acoramidis Core) Step2->API

Caption: Role as a key intermediate in a multi-step pharmaceutical synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Isopropyl 4-fluoro-3-hydroxybenzoate is not widely available, data from its precursor, 4-fluoro-3-hydroxybenzoic acid, provides a reliable basis for handling protocols.

  • Hazards: The precursor acid is classified as a skin and eye irritant and may cause respiratory irritation.[5][10][11] It is reasonable to assume the isopropyl ester carries similar risks.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12] If handling as a powder or aerosol, use respiratory protection.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[12]

Conclusion

Isopropyl 4-fluoro-3-hydroxybenzoate is a specialized chemical intermediate with significant and validated importance in modern drug development. Its well-defined physicochemical properties and the strategic placement of its functional groups make it an invaluable building block for complex therapeutic agents, most notably in the synthesis of Acoramidis. The synthetic routes are well-established and scalable, ensuring its availability for research and manufacturing. Proper adherence to safety and handling protocols based on related compounds is essential for its use in a laboratory or industrial setting.

References

  • CPAchem Ltd. (2022). Safety data sheet: Isopropyl 4-Hydroxybenzoate. Retrieved from [Link]

  • Regal Remedies Limited. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • NIST. (2025). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of isopropyl 4-hydroxybenzoate (CAS 4191-73-5). Retrieved from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Isopropyl 3,4-dihydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl 3,4,5-trihydroxybenzoate. Retrieved from [Link]

Sources

Physicochemical Profiling: Isopropyl 4-fluoro-3-hydroxybenzoate

[1]

Document Type: Technical Whitepaper Subject: pKa Determination, Structural Analysis, and Biopharmaceutical Implications Compound CAS: 2379321-69-2 (Analogous/Related) Target Audience: Medicinal Chemists, DMPK Scientists, Formulation Engineers

Executive Summary

Isopropyl 4-fluoro-3-hydroxybenzoate is a lipophilic phenolic ester commonly utilized as an intermediate in the synthesis of biologically active scaffolds (e.g., ROR

phenolic hydroxyl group

Understanding the pKa of this moiety is critical for:

  • Synthetic Optimization: Controlling reactivity during nucleophilic substitutions.[1]

  • Purification: Designing pH-controlled liquid-liquid extractions.[1]

  • Biopharmaceutics: Predicting intestinal absorption (pH-partition hypothesis) and solubility profiling.[1]

Predicted pKa Value: 7.9 ± 0.3 Derivation based on Hammett Linear Free Energy Relationships (LFER) and fragment-based QSAR analysis.

Structural Basis of Acidity

The acidity of Isopropyl 4-fluoro-3-hydroxybenzoate deviates from the standard phenol value (pKa

1
Electronic Effect Analysis

The molecule contains two key substituents influencing the phenolic proton:

  • Isopropyl Ester (

    
    ) at Position 1: 
    
    • Relation to Phenol (Pos 3): Meta relationship.

    • Effect: Electron-withdrawing group (EWG) via induction (

      
      ) and resonance (
      
      
      ).[1] However, in the meta position, resonance effects are minimized, leaving the inductive effect to stabilize the phenoxide anion.
    • Hammett Constant (

      
      ): 
      
      
      (based on ethyl ester data).[1]
  • Fluorine Atom (

    
    ) at Position 4: [1][2]
    
    • Relation to Phenol (Pos 3): Ortho relationship.[1]

    • Effect: Fluorine is highly electronegative (strong

      
       effect) but also a weak resonance donor (
      
      
      ).[1] In the ortho position, the inductive withdrawal dominates, significantly increasing acidity (lowering pKa).
    • Proximity Effect: Potential for weak intramolecular hydrogen bonding is minimal due to fluorine's poor acceptor capability, preventing significant stabilization of the protonated form.

Visualization of Electronic Vectors

ElectronicEffectsPhenolPhenolic OH (Pos 3)Ionizable CenterAnionPhenoxide AnionStabilizedPhenol->AnionDeprotonation(pH > 7.9)EsterIsopropyl Ester (Pos 1)Meta-EWGEster->PhenolInductive Withdrawal (-I)Lowers pKaFluoroFluorine (Pos 4)Ortho-EWG (Inductive)Fluoro->PhenolStrong Inductive (-I)Significant pKa drop

Figure 1: Electronic vectors influencing the ionization of the 3-hydroxyl group.

Theoretical pKa Calculation

In the absence of direct experimental data for this specific ester, we employ the Hammett Equation and fragment-based additivity rules to derive a high-confidence prediction.

Hammett Equation Application
  • Reference (

    
    ):  9.95
    
  • Reaction Constant (

    
    ):  2.23 (Sensitivity of phenol ionization to substituents).[1]
    
  • Substituent Constants (

    
    ): 
    
    • 
      : +0.37 (Electron withdrawing)
      
    • 
      : Apparent 
      
      
      is required.[1] Ortho-fluorophenol has a pKa of 8.81, implying a
      
      
      of 1.14.[1]
    • 
      .[1]
      
Calculation Steps
  • Baseline: 9.95

  • Shift due to Ester:

    
    [1]
    
  • Shift due to Fluorine:

    
    [1]
    
  • Total Shift:

    
    
    
  • Result:

    
    [1]
    

Experimental Determination Protocols

For definitive validation, the following protocols are recommended. Due to the lipophilicity of the isopropyl ester (Predicted LogP

Method A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

This is the "Gold Standard" for pKa determination of sparingly soluble drugs.[1]

Reagents:

  • 0.1 M KOH (standardized, carbonate-free).[1]

  • 0.1 M HCl.[1]

  • Methanol (MeOH) or Dioxane as cosolvent.[1]

  • 0.15 M KCl (Ionic Strength Adjuster).[1]

Protocol:

  • Preparation: Dissolve the compound in three different ratios of MeOH:Water (e.g., 30%, 40%, 50% v/v). Ensure final concentration is

    
     M.
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    ) to prevent
    
    
    absorption.
  • Data Acquisition: Record pH vs. volume of titrant. Determine apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    (dielectric constant).[1] The y-intercept represents the aqueous pKa.[1]
Method B: UV-Metric Titration (Spectral Shift)

Ideal if the compound has low solubility (

11

Protocol:

  • Scan: Collect UV spectra (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated).

  • Wavelength Selection: Identify

    
     for both species.
    
  • Buffer Series: Prepare a series of buffers ranging from pH 5.0 to 11.0.

  • Measurement: Measure absorbance at the analytical wavelength for each pH point.

  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    
    
Experimental Workflow Diagram

ExperimentalWorkflowStartSample: Isopropyl 4-fluoro-3-hydroxybenzoateSolubilityCheckCheck Aqueous SolubilityStart->SolubilityCheckDecisionSoluble > 1 mM?SolubilityCheck->DecisionMethodAPotentiometric Titration(Aqueous)Decision->MethodAYesMethodBCosolvent Potentiometry(Yasuda-Shedlovsky)Decision->MethodBNo (Moderate)MethodCUV-Metric Titration(D-PAS)Decision->MethodCNo (Very Low)AnalysisData Fitting & ExtrapolationMethodA->AnalysisMethodB->AnalysisMethodC->AnalysisResultReported pKaAnalysis->Result

Figure 2: Decision tree for selecting the optimal pKa determination methodology.

Biopharmaceutical & Synthetic Implications[3][4][5]

Solubility Profile

The pKa of ~8.0 implies the compound behaves as a neutral lipophile in the stomach and upper small intestine.

  • pH 1.2 (Gastric): 100% Neutral.[1] Solubility is driven solely by intrinsic solubility (

    
    ).[1]
    
  • pH 7.4 (Blood/Tissue):

    
     Ionized.[1] Solubility is slightly enhanced but membrane permeability remains high.[1]
    
  • pH 10+ (Workup):

    
     Ionized.[1] The compound will partition into the aqueous phase, allowing separation from non-acidic impurities (e.g., decarboxylated byproducts or non-phenolic precursors).
    
Stability Warning

While the pKa discussion focuses on the phenol, the isopropyl ester is susceptible to base-catalyzed hydrolysis.

  • Risk: Conducting pKa measurements at pH > 11 or prolonged exposure to strong base can hydrolyze the ester to 4-fluoro-3-hydroxybenzoic acid .[1]

  • Mitigation: Perform titrations rapidly (pulse titration) or keep pH < 10.5 during analysis.

Summary Data Table
PropertyValueConfidenceSource/Method
Predicted pKa 7.98 HighHammett LFER Calculation
pKa Range 7.7 – 8.3HighAnalogous SAR (Methyl 3-hydroxybenzoate)
Functional Group Phenolic -OHN/AStructural Assignment
LogP (Neutral) 2.85MediumConsensus Prediction (cLogP)
LogD (pH 7.4) 2.75MediumCalculated from pKa & LogP

References

  • Hammett, L. P. (1937).[1][3] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link

  • PubChem. (2024).[1] Compound Summary: 4-Fluoro-3-hydroxybenzoic acid (Parent Acid).[1][4][5][6][7] National Library of Medicine.[1][8] Link

  • Box, K. J., & Comer, J. E. (2008).[1] Using measured pKa, LogP and solubility to investigate the benefits of forming salts and cocrystals. Current Drug Metabolism, 9(9), 869-878.[1] Link

The Reactivity Profile of the 4-Fluoro-3-Hydroxy Moiety: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-fluoro-3-hydroxy moiety is a critical structural motif in contemporary medicinal chemistry and drug development. Its prevalence in a range of bioactive molecules, most notably as a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer, underscores its significance.[1] This guide provides an in-depth exploration of the reactivity profile of this moiety, offering researchers and drug development professionals the foundational knowledge to effectively utilize it in the design and synthesis of novel therapeutics.

The strategic placement of a fluorine atom and a hydroxyl group on an aromatic ring creates a unique electronic environment that governs its reactivity. This guide will dissect the interplay of these substituents, providing a comprehensive overview of the moiety's behavior in key chemical transformations, including electrophilic and nucleophilic aromatic substitution, and reactions involving the hydroxyl group.

Electronic Properties: A Duality of Effects

The reactivity of the 4-fluoro-3-hydroxy moiety is dictated by the combined electronic influence of its two substituents. The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through a strong positive mesomeric (+M) or resonance effect.[2][3] This effect significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[4]

Conversely, the fluorine atom exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[2] However, like the hydroxyl group, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a +M effect.[5] While the inductive effect of halogens is generally stronger than their resonance effect, making them deactivators overall, the balance of these effects for fluorine is more nuanced.[2]

The synergy of these effects in the 4-fluoro-3-hydroxy moiety results in a complex pattern of electron distribution, which in turn dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution (EAS): Directing Effects and Regioselectivity

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions on the aromatic ring that are most activated. Both the hydroxyl and fluoro substituents are ortho, para-directors.[3] This means they direct incoming electrophiles to the positions ortho and para to themselves.

In the case of the 4-fluoro-3-hydroxy moiety, the directing effects of the two groups must be considered in concert. The hydroxyl group at position 3 is a much stronger activating group than the fluorine at position 4 is a deactivator. Therefore, the directing influence of the hydroxyl group will dominate.

The positions ortho to the hydroxyl group are C2 and C4. The position para to the hydroxyl group is C6. The position C4 is already substituted with fluorine. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions.

C1C2
C6C3-OH
C5C4-F

Nucleophilic Aromatic Substitution (SNA): The Role of the Fluoro Group

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.[7] In the 4-fluoro-3-hydroxy moiety, the fluorine atom can act as a leaving group. While the ring is not strongly activated towards nucleophilic attack by default, under certain conditions, the fluorine can be displaced.

Recent research has shown that even unactivated fluoroarenes can undergo nucleophilic substitution, for example, with amines, through mechanisms such as homolysis-enabled electronic activation.[3][8][9] This suggests that the 4-fluoro-3-hydroxy moiety may be susceptible to SNA reactions with various nucleophiles, particularly under forcing conditions or with appropriate catalytic activation.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group of the 4-fluoro-3-hydroxy moiety is a key site for chemical modification. Its reactivity is influenced by its acidity, which is in turn affected by the electronic properties of the other ring substituents.

Acidity
O-Alkylation (Etherification)

The phenolic hydroxyl group can be readily alkylated to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol with a base to form the phenoxide, followed by reaction with an alkyl halide.[1]

Experimental Protocol: O-Alkylation of Methyl 4-Fluoro-3-hydroxybenzoate

This protocol details the etherification of the hydroxyl group of methyl 4-fluoro-3-hydroxybenzoate, a common derivative of the core moiety.

Materials:

  • Methyl 4-fluoro-3-hydroxybenzoate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., ethyl bromide)

  • Ethyl acetate or diethyl ether

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add methyl 4-fluoro-3-hydroxybenzoate (1.0 eq).

  • Add anhydrous DMF or acetone to dissolve the starting material.

  • Add the base (e.g., K₂CO₃, 1.5 eq).[1]

  • Add the alkyl halide (e.g., ethyl bromide, 1.2 eq) to the suspension.[1]

  • Heat the reaction mixture to a temperature between 60-80 °C.[1]

  • Stir the reaction vigorously and monitor its progress by TLC (typically 4-12 hours).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3 x volumes).[1]

  • Combine the organic extracts and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

O_Alkylation_Workflow

O-Acylation (Esterification)

Esterification of the phenolic hydroxyl group is another common transformation, often carried out using an acyl chloride or anhydride in the presence of a base or an acid catalyst.[11][12] This reaction is useful for installing a variety of functional groups and for protecting the hydroxyl group during subsequent synthetic steps.

Experimental Protocol: O-Acylation of a Phenol

This is a general protocol for the O-acylation of a phenol that can be adapted for the 4-fluoro-3-hydroxy moiety.

Materials:

  • 4-Fluoro-3-hydroxyphenyl derivative

  • Acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride)

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-fluoro-3-hydroxyphenyl derivative (1.0 eq) in anhydrous DCM.

  • Add pyridine or triethylamine (1.1-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Spectroscopic Data

The identification of the 4-fluoro-3-hydroxy moiety in a molecule is aided by characteristic spectroscopic signatures.

Spectroscopic Data for 4-Fluorophenol
¹H NMR The proton NMR spectrum of 4-fluorophenol typically shows complex multiplets in the aromatic region due to proton-proton and proton-fluorine coupling.[13]
¹³C NMR The carbon NMR spectrum of fluorinated aromatic compounds is characterized by carbon-fluorine coupling, which results in the splitting of carbon signals. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).[4][14]

Conclusion

The 4-fluoro-3-hydroxy moiety presents a fascinating and synthetically valuable building block for drug discovery. Its reactivity is a product of the delicate balance between the strong activating and ortho, para-directing hydroxyl group and the deactivating yet ortho, para-directing fluorine atom. A thorough understanding of these electronic effects is paramount for predicting and controlling the outcomes of chemical reactions. This guide has provided a comprehensive overview of the key reactivity patterns of this moiety, including its behavior in electrophilic and nucleophilic aromatic substitution reactions, as well as the common transformations of its hydroxyl group. The experimental protocols and mechanistic insights presented herein are intended to empower researchers to confidently incorporate the 4-fluoro-3-hydroxy moiety into their synthetic strategies, ultimately accelerating the discovery of new and improved therapeutics.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: )
  • New Journal of Chemistry Supporting Inform
  • 4-Fluorophenol | C6H5FO | CID 9732 - PubChem. (URL: [Link])

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI. (URL: [Link])

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (URL: [Link])

  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google P
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])

  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google P
  • Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

  • and Disubstitution on the Colorimetric Dynamic Covalent Switching Chalcone/Flavanone Scaffold - The Royal Society of Chemistry. (URL: [Link])

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (URL: [Link])

  • Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (URL: [Link])

  • Absolute pKa Determinations for Substituted Phenols - AFIT. (URL: [Link])

  • Aromatic Nucleophilic Substitution - Fisher Scientific. (URL: [Link])

  • The Friedel-Crafts Reaction - UC Berkeley. (URL: [Link])

  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (URL: [Link])

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (URL: [Link])

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem - NIH. (URL: [Link])

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd.. (URL: [Link])

  • Halogenation Reactions | Key Syntheses in Chemistry - Mettler Toledo. (URL: [Link])

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

  • 4-fluoro-3-nitrophenol - C6H4FNO3 | CSSB00011294462 - Chem-Space. (URL: [Link])

  • Supporting Information Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aroma. (URL: [Link])

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. (URL: [Link])

  • 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3 - ResearchGate. (URL: [Link])

  • WO2000020366A1 - Process for the preparation of 4,4'-dihalogen-o-hydroxydiphenyl compounds - Google P
  • A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate. (URL: [Link])

  • RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing). (URL: [Link])

  • 4-fluoro-3-hydroxybenzoic acid (C7H5FO3) - PubChemLite. (URL: [Link])

  • Chem 51C F20 Lec 3. Regioselectivity in Electrophilic Aromatic Substitution - YouTube. (URL: [Link])

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Potential biological activity of Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Potential and Chemical Profiling of Isopropyl 4-fluoro-3-hydroxybenzoate

Executive Summary

Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2) represents a specialized scaffold at the intersection of preservative chemistry (parabens) and precision medicinal chemistry (fluorinated aromatics).[1] While often categorized as a research intermediate, its structural homology to Isopropylparaben and the Acoramidis (AG10) pharmacophore suggests significant, under-explored biological potential. This guide analyzes its physicochemical profile, details its synthesis from the key intermediate 4-fluoro-3-hydroxybenzoic acid, and delineates its potential applications in antimicrobial formulations and transthyretin (TTR) stabilization research.

Part 1: Chemical Identity & Physicochemical Profiling

This compound is the isopropyl ester of 4-fluoro-3-hydroxybenzoic acid.[1][2][3] The introduction of the fluorine atom at the para position (relative to the ester) and the hydroxyl group at the meta position creates a unique electronic and steric environment compared to traditional parabens (4-hydroxybenzoates).

PropertySpecification
IUPAC Name Propan-2-yl 4-fluoro-3-hydroxybenzoate
CAS Number 2379321-69-2
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Predicted LogP ~2.8 - 3.1 (Higher lipophilicity than Methylparaben)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Low water solubility
Structural Logic & SAR Analysis

The molecule integrates three critical design elements:

  • Isopropyl Ester: Increases lipophilicity (vs. methyl/ethyl esters), enhancing cell membrane permeability and potentially bioavailability.[1]

  • 3-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, critical for enzyme active site binding (e.g., Tyrosinase, TTR).[1]

  • 4-Fluorine Substitution:

    • Metabolic Blockade: Blocks the para-position from metabolic oxidation (a common clearance pathway for benzoates).[1]

    • Electronic Modulation: Lowers the pKa of the adjacent 3-OH group via induction, potentially strengthening H-bond interactions.[1]

Part 2: Structural Basis for Biological Activity[1][4][5]

The biological activity of Isopropyl 4-fluoro-3-hydroxybenzoate is extrapolated from two well-validated chemical classes: Antimicrobial Parabens and TTR Stabilizers .[1]

Hypothesis 1: Enhanced Antimicrobial & Preservative Efficacy[1]
  • Mechanism: Like Isopropylparaben, this molecule likely disrupts bacterial membrane potential and inhibits macromolecular synthesis.[1]

  • Fluorine Effect: Fluorination often enhances potency against Gram-positive bacteria (e.g., S. aureus) by increasing lipophilicity and resistance to bacterial efflux pumps.[1]

  • Prediction: Expect lower Minimum Inhibitory Concentration (MIC) values compared to Methylparaben, but potentially higher cytotoxicity to mammalian cells.[1]

Hypothesis 2: Transthyretin (TTR) Binding Probe
  • Context: The parent acid, 4-fluoro-3-hydroxybenzoic acid , is a structural motif found in Acoramidis (AG10) , a high-affinity TTR stabilizer used for treating amyloidosis.[1]

  • Mechanism: The 4-fluoro-3-hydroxy aryl ring mimics the thyroxine-binding pocket of TTR.[1] The isopropyl ester acts as a "prodrug-like" moiety, improving cellular uptake before potentially being hydrolyzed to the active acid form intracellularly.[1]

Hypothesis 3: Tyrosinase Inhibition (Skin Whitening)[1][6][7]
  • Mechanism: Hydroxybenzoates mimic tyrosine.[1] The 3-OH group can chelate copper ions in the tyrosinase active site, inhibiting melanogenesis.[1][4]

  • Advantage: The 4-F substitution prevents the ring from being easily oxidized by the enzyme itself (suicide inhibition), potentially prolonging the inhibitory effect.[1]

SAR_Analysis Compound Isopropyl 4-fluoro-3-hydroxybenzoate Isopropyl Isopropyl Ester (Lipophilicity & Permeation) Compound->Isopropyl Fluorine 4-Fluoro Group (Metabolic Stability & pKa Modulation) Compound->Fluorine Hydroxyl 3-Hydroxy Group (H-Bonding & Chelation) Compound->Hydroxyl Membrane Bacterial Membrane (Disruption) Isopropyl->Membrane Increases Uptake TTR Transthyretin (TTR) (Amyloid Stabilization) Fluorine->TTR Mimics Thyroxine Binding Tyrosinase Tyrosinase Enzyme (Melanin Inhibition) Fluorine->Tyrosinase Prevents Oxidation Hydroxyl->Tyrosinase Copper Chelation

Figure 1: Structure-Activity Relationship (SAR) mapping specific functional groups to predicted biological targets.[1][4]

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow

Objective: Synthesize Isopropyl 4-fluoro-3-hydroxybenzoate from 4-fluoro-3-hydroxybenzoic acid via acid-catalyzed esterification.

  • Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), Isopropanol (excess, solvent/reactant), Sulfuric acid (catalytic).

  • Protocol:

    • Dissolve 10 mmol of 4-fluoro-3-hydroxybenzoic acid in 30 mL of anhydrous isopropanol.

    • Add 0.5 mL of conc. H₂SO₄ dropwise.[1]

    • Reflux at 85°C for 6–8 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Cool to RT and neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

    • Concentrate in vacuo.[1] Recrystallize from Hexane/EtOAc if necessary.

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Method: Broth Microdilution (CLSI Standards).[1]

  • Steps:

    • Prepare stock solution of compound in DMSO (10 mg/mL).[1]

    • Dilute serially in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

    • Inoculate wells with bacterial suspension (5 x 10⁵ CFU/mL).[1]

    • Incubate at 37°C for 24 hours.

    • Read: MIC is the lowest concentration with no visible turbidity.[1] Use Isopropylparaben as a positive control.[1]

Tyrosinase Inhibition Assay

Objective: Quantify inhibition of mushroom tyrosinase (monophenolase activity).[1][4][5]

  • Reagents: L-Tyrosine (substrate), Mushroom Tyrosinase, Phosphate Buffer (pH 6.8).[1]

  • Protocol:

    • Mix 140 µL buffer + 20 µL enzyme (40 units/mL) in 96-well plate.

    • Add 20 µL test compound (various concentrations). Incubate 10 min at 25°C.

    • Add 20 µL L-Tyrosine (1.5 mM).

    • Measure absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.[1]

    • Calculate IC₅₀ relative to Kojic Acid (standard).[1][6]

Workflow cluster_Assays Biological Profiling Start Start: 4-Fluoro-3-hydroxybenzoic acid Synth Synthesis: Reflux in Isopropanol/H2SO4 Start->Synth Purify Purification: Extraction & Recrystallization Synth->Purify MIC Antimicrobial Assay (S. aureus / E. coli) Purify->MIC Tyro Tyrosinase Inhibition (Skin Whitening Potential) Purify->Tyro TTR_Bind TTR Binding Assay (Amyloid Stabilization) Purify->TTR_Bind

Figure 2: Experimental workflow from chemical synthesis to biological validation.[1]

Part 4: Safety & Toxicology Profile

  • Metabolic Fate: The isopropyl ester is expected to be hydrolyzed by carboxylesterases in plasma/liver to the parent acid (4-fluoro-3-hydroxybenzoic acid) and isopropanol.[1]

  • Toxicology:

    • Skin Irritation: Likely moderate (Category 2) similar to other benzoate esters.[1]

    • Endocrine Disruption: Caution: Isopropylparaben is restricted in some cosmetics due to weak estrogenic activity.[1] This fluorinated analog must be screened for estrogen receptor (ER) binding, as the fluorine may alter receptor affinity.

  • Handling: Standard PPE (Gloves, Goggles, Fume Hood). Avoid inhalation of dust.[1][7]

References

  • Fluorochem. (2025).[1][7] Isopropyl 4-fluoro-3-hydroxybenzoate Product Specifications & Safety Data Sheet. Link

  • Penchala, S. C., et al. (2013).[1][8] "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin variant."[1] Proceedings of the National Academy of Sciences, 110(24), 9992-9997. (Establishes the 4-fluoro-3-hydroxybenzoate motif in TTR stabilizers). Link[1]

  • Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology, 43(7), 985-1015.[1] (Baseline toxicity data for propyl/isopropyl hydroxybenzoates). Link

  • Zolghadri, S., et al. (2019).[1] "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. (Mechanisms of benzoate inhibition). Link[1]

  • PubChem. (2025).[1] Compound Summary: Isopropyl 4-hydroxybenzoate (Isopropylparaben).[1] National Library of Medicine.[1] Link

Sources

Isopropyl 4-fluoro-3-hydroxybenzoate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Isopropyl 4-fluoro-3-hydroxybenzoate is a specialized fluorinated phenolic ester used primarily as a pharmacophore building block in medicinal chemistry.[1] It serves as a lipophilic intermediate in the synthesis of transthyretin (TTR) stabilizers (e.g., Acoramidis analogs) and enzyme inhibitors.[1] Its structure combines a deactivated aromatic ring (due to fluorine) with a nucleophilic hydroxyl group and a sterically hindered ester, offering unique regioselectivity in downstream functionalization.[1]

Physicochemical Profile
PropertyDataNote
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance Off-white to tan solidCrystalline powder
LogP ~2.59Moderate lipophilicity; cell-permeable
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
Melting Point Predicted: 60–80 °CBased on structural analogs
Acidity (pKa) ~7.5 (Phenolic OH)Acidic due to ortho-fluorine withdrawal

Hazard Identification & Mechanistic Toxicology

This compound is classified as a Warning grade substance under GHS standards.[1] Its toxicity profile is driven by the phenolic hydroxyl group (protein denaturation potential) and the ester moiety (potential for hydrolysis to acidic metabolites).[1]

GHS Classification & Risk Assessment
Hazard CodeDescriptionMechanistic Insight
H302 Harmful if swallowedEster hydrolysis in vivo releases 4-fluoro-3-hydroxybenzoic acid and isopropanol.[1]
H315 Causes skin irritationPhenolic acidity can disrupt the stratum corneum lipid barrier.[1]
H319 Causes serious eye irritationDirect chemical insult to corneal epithelium; pH dependent.[1]
H335 May cause respiratory irritationDust inhalation triggers mucosal inflammation in the upper respiratory tract.[1]

Safe Handling & Storage Protocols

Core Directive: Treat as a potent irritant with potential bioavailability.[1] All manipulations must prevent mucosal contact.[1]

A. Engineering Controls[1]
  • Primary Containment: All weighing and open-vessel transfers must occur within a certified Chemical Fume Hood .[1]

  • Ventilation: Maintain face velocity >0.5 m/s.

  • Dust Control: Use an anti-static gun if the powder is electrostatic during weighing.[1]

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 or P100 respirator if handling >10g outside a hood.[1]

  • Dermal: Nitrile gloves (min thickness 0.11 mm).[1] Breakthrough time >480 min.[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for fine powders.[1]

C. Storage & Stability[1]
  • Condition: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) to prevent phenolic oxidation (browning).[1]

  • Incompatibility: Segregate from strong oxidizing agents (e.g., KMnO₄) and strong bases (which cause rapid hydrolysis).[1]

Emergency Response Architecture

  • Eye Contact: Immediate irrigation for 15 minutes .[1] Use an isotonic saline wash if available; otherwise, tap water.[1] Hold eyelids open to ensure pH neutralization of the cul-de-sac.[1]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic ester better than water alone.[1]

  • Spill Management:

    • Isolate: Evacuate non-essential personnel.

    • Neutralize: Cover spill with soda ash or lime (calcium hydroxide) to neutralize potential acidity.[1]

    • Collect: Sweep into a biohazard bag using a non-sparking shovel.

Synthetic Utility & Application Guide

The isopropyl ester offers a strategic advantage over methyl/ethyl esters: the bulky isopropyl group reduces the rate of unwanted hydrolysis during alkaline alkylation of the 3-hydroxyl group.[1]

Protocol: O-Alkylation of the 3-Hydroxyl Group

Objective: Synthesis of 3-alkoxy-4-fluorobenzoate derivatives (Drug Discovery Scaffold).

  • Dissolution: Dissolve Isopropyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq).[1][2] The solution may turn yellow (phenolate formation).[1]

  • Addition: Add Alkyl Halide (e.g., Ethyl Iodide, 1.2 eq) dropwise.[1]

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[1]

    • Note: The isopropyl ester remains intact, whereas a methyl ester might partially hydrolyze under these basic conditions.[1]

Visualization of Workflows

Diagram 1: Safety Decision Logic

This decision tree guides the researcher through the risk assessment process before starting an experiment.[1]

SafetyLogic Start Start: Risk Assessment Quantity Quantity > 100mg? Start->Quantity Form Physical Form? Quantity->Form Yes Gloves Std: Nitrile Gloves Quantity->Gloves No Hood MANDATORY: Fume Hood Form->Hood Solid/Powder Form->Hood Solution Respirator Add: N95 Respirator Hood->Respirator If Dust Visible DoubleGloves Add: Double Gloving Hood->DoubleGloves If High Conc. Proceed Proceed with Experiment Respirator->Proceed Gloves->Proceed DoubleGloves->Proceed

Caption: Risk assessment logic flow for handling Isopropyl 4-fluoro-3-hydroxybenzoate based on quantity and physical state.

Diagram 2: Synthetic Pathway & Reactivity

This diagram illustrates the chemical versatility of the compound, highlighting the differential reactivity of the phenol and the ester.[1]

SynthesisPath Compound Isopropyl 4-fluoro-3-hydroxybenzoate (Core Scaffold) Base K2CO3 / R-X (Alkylation) Compound->Base AcidHyd H3O+ / Heat (Hydrolysis) Compound->AcidHyd Amine R-NH2 / Catalyst (Transamidation) Compound->Amine Ether 3-Alkoxy Derivative (Ester Intact) Base->Ether Nucleophilic Attack (O-C) Acid 4-Fluoro-3-hydroxybenzoic Acid (Precursor Recovery) AcidHyd->Acid Ester Cleavage Amide Benzamide Derivative (Library Synthesis) Amine->Amide Difficult (Steric Hindrance)

Caption: Reaction map showing the primary functionalization pathways: O-alkylation (favored) vs. Ester hydrolysis.

References

  • Fluorochem. (2025).[1] Safety Data Sheet: Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2).[1][3][4] Fluorochem Ltd.[1] Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 4-fluoro-3-hydroxybenzoate (Analogous Hazard Data). Fisher Scientific. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: 4-Fluoro-3-hydroxybenzoic acid.[1] PubChem.[1] Link

  • Google Patents. (2015).[1] CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.[1][5] Google Patents. Link

  • BLD Pharm. (2025).[1] Product Information: Isopropyl 4-fluoro-3-hydroxybenzoate. BLD Pharm.[1][3] Link

Sources

Structural analogs of Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Design, Synthesis, and Characterization of Structural Analogs of Isopropyl 4-fluoro-3-hydroxybenzoate

Introduction: The Strategic Value of Analog Development

In the landscape of modern drug discovery, the strategic modification of lead compounds through the creation of structural analogs is a cornerstone of optimizing therapeutic potential. Isopropyl 4-fluoro-3-hydroxybenzoate serves as a compelling starting point for such exploration. Its structure is a confluence of three key pharmacophoric elements: a benzoic acid scaffold, a fluorine substituent, and a phenolic hydroxyl group, esterified to enhance its properties. The benzoic acid framework is a frequent motif in biologically active molecules, with the carboxylic acid group (or its ester derivative) acting as a crucial hydrogen bond donor and acceptor, often facilitating interactions with enzyme active sites or receptors[1].

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and metabolic properties.[2][3] Fluorine's high electronegativity and relatively small size allow it to mimic hydrogen in certain enzymatic interactions while profoundly altering electronic distribution, lipophilicity, and metabolic stability.[4][5] Specifically, a C-F bond is stronger than a C-H bond, which can block metabolic oxidation at or near the site of fluorination, increasing the compound's in-vivo half-life.[3][4] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the rationale, synthesis, purification, and characterization of structural analogs of Isopropyl 4-fluoro-3-hydroxybenzoate, offering field-proven insights for researchers in drug development.

The Core Scaffold: Understanding Isopropyl 4-fluoro-3-hydroxybenzoate

The parent compound, Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2), is built upon 4-fluoro-3-hydroxybenzoic acid[6][7][8]. The esterification with isopropanol modifies the carboxylic acid group, which can influence properties like solubility, cell membrane permeability, and oral bioavailability. Ester derivatives are often explored as pro-drugs, which may be hydrolyzed in vivo to release the active carboxylic acid.[9]

Table 1: Physicochemical Properties of the Parent Compound and its Precursor

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Fluoro-3-hydroxybenzoic acid c1(c(cc(c1F)C(=O)O)O)C₇H₅FO₃156.11[7]Precursor for esterification; Melting point: 214-218 °C.[6]
Isopropyl 4-fluoro-3-hydroxybenzoate CC(C)OC(=O)c1cc(O)c(F)cc1C₁₀H₁₁FO₃198.19LogP: 2.59; H-Bond Acceptors: 3; H-Bond Donors: 1.[10]

Part 1: Rational Design and Synthesis of Structural Analogs

The design of analogs is not a random process; it is a hypothesis-driven approach to systematically probe the structure-activity relationship (SAR). Modifications can be targeted at three primary locations on the Isopropyl 4-fluoro-3-hydroxybenzoate scaffold.

Caption: Key modification points for analog design on the core scaffold.

Causality Behind Experimental Choices in Synthesis

The most direct route to synthesizing these analogs is through the esterification of the corresponding substituted benzoic acid with an alcohol. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for this purpose.

Why use Fischer Esterification?

  • Simplicity and Cost-Effectiveness: The reaction typically requires the carboxylic acid, an excess of the alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (like H₂SO₄), making it an economical choice.[11]

  • Driving Equilibrium: Esterification is a reversible reaction.[11] Using a large excess of the alcohol reactant shifts the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle. Alternatively, removing water as it forms, for instance through azeotropic distillation with a solvent like toluene, can also drive the reaction to completion.[12]

Experimental Protocol: Synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate

This protocol details a standard laboratory-scale Fischer esterification. It is a self-validating system where the purity and identity of the product are confirmed in subsequent characterization steps.

Materials:

  • 4-Fluoro-3-hydroxybenzoic acid (1.0 eq.)

  • Isopropanol (20-30 eq., serves as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq., catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate (or Diethyl Ether)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4-fluoro-3-hydroxybenzoic acid and a large excess of isopropanol.

  • Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours). Rationale: Heating accelerates the reaction to reach equilibrium faster. TLC allows for real-time monitoring to avoid unnecessary heating or premature termination.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Reduce the volume of isopropanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid - caution: CO₂ evolution), and finally with brine (to reduce the solubility of organic material in the aqueous phase).[11]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

Part 2: Purification and Characterization of Analogs

Purification is a critical step to ensure that biological data obtained is from the target compound and not an impurity. Characterization provides the definitive structural proof.

Purification Workflow: A Self-Validating System

The choice of purification method depends on the physical properties of the synthesized analog. For most benzoate esters, which are moderately polar and thermally stable, normal-phase column chromatography is highly effective.

Caption: A self-validating workflow for purification and analysis.

Experimental Protocol: Column Chromatography Purification

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude ester product

  • Hexanes and Ethyl Acetate (or similar solvent system)

  • TLC plates, developing chamber, UV lamp

  • Glass column, collection tubes

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate mobile phase using TLC. The ideal solvent system (e.g., 90:10 Hexanes:Ethyl Acetate) should provide a retardation factor (Rƒ) for the desired product of ~0.3-0.4. Rationale: An optimal Rƒ ensures good separation from both less polar and more polar impurities.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column to create a uniform stationary phase bed, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column. Rationale: This "dry loading" technique ensures a narrow starting band, leading to better separation and sharper peaks.

  • Elution and Collection: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC, spotting each fraction on a plate.

  • Product Isolation: Combine the fractions that contain only the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.[13][14] These methods provide orthogonal data, creating a robust analytical package.

Table 2: Analytical Techniques for Characterization

TechniqueAbbreviationInformation GainedExpected Results for Isopropyl 4-fluoro-3-hydroxybenzoate
Nuclear Magnetic Resonance ¹H & ¹³C NMRProvides a detailed map of the carbon-hydrogen framework.[13]¹H NMR: Signals for aromatic protons, a septet and doublet for the isopropyl group, and a broad singlet for the hydroxyl proton. ¹³C NMR: Resonances for aromatic carbons (showing C-F coupling), the carbonyl carbon, and isopropyl carbons.
Mass Spectrometry MSDetermines the molecular weight and provides fragmentation patterns for structural clues.[13][14]A molecular ion peak [M]+ or [M+H]+ corresponding to the exact mass of the compound (e.g., 198.07 for C₁₀H₁₁FO₃).
Infrared Spectroscopy IRIdentifies the presence of specific functional groups based on their vibrational frequencies.Characteristic absorptions for O-H (broad, ~3300 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and C-F (~1200-1100 cm⁻¹) bonds.
High-Performance Liquid Chromatography HPLCSeparates components of a mixture to determine purity and quantify the amount of the target compound.[15][16]A single major peak under gradient elution conditions, with purity typically reported as >95% by area under the curve.

Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions

While detailed biological data for Isopropyl 4-fluoro-3-hydroxybenzoate is not extensively published, we can infer potential SAR trends from related benzoic acid derivatives to guide future analog design.[1]

  • The Hydroxyl Group: The phenolic -OH group is a key hydrogen bond donor and can be crucial for binding to biological targets.[1] Its position relative to the ester and fluorine is critical. Analogs could explore moving the hydroxyl group (e.g., to the 2-position) or converting it to an ether to probe the necessity of the H-bond donating capability.

  • The Fluorine Atom: The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton and influences the electron density of the aromatic ring.[4] This can impact binding affinity and metabolic stability.[2] Synthesizing non-fluorinated or di-fluorinated analogs would directly test the contribution of this substituent.

  • The Ester Group: The size and lipophilicity of the ester alkyl chain can influence pharmacokinetics.[1] Changing the isopropyl group to smaller (methyl, ethyl) or larger (butyl, benzyl) esters can modulate solubility and cell permeability.[17] These modifications are known to affect the biological activity of paraben-like structures.

By systematically synthesizing and screening analogs based on these principles, researchers can build a comprehensive SAR model. This model is the intellectual foundation upon which potent, selective, and drug-like candidates are developed, transforming a simple starting scaffold into a potential therapeutic agent.

References

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Methodological & Application

Synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate. This compound is a valuable intermediate in the development of pharmaceutical agents and other advanced materials. The described methodology is centered around the Fischer-Speier esterification of 4-fluoro-3-hydroxybenzoic acid with isopropanol, a classic and efficient method for ester synthesis.[1][2] This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering in-depth explanations of the experimental choices, a step-by-step protocol, and methods for characterization and validation.

Introduction and Scientific Rationale

Isopropyl 4-fluoro-3-hydroxybenzoate is a key building block in organic synthesis, primarily due to the presence of multiple functional groups on its aromatic ring: a hydroxyl group, a fluorine atom, and an isopropyl ester. This unique combination allows for a variety of subsequent chemical modifications, making it a versatile precursor for more complex molecules. The fluorine substituent, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.

The synthesis of this target molecule is most directly achieved through the Fischer esterification of 4-fluoro-3-hydroxybenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[1][2] To ensure a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the product side. This is typically accomplished by either using a large excess of the alcohol (isopropanol in this case) or by removing the water formed during the reaction.[1][2]

This protocol employs an excess of isopropanol to serve as both the reactant and the solvent, driving the reaction to completion. Concentrated sulfuric acid is utilized as the catalyst due to its effectiveness and ready availability.[3][4]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Mechanism of Fischer Esterification:

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

  • Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][2]

  • Nucleophilic Attack by the Alcohol: The alcohol (isopropanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl group of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[1]

Experimental Protocol

This protocol is designed for the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Recommended PurityNotes
4-Fluoro-3-hydroxybenzoic acid51446-31-2156.11>97%Starting material.
Isopropanol (2-Propanol)67-63-060.10Anhydrous, >99.5%Reactant and solvent.
Sulfuric Acid (H₂SO₄)7664-93-998.08Concentrated, 98%Catalyst.[3]
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01For neutralization.
Brine (Saturated NaCl Solution)7647-14-558.44For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying.
Standard Laboratory Glassware---Round-bottom flask, reflux condenser, separatory funnel, etc.
Magnetic Stirrer with Hotplate---
Rotary Evaporator---
Thin Layer Chromatography (TLC) Plates---Silica gel 60 F₂₅₄
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-hydroxybenzoic acid (5.00 g, 32.0 mmol, 1.0 eq).

    • Add anhydrous isopropanol (100 mL) to the flask. Stir the mixture until the acid is fully dissolved.

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (1.8 mL, 32.0 mmol, 1.0 eq) dropwise to the stirred solution. Caution: The addition of sulfuric acid to isopropanol is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction:

    • After the addition of the catalyst is complete, remove the ice bath and attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

      • Water (50 mL).

      • Brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude Isopropyl 4-fluoro-3-hydroxybenzoate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product as a white to off-white solid.

Characterization

The identity and purity of the synthesized Isopropyl 4-fluoro-3-hydroxybenzoate should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, C=O, C-F).

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow Start Start: 4-Fluoro-3-hydroxybenzoic Acid + Isopropanol Reaction Reaction: - Add H₂SO₄ (catalyst) - Reflux (4-6 h) Start->Reaction Acid Catalysis Workup Work-up: - Remove excess isopropanol - EtOAc extraction - NaHCO₃ wash - Brine wash Reaction->Workup Quenching & Extraction Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Isolation of Crude Product Product Final Product: Isopropyl 4-fluoro-3-hydroxybenzoate Purification->Product Pure Compound

Caption: A flowchart illustrating the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate.

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 75-85% (after purification)
Appearance White to off-white solid
Purity >98% (by NMR and/or HPLC)

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Extend the reflux time and monitor by TLC. Ensure the isopropanol is anhydrous, as water can inhibit the reaction.

    • Loss during work-up: Ensure complete extraction with ethyl acetate. Avoid overly vigorous shaking during the bicarbonate wash to prevent emulsion formation.

  • Impure Product:

    • Residual starting material: Optimize the purification step (column chromatography or recrystallization).

    • Side products: The primary side product is the result of self-condensation of the starting material under strongly acidic conditions, though this is less likely with esterification. Ensure the reaction temperature does not significantly exceed the boiling point of isopropanol.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and will cause severe burns. Handle with extreme care.

  • Isopropanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Fischer-Speier esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate. By carefully controlling the reaction conditions and following the outlined purification procedures, researchers can obtain this valuable chemical intermediate in high yield and purity. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of other similar ester compounds.

References

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
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  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - CN104447213A.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

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Application Note: Scalable Production of Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Isopropyl 4-fluoro-3-hydroxybenzoate (CAS: 2379321-69-2) is a specialized fluorinated intermediate used in the synthesis of advanced bioactive scaffolds, particularly for kinase inhibitors and transthyretin stabilizers. The introduction of the fluorine atom adjacent to the hydroxyl group modulates the pKa of the phenol and enhances metabolic stability, while the isopropyl ester serves as a lipophilic protecting group or a prodrug moiety that is more resistant to spontaneous hydrolysis than its methyl/ethyl counterparts.

This guide details a scalable, robust protocol for the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate from 4-fluoro-3-hydroxybenzoic acid. Unlike standard Fischer esterifications that often stall with sterically hindered secondary alcohols (like isopropanol), this protocol utilizes a Thionyl Chloride (SOCl₂)-mediated approach . This method drives the reaction to completion via an irreversible pathway, simplifying downstream purification by eliminating the need for azeotropic water removal.

Retrosynthetic Analysis & Route Selection

Route Comparison

Two primary routes were evaluated for scalability:

FeatureRoute A: Acid-Catalyzed Fischer (H₂SO₄) Route B: Thionyl Chloride Mediated (Selected)
Mechanism Equilibrium-driven (Reversible)Irreversible (via in situ Acid Chloride/Sulfite)
Kinetics Slow with secondary alcohols (Isopropanol)Fast, driven by gas evolution (SO₂, HCl)
Water Mgmt Requires Dean-Stark or Molecular SievesAnhydrous conditions maintained chemically
Purification Difficult to remove unreacted acidHigh conversion; simple crystallization
Scalability Poor (equilibrium limitations)Excellent (Linear scale-up)

Decision: Route B is selected for process scale-up due to its higher conversion rates (>98%) and simplified workup, despite the requirement for gas scrubbing.

Reaction Scheme

The synthesis proceeds via the activation of 4-fluoro-3-hydroxybenzoic acid (1) with thionyl chloride to form the reactive intermediate, which is immediately intercepted by the solvent (isopropanol) to yield Isopropyl 4-fluoro-3-hydroxybenzoate (2) .

ReactionScheme SM 4-Fluoro-3-hydroxybenzoic Acid (Solid, mp ~214°C) Inter [Acid Chloride / Sulfite Intermediate] SM->Inter Activation Reagent SOCl₂ / Isopropanol (IPA) (0°C to Reflux) Reagent->Inter Product Isopropyl 4-fluoro-3-hydroxybenzoate (Solid, mp ~85-90°C) Inter->Product Alcoholysis Byproducts Byproducts: SO₂ (g) + HCl (g) Inter->Byproducts

Figure 1: Reaction pathway for the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined reactor or round-bottom flask (for <1kg) equipped with an overhead stirrer, reflux condenser, and temperature probe.

  • Gas Scrubbing: The condenser outlet must be connected to a scrubber (NaOH solution) to neutralize evolved SO₂ and HCl gases.

  • Reagents:

    • 4-Fluoro-3-hydroxybenzoic acid (Purity >97%)

    • Thionyl Chloride (SOCl₂) (Reagent grade, 1.2 – 1.5 equivalents)

    • Isopropanol (IPA) (Anhydrous, <0.1% water)

    • Sodium Bicarbonate (sat. aq.) for quenching.

Step-by-Step Methodology
Step 1: Reactor Charging & Cooling
  • Purge the reactor with Nitrogen (N₂) to ensure an inert atmosphere.

  • Charge Isopropanol (10-15 volumes relative to acid mass) into the reactor.

  • Initiate stirring (medium speed) and cool the solvent to 0–5 °C .

  • Critical Process Parameter (CPP): Maintain temperature <5°C during the next step to prevent uncontrolled exotherms.

Step 2: Thionyl Chloride Addition
  • Charge Thionyl Chloride (1.2 eq) dropwise via an addition funnel or dosing pump.

    • Observation: The reaction is exothermic. Control addition rate to keep internal temperature <10 °C .

    • Safety: Ensure scrubber is active; HCl gas evolution will begin.

  • After addition is complete, stir at 0–5 °C for 30 minutes to form the initial sulfite/chloride complex.

Step 3: Substrate Addition & Reaction
  • Add 4-Fluoro-3-hydroxybenzoic acid (1.0 eq) portion-wise as a solid.

  • Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.

  • Heat the reaction mixture to Reflux (82 °C) .

  • Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Water/ACN gradient). Target: <1.0% starting material.

Step 4: Workup & Isolation
  • Cool the reaction mass to <40 °C.

  • Distill off approximately 70-80% of the Isopropanol under reduced pressure.

  • Dilute the residue with Ethyl Acetate (10 volumes) .

  • Quench: Slowly add Saturated NaHCO₃ solution to the organic layer.

    • Warning: Vigorous CO₂ evolution. Add slowly at <20 °C. Adjust pH to ~7-8.

  • Separate phases. Extract the aqueous layer once with Ethyl Acetate.

  • Combine organic layers and wash with:

    • Water (1x)

    • Brine (1x)

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 5: Crystallization (Purification)
  • The crude product is typically an off-white solid.

  • Recrystallization Solvent: Hexanes / Ethyl Acetate (9:1 ratio) or Isopropanol / Water (1:1 ratio).

  • Dissolve crude solid in minimum hot solvent, cool slowly to 0–5 °C.

  • Filter the white crystalline solid and dry under vacuum at 40 °C.

Process Flow & Safety Logic

The following diagram illustrates the operational workflow, highlighting safety checkpoints and critical controls.

ProcessFlow Start Start: Inert Reactor Cooling Charge IPA & Cool to 0°C Start->Cooling Addition Add SOCl₂ (Dropwise) Control Exotherm <10°C Cooling->Addition Charging Add 4-Fluoro-3-hydroxybenzoic Acid Addition->Charging Reflux Reflux (82°C) for 4-6h Scrub HCl/SO₂ Charging->Reflux IPC IPC: HPLC Check (SM < 1%) Reflux->IPC IPC->Reflux Fail (Extend Time) Distill Distill excess IPA IPC->Distill Pass Quench Quench with NaHCO₃ (CO₂ Evolution Risk) Distill->Quench Extract Phase Separation & Wash Quench->Extract Cryst Crystallization (Hexane/EtOAc) Extract->Cryst Final Final Product (White Solid) Cryst->Final

Figure 2: Process flow diagram for the scalable production of Isopropyl 4-fluoro-3-hydroxybenzoate.

Quality Specifications & Analytical Data

For a successful batch, the isolated material must meet the following criteria.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.0%HPLC (AUC)
Melting Point 85 – 90 °C (Estimated*)Capillary
1H NMR Consistent with structure400 MHz, DMSO-d6
Moisture < 0.5%Karl Fischer

*Note: Melting point is estimated based on the methyl ester (89-91°C) and non-fluorinated isopropyl ester (84-87°C).

Analytical Method (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

References

  • Starting Material Synthesis: Synthesis of 4-fluoro-3-hydroxybenzoic acid via Kolbe-Schmitt carboxylation. Google Patents (CN104447213A).
  • Esterification Methodology: Preparation method of isopropyl 4-hydroxybenzoate using thionyl chloride. Google Patents (CN103420841B).

The Strategic Application of Isopropyl 4-fluoro-3-hydroxybenzoate in Contemporary Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropyl 4-fluoro-3-hydroxybenzoate has emerged as a pivotal structural motif and versatile building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the strategic placement of a fluorine atom, a hydroxyl group, and an isopropyl ester, render it an invaluable tool in the synthesis of complex pharmaceutical agents and as a fragment for screening against a multitude of biological targets. This comprehensive guide elucidates the multifaceted applications of Isopropyl 4-fluoro-3-hydroxybenzoate in drug discovery, providing detailed protocols for its utilization in both synthetic workflows and fragment-based screening campaigns.

The Scientific Rationale: Why Isopropyl 4-fluoro-3-hydroxybenzoate is a Privileged Scaffold

The utility of Isopropyl 4-fluoro-3-hydroxybenzoate in drug discovery is not coincidental; it is a direct consequence of the deliberate interplay of its constituent functional groups.

  • The Role of Fluorine: The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1] Its high electronegativity can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolic degradation, thereby increasing the compound's half-life.[1] In the context of the benzoate ring, the fluorine atom also enhances the electrophilicity of the carbon to which it is attached, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions—a cornerstone of modern synthetic chemistry.[1][2]

  • The Hydroxyl and Isopropyl Ester Moieties: The phenolic hydroxyl group is a common hydrogen bond donor and can be crucial for anchoring a molecule within a protein's binding site. The isopropyl ester serves a dual purpose: it provides a lipophilic character that can aid in cell membrane permeability and can act as a prodrug, being readily cleaved by intracellular esterases to reveal a carboxylic acid, a key pharmacophore in many drug classes.

Table 1: Physicochemical Properties of Isopropyl 4-fluoro-3-hydroxybenzoate

PropertyValue
Molecular FormulaC₁₀H₁₁FO₃
Molecular Weight200.19 g/mol
AppearanceOff-white to light yellow solid
SolubilitySoluble in methanol, ethanol, DMSO, and other common organic solvents
pKa (of phenolic OH)~8-9 (estimated)

Application in Synthetic Chemistry: A Versatile Building Block

Isopropyl 4-fluoro-3-hydroxybenzoate is a valuable starting material for the synthesis of more complex molecules, primarily through modifications at the fluorine and hydroxyl positions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the adjacent ester and the inherent reactivity of the C-F bond make the 4-position of the ring susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes the synthesis of a 4-amino-3-hydroxybenzoate derivative, a common scaffold in kinase inhibitors.

Materials:

  • Isopropyl 4-fluoro-3-hydroxybenzoate

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve Isopropyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine nucleophile (1.2 eq) followed by the base (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF or DMSO is crucial for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.[3]

  • A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity. K₂CO₃ is a common and effective choice.[3]

  • Heating is often necessary to overcome the activation energy of the reaction.[3]

Diagram 1: Workflow for SNAr Reaction

sn_ar_workflow start Isopropyl 4-fluoro-3-hydroxybenzoate + Amine reaction SNAr Reaction (DMF, K2CO3, 80-100 °C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Amino-3-hydroxybenzoate Derivative purification->product

Caption: Synthetic workflow for the SNAr reaction.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[4][5][6][7][8] Isopropyl 4-fluoro-3-hydroxybenzoate is an excellent candidate for inclusion in a fragment library due to its "Rule of Three" compliance and the presence of versatile functional groups for future elaboration.

Biophysical Screening Cascade for Hit Identification

Due to the weak affinities of fragments, sensitive biophysical techniques are required for screening.[9][10][11][12] A tiered approach is often employed to efficiently identify and validate true hits.

Protocol 2: A Tiered Biophysical Screening Approach

This protocol outlines a typical workflow for screening a fragment library containing Isopropyl 4-fluoro-3-hydroxybenzoate against a target protein.

Stage 1: Primary Screen (High-Throughput)

  • Technique: Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay.

  • Principle: Measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant shift in Tm indicates a stabilizing interaction.

  • Procedure:

    • Prepare the target protein in a suitable buffer.

    • In a 96- or 384-well plate, mix the protein with a fluorescent dye (e.g., SYPRO Orange) and the fragment (Isopropyl 4-fluoro-3-hydroxybenzoate) at a high concentration (typically 100-500 µM).

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

    • Analyze the data to determine the Tm for each well. Fragments that induce a Tm shift of >2°C are considered primary hits.

Stage 2: Secondary Screen (Validation and Orthogonal Method)

  • Technique: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Saturation Transfer Difference (STD)-NMR or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY)).[9][13]

  • Principle: These NMR techniques detect the binding of a small molecule to a large protein by observing changes in the ligand's NMR signals.

  • Procedure (STD-NMR):

    • Prepare a sample of the target protein in a suitable deuterated buffer.

    • Add the primary hit fragment (Isopropyl 4-fluoro-3-hydroxybenzoate).

    • Acquire two 1D ¹H NMR spectra: one with on-resonance saturation of protein signals and one with off-resonance saturation.

    • Subtract the two spectra. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein, thus confirming binding.

Stage 3: Tertiary Screen (Affinity Determination and Structural Biology)

  • Technique: Isothermal Titration Calorimetry (ITC) and X-ray Crystallography.

  • Principle:

    • ITC directly measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

    • X-ray crystallography provides a high-resolution 3D structure of the fragment bound to the target protein, revealing the precise binding mode and key interactions.

  • Procedure (ITC):

    • Place a solution of the target protein in the sample cell of the calorimeter.

    • Load a concentrated solution of the validated fragment hit into the injection syringe.

    • Perform a series of small injections of the fragment into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

    • Fit the resulting data to a binding isotherm to determine the thermodynamic parameters of the interaction.

Diagram 2: Fragment-Based Screening Cascade

fbdd_cascade cluster_screening Screening & Validation cluster_characterization Hit Characterization & Elaboration FragmentLibrary Fragment Library (including Isopropyl 4-fluoro-3-hydroxybenzoate) PrimaryScreen Primary Screen (e.g., Thermal Shift Assay) FragmentLibrary->PrimaryScreen HitValidation Hit Validation PrimaryScreen->HitValidation SecondaryScreen Secondary Screen (e.g., STD-NMR) HitValidation->SecondaryScreen Affinity Affinity Determination (e.g., ITC) HitValidation->Affinity Validated Hits Structure Structural Biology (X-ray Crystallography) Affinity->Structure LeadOpt Structure-Based Lead Optimization Structure->LeadOpt

Caption: A tiered workflow for fragment-based drug discovery.

Conclusion and Future Perspectives

Isopropyl 4-fluoro-3-hydroxybenzoate is a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust platform for both the synthesis of complex, high-affinity ligands and the discovery of novel starting points for drug development through fragment-based screening. The protocols and workflows detailed herein offer a practical guide for researchers to harness the potential of this versatile molecule. As our understanding of target biology deepens, the strategic deployment of such well-conceived building blocks will undoubtedly continue to accelerate the discovery of the next generation of therapeutics.

References

  • Ciulli, A., & Abell, C. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12937-12942. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved February 18, 2026, from [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025). Nature Protocols. [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons: The International Journal of Student Research, 12. [Link]

  • Erlanson, D. A., et al. (2021). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Medicinal Chemistry Letters, 12(12), 1896-1902. [Link]

  • Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(44), 17664-17667. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 825-831. [Link]

  • Graphviz Python library. (n.d.). User Guide. Retrieved February 18, 2026, from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved February 18, 2026, from [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved February 18, 2026, from [Link]

  • Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Communications, 53(40), 5465-5476. [Link]

  • Li, Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 181. [Link]

  • Jin, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103399. [Link]

  • Anis, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 180-192. [Link]

  • Creative Biostructure. (n.d.). Fragment-based Screening (FBS). Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved February 18, 2026, from [Link]

  • Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Asymmetric, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Creative Biostructure. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved February 18, 2026, from [Link]

  • Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 10(28), 16421-16436. [Link]

Sources

Introduction: The Versatility of Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic functionalization of Isopropyl 4-fluoro-3-hydroxybenzoate, a key building block in modern synthetic chemistry. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Isopropyl 4-fluoro-3-hydroxybenzoate is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functional groups ripe for selective modification: a phenolic hydroxyl group, an isopropyl ester, and a fluorinated benzene ring. This unique combination makes it an invaluable scaffold for building complex molecules, particularly in the development of novel therapeutics and functional materials.[1][2] The fluorine atom at the C4 position and the hydroxyl group at the C3 position create a specific electronic and steric environment, influencing the reactivity of the aromatic ring and providing handles for diverse chemical transformations. This guide explores the primary avenues for functionalizing this molecule, offering detailed protocols and the scientific rationale behind them. Its parent compound, 4-fluoro-3-hydroxybenzoic acid, is a known building block for enzyme inhibitors and other bioactive molecules, highlighting the importance of its derivatives in drug discovery pipelines.[1][3]

Core Functionalization Strategies

The synthetic utility of Isopropyl 4-fluoro-3-hydroxybenzoate can be primarily exploited through three main pathways: modification of the phenolic hydroxyl group, transformation of the isopropyl ester, and substitution on the aromatic ring. Each site offers a unique opportunity to introduce chemical diversity.

G cluster_0 Primary Functionalization Pathways start Isopropyl 4-fluoro-3-hydroxybenzoate hydroxyl Hydroxyl Group (C3-OH) - O-Alkylation - O-Acylation - O-Arylation start->hydroxyl Phenolic Reactivity ester Ester Group (COOiPr) - Hydrolysis to Acid - Amide Coupling start->ester Ester Chemistry ring Aromatic Ring - Electrophilic Substitution - C-H Activation start->ring Aromatic Reactivity

Caption: Key functionalization sites on Isopropyl 4-fluoro-3-hydroxybenzoate.

PART 1: Functionalization of the Phenolic Hydroxyl Group

The most accessible functional handle on the molecule is the phenolic hydroxyl group. Its acidic proton can be easily removed by a base to form a potent nucleophile (a phenoxide), which can then react with various electrophiles. O-alkylation, particularly through the Williamson ether synthesis, is a common and robust method for this transformation.

Application Protocol: Williamson Ether Synthesis for O-Alkylation

This protocol details the O-alkylation of the phenolic hydroxyl group using an alkyl halide and a base. This method is highly versatile for introducing a wide range of alkyl chains, which can modulate properties like lipophilicity, solubility, and biological activity.[4][5]

Scientific Rationale: The reaction proceeds via an SN2 mechanism. A base deprotonates the phenol to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming an ether bond. The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and are preferred for substrates with base-sensitive functional groups.[6] Polar aprotic solvents such as DMF, acetonitrile, or acetone are ideal as they solvate the cation of the base without hindering the nucleophilicity of the phenoxide.[5]

G cluster_workflow O-Alkylation Workflow A 1. Dissolve Substrate (Isopropyl 4-fluoro-3-hydroxybenzoate) in aprotic solvent (e.g., DMF) B 2. Add Base (e.g., K₂CO₃, Cs₂CO₃) Stir to form phenoxide A->B C 3. Add Alkyl Halide (R-X) Heat reaction (e.g., 60-80 °C) B->C D 4. Monitor Reaction (via TLC) C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G Product (Isopropyl 3-alkoxy-4-fluorobenzoate) F->G

Caption: Experimental workflow for Williamson Ether Synthesis.

Materials:

  • Isopropyl 4-fluoro-3-hydroxybenzoate

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Isopropyl 4-fluoro-3-hydroxybenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or MeCN) to a concentration of approximately 0.1-0.5 M.

  • Add the base, K₂CO₃ (1.5-2.0 eq) or Cs₂CO₃ (1.2-1.5 eq), to the solution. Stir the mixture at room temperature for 15-30 minutes. The use of Cs₂CO₃ can sometimes lead to higher yields under milder conditions.[6]

  • Add the alkyl halide (1.1-1.3 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Isopropyl 3-alkoxy-4-fluorobenzoate.

ParameterCondition 1Condition 2Rationale
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is more soluble and provides a higher concentration of the phenoxide, often allowing for lower temperatures.[6]
Solvent DMFAcetonitrileDMF is a superior solvent for solubility but has a high boiling point, making it harder to remove. Acetonitrile is a good alternative.
Temperature 80 °C60 °CHigher temperatures accelerate the reaction but may increase side products. The optimal temperature depends on the reactivity of the alkyl halide.
Typical Yield 75-90%85-98%Yields are dependent on the specific alkyl halide used and the purity of the starting materials.

PART 2: Functionalization via the Ester Group

The isopropyl ester serves as a protecting group for the carboxylic acid, preventing its interference in reactions targeting the hydroxyl group. However, it can be readily hydrolyzed to unveil the carboxylic acid, which can then be converted into a variety of functional groups, most commonly amides. Amide bonds are a cornerstone of medicinal chemistry.[7]

Application Protocol: Ester Hydrolysis and Amide Coupling

This two-step protocol first converts the isopropyl ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction to form an amide.

Scientific Rationale:

  • Hydrolysis: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture is a standard method for hydrolyzing esters.[8] The reaction proceeds via nucleophilic acyl substitution.

  • Amide Coupling: The resulting carboxylic acid is activated using a coupling reagent (e.g., HATU, HBTU, EDC) to form a highly reactive intermediate (like an active ester). This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the stable amide bond. This approach avoids the need to form a highly reactive acyl chloride and offers excellent functional group tolerance.[3]

G cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling A Isopropyl Ester Derivative B Add LiOH or NaOH in THF/Water A->B C Stir at RT Monitor by TLC B->C D Acidify with HCl to precipitate product C->D E Carboxylic Acid Intermediate D->E F Carboxylic Acid G Add Amine (R₂NH) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) F->G H Stir at RT Monitor by TLC G->H I Workup & Purification H->I J Final Amide Product I->J

Caption: Workflow for two-step ester hydrolysis and amide coupling.

Step-by-Step Protocol (Hydrolysis):

  • Dissolve the Isopropyl 3-alkoxy-4-fluorobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step-by-Step Protocol (Amide Coupling):

  • Dissolve the 3-alkoxy-4-fluorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and a coupling reagent such as HATU (1.1 eq) in DMF or DCM.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization to obtain the desired amide.

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Highly efficient, fast reaction times, low racemization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A classic and reliable coupling reagent.[3]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole). A cost-effective combination that works well for many substrates.

PART 3: Functionalization of the Aromatic Ring

Modifying the aromatic ring itself unlocks another dimension of chemical diversity. The regioselectivity of electrophilic aromatic substitution (SEAr) is dictated by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluorine is a weakly deactivating, ortho-, para-directing group. The isopropyl carboxylate is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the C2 and C6 positions, ortho to the hydroxyl.

More advanced methods, such as transition-metal-catalyzed C-H activation, offer novel ways to functionalize the ring with high selectivity, bypassing traditional directing group effects.[9] For instance, iridium-catalyzed C-H amination directed by a carboxylic acid group has been reported for benzoic acid derivatives, presenting a cutting-edge strategy for introducing nitrogen-containing groups.[9] Similarly, palladium-catalyzed cross-coupling reactions can be employed, though activating the C-F bond for such reactions can be challenging and often requires specific catalysts and conditions.[10][11]

Due to the complexity and substrate-specific nature of these reactions, a general protocol is less feasible. However, researchers can explore conditions for electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄ or bromination with NBS) with the expectation that substitution will occur at the C2 or C6 position. For more precise modifications, exploring directed C-H activation methodologies is recommended.[9]

References

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbon
  • Etherification of phenols by amines via transient diazonium intermedi
  • Process for the etherification of phenols. (n.d.).
  • 4-FLUORO-3-HYDROXYBENZOIC ACID 51446-31-2 wiki. (n.d.). Guidechem.
  • Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. (2015). Green Chemistry.
  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. (n.d.).
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). Journal of the American Chemical Society.
  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2017). Organic Letters.
  • Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2). (n.d.). Fluorochem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025).
  • Selective O-Alkylation Reaction Screen. (n.d.).
  • Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candid
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. (2020). Journal of Medicinal Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][12]naphthyrin-5(6H). (n.d.). ScienceDirect.

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI.
  • Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction. (2018).
  • Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). Benchchem.
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogen
  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.).
  • 4-FLUORO-3-HYDROXYBENZOIC ACID. (n.d.). ChemicalBook.
  • Preparation method of isopropyl p-hydroxybenzoate. (n.d.).
  • Method for producing O-alkylated cyclic aminoalcohols. (n.d.).
  • Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. (n.d.). NIH.
  • Methyl 4-fluoro-3-hydroxybenzo
  • methyl 4-fluoro-3-hydroxybenzo
  • Isopropyl 3,4,5-trihydroxybenzo
  • Isopropyl 3,4-dihydroxybenzoate. (n.d.).

Sources

Reaction conditions for synthesizing fluorinated benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of fluorinated benzoate esters, focusing on two primary strategies: building the ester from fluorinated precursors (Direct Esterification) and introducing fluorine into an existing ester scaffold (Halex Reaction).

Executive Summary & Strategic Rationale

Fluorinated benzoate esters are critical intermediates in drug discovery. The incorporation of fluorine modulates lipophilicity (LogP) , blocks metabolic soft spots (preventing P450 oxidation), and alters the electronic properties of the aromatic ring.[1]

Selecting the correct synthetic route depends on the availability of starting materials and the position of the fluorine atom:

  • Method A (Direct Esterification): Best when the specific fluorinated benzoic acid is commercially available. It is the most robust and scalable method.

  • Method B (Halex Reaction): Best for introducing fluorine at the para or ortho positions of an existing chlorobenzoate ester, particularly on an industrial scale where cost of fluorinated starting materials is prohibitive.

Decision Matrix: Route Selection

RouteSelection Start Target: Fluorinated Benzoate Ester CheckAvail Is the Fluorinated Acid Available? Start->CheckAvail MethodA Method A: Direct Esterification (High Reliability) CheckAvail->MethodA Yes MethodB Method B: Halex Reaction (Cost Effective / Process Scale) CheckAvail->MethodB No (Have Chloro-precursor) SubMethodA1 Acid Chloride Route (Standard) MethodA->SubMethodA1 SubMethodA2 Coupling Agent (HATU/EDC) (Mild / Complex Substrates) MethodA->SubMethodA2

Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate availability.

Method A: Direct Esterification of Fluorobenzoic Acids

This is the standard "Build" approach. Fluorine atoms are electron-withdrawing groups (EWG).[2]

  • Electronic Effect: Fluorine makes the carbonyl carbon more electrophilic , potentially accelerating nucleophilic attack by alcohols.[1]

  • Steric Effect: Ortho-fluorine substituents (e.g., 2,6-difluorobenzoic acid) create significant steric hindrance, requiring activated acid chloride intermediates rather than simple acid-catalyzed Fischer esterification.[1][2]

Protocol A1: Acid Chloride Activation (Standard)

Scope: Works for mono-, di-, and poly-fluorinated benzoic acids.[1][2] Reaction Scale: 1 mmol to 100 kg.[2]

Reagents & Materials
  • Substrate: Fluorobenzoic acid (1.0 equiv).[1]

  • Reagent: Oxalyl chloride (1.2 equiv) or Thionyl chloride (

    
    , 2.0 equiv).[1]
    
  • Catalyst: DMF (Dimethylformamide), 2-3 drops (Critical for Oxalyl chloride).[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Alcohol: Methanol, Ethanol, or specific alcohol (1.5 - 2.0 equiv).[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv).[1]
    
Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the fluorobenzoic acid in anhydrous DCM (0.5 M).
    
  • Catalysis: Add catalytic DMF (1 mol%).

  • Chlorination: Add Oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO,

    
    , HCl).[1]
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH).[1] Conversion to methyl ester indicates acid chloride formation is complete.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. (Note: Fluorobenzoyl chlorides are volatile; do not apply high vacuum for too long).

  • Esterification: Redissolve the crude acid chloride in DCM. Add the target alcohol (1.2 equiv) and

    
     (2.0 equiv) at 0°C.
    
  • Workup: Stir for 4 hours. Wash with 1M HCl, saturated

    
    , and brine.[1] Dry over 
    
    
    
    .[2][3][4]

Why this works: The EWG nature of fluorine stabilizes the tetrahedral intermediate during chloride displacement, but the primary driver is the high energy of the acid chloride bond.

Method B: The Halex Reaction ( )

This is the "Modify" approach, widely used in process chemistry to convert Chlorobenzoates to Fluorobenzoates . Mechanism: Nucleophilic Aromatic Substitution (


).[1][5][6]
Requirement:  The aromatic ring must be activated.[4] The ester group (

) is an electron-withdrawing group, activating the ortho and para positions for chloride displacement.
Protocol B1: Phase-Transfer Catalyzed Halex

Scope: Synthesis of 2-fluoro or 4-fluorobenzoates from corresponding chlorobenzoates.[2] Key Challenge: Fluoride ion (


) is poorly soluble in organic solvents and is a weak nucleophile if hydrated.[2]
Reagents & Materials
  • Substrate: Chlorobenzoate ester (1.0 equiv).[1]

  • Fluorine Source: Spray-dried Potassium Fluoride (KF) (2.0 - 5.0 equiv).[1][2] Must be anhydrous.[2][4][7]

  • Catalyst: Tetraphenylphosphonium bromide (

    
    , 5 mol%) or Tetrabutylammonium hydrogen sulfate (
    
    
    
    ).[1]
    • Note:

      
       is preferred for temperatures >150°C due to thermal stability.[2]
      
  • Solvent: Sulfolane or DMSO (Anhydrous).[1]

Step-by-Step Procedure
  • Drying (Critical): Place KF and the catalyst in the reaction vessel. Dry under high vacuum at 100°C for 2 hours to remove trace water. Water poisons this reaction by solvating

    
    .[2]
    
  • Solvation: Add anhydrous Sulfolane (1.0 M concentration).

  • Addition: Add the Chlorobenzoate substrate.

  • Reaction: Heat to 180°C - 210°C under inert atmosphere (

    
     or Ar).
    
    • Time: 4 - 12 hours.[2]

    • Monitoring: GC-MS is preferred over LC-MS due to low ionization of some esters.[2]

  • Workup: Cool to RT. Dilute with water (to dissolve salts) and extract with Ethyl Acetate.

    • Purification: Distillation is often required to separate the product from the high-boiling Sulfolane solvent.[2]

Mechanism Visualization

HalexMechanism cluster_conditions Critical Conditions Substrate 4-Chlorobenzoate (Ester activates ring) Complex Meisenheimer Complex Substrate->Complex + F- (via PTC) KF KF (Spray Dried) Product 4-Fluorobenzoate Complex->Product - Cl- Temp 190°C Solvent Sulfolane Cat Ph4PBr

Figure 2: Mechanism of the Halex reaction showing the displacement of Chloride by Fluoride via a Meisenheimer intermediate.

Comparison of Methods

FeatureMethod A: Direct EsterificationMethod B: Halex Reaction
Starting Material Fluorobenzoic AcidChlorobenzoate Ester
Reagents

/ Alcohol
KF / Phase Transfer Cat.[2][8]
Temperature 0°C to Reflux (Mild)150°C - 220°C (Harsh)
Scope Any F-substitution patternLimited to ortho/para activation
Cost High (F-acids are expensive)Low (Cl-esters + KF are cheap)
Safety Corrosive (Acid Chlorides)High Temp / Toxicity

Safety & Handling

  • Hydrofluoric Acid (HF) Risk: While these protocols do not use HF gas, acidification of fluoride salts (Method B) or hydrolysis of acyl fluorides can generate HF.[1] Always keep Calcium Gluconate gel nearby.[2]

  • Thermal Hazards: Method B requires heating near the flash points of organic solvents. Ensure reaction vessels are rated for pressure if sealed.[2]

  • Toxicity: Fluorinated aromatics can have higher skin permeability than their non-fluorinated counterparts.[2] Double-gloving (Nitrile) is recommended.[2]

References

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide. MDPI. Available at: [Link][1][3][4]

  • Halex Reaction (Nucleophilic Aromatic Substitution). ACS GCI Pharmaceutical Roundtable. Available at: [Link][1]

  • Effect of fluorine substitution on the rate for ester hydrolysis. ResearchGate. Available at: [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. PubMed Central (PMC). Available at: [Link]

  • Tetramethylammonium chloride as a selective phase transfer catalyst in Halex. Royal Society of Chemistry. Available at: [Link][1]

Sources

Green chemistry approaches to Isopropyl 4-fluoro-3-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Green Chemistry in Practice: Enzymatic and Solvent-Free Synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate

For: Researchers, scientists, and drug development professionals.

Introduction: A Greener Path to a Key Pharmaceutical Intermediate

Isopropyl 4-fluoro-3-hydroxybenzoate is a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its parent acid, 4-fluoro-3-hydroxybenzoic acid, is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis.[1] The conventional synthesis of benzoate esters often relies on classical methods like Fischer-Speier esterification, which typically involves strong mineral acid catalysts (e.g., H₂SO₄), high reaction temperatures, and the use of volatile organic solvents.[2] These approaches, while effective, present significant drawbacks from an environmental and process safety perspective, including corrosive reagents, generation of acidic waste streams, and complex purification procedures.

In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances[3], this application note details superior, environmentally benign methodologies for the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate. We will focus primarily on a biocatalytic approach using immobilized lipase, a method that offers high selectivity, mild reaction conditions, and catalyst reusability. This guide provides both the theoretical grounding and detailed protocols necessary for implementation in a modern research and development setting.

Part 1: The Biocatalytic Approach via Enzymatic Esterification

The use of enzymes as catalysts in organic synthesis represents a cornerstone of green chemistry. Lipases (EC 3.1.1.3), in particular, have emerged as exceptionally versatile biocatalysts for ester synthesis due to their ability to function in non-aqueous media and their high catalytic efficiency.[4][5] For this synthesis, we select Lipase B from Candida antarctica (CALB), a robust enzyme widely recognized for its broad substrate scope and stability, often used in an immobilized form such as Novozym® 435.[5][6][7]

Principle and Justification of Experimental Choices

The core of this process is the direct esterification of 4-fluoro-3-hydroxybenzoic acid with isopropanol.

  • Causality of Catalyst Choice: CALB is selected for its proven efficacy in catalyzing esterification reactions.[5] Its immobilization on a solid support (e.g., a macroporous resin) is a critical choice that dramatically simplifies the process. This allows for easy separation of the catalyst from the reaction mixture by simple filtration, eliminating the need for complex aqueous workups and enabling straightforward catalyst recycling and reuse over multiple cycles.[4]

  • Rationale for Solvent-Free Conditions: The protocol is designed to be performed under solvent-free conditions. Isopropanol, being a liquid reactant, can also serve as the reaction medium. This approach maximizes the concentration of reactants, which can lead to faster reaction rates, and adheres to the green chemistry principle of waste reduction by eliminating the need for an organic solvent.

  • Selection of Mild Reaction Temperature: The reaction is conducted at a moderately elevated temperature (e.g., 50-60°C). This temperature represents a trade-off: it is high enough to ensure a sufficient reaction rate and keep the mixture mobile, but low enough to preserve the long-term stability and catalytic activity of the lipase.

Enzymatic Catalytic Cycle

The mechanism involves a two-step process where the lipase first reacts with the carboxylic acid to form a covalent acyl-enzyme intermediate, releasing water. This activated intermediate then reacts with the alcohol (isopropanol) to form the desired ester and regenerate the free enzyme.

Enzymatic Catalytic Cycle cluster_products E Lipase (E) AcylEnzyme Acyl-Enzyme Intermediate (E-COR) E->AcylEnzyme + RCOOH Ester Isopropyl 4-fluoro-3- hydroxybenzoate (RCOOR') Acid 4-Fluoro-3-hydroxy- benzoic Acid (RCOOH) AcylEnzyme->E + R'OH AcylEnzyme->Ester Product Release Water H₂O AcylEnzyme->Water - H₂O Alcohol Isopropanol (R'OH)

Caption: Lipase-catalyzed esterification via an acyl-enzyme intermediate.

Detailed Experimental Protocol: Enzymatic Synthesis

This protocol describes a representative lab-scale synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Fluoro-3-hydroxybenzoic acid≥97%Sigma-Aldrich
Isopropanol (2-Propanol)Anhydrous, ≥99.5%Standard
Immobilized Candida antarctica Lipase B (CALB)e.g., Novozym® 435Novonesis
Ethyl AcetateACS GradeStandard
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-hydroxybenzoic acid (1.56 g, 10.0 mmol).

    • Add isopropanol (12.0 g, 15.2 mL, 200 mmol). The large excess of isopropanol serves as both reactant and solvent, driving the reaction equilibrium towards the product.

    • Add the immobilized CALB catalyst (150 mg, ~10% by weight of the carboxylic acid).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 60°C.

    • Fit the flask with a reflux condenser containing a drying tube (filled with CaCl₂) to prevent atmospheric moisture from entering the system.

    • Begin stirring at a moderate speed (e.g., 250-300 rpm) to ensure the enzyme beads remain suspended.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting acid is complete (typically 24-48 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the immobilized enzyme by vacuum filtration, washing the beads with a small amount of ethyl acetate (~5 mL) to recover any adsorbed product. The recovered enzyme can be dried and stored for reuse.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (30 mL).

    • Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acid, followed by saturated brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Characterization:

    • The resulting crude product, Isopropyl 4-fluoro-3-hydroxybenzoate, is typically obtained as a solid or oil. Purity can be assessed by NMR and HPLC. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Results and Performance
ParameterTypical ValueJustification / Notes
Reaction Time 24 - 48 hoursDependent on enzyme activity, temperature, and substrate concentration. Can be optimized.
Yield >90%High yields are achievable due to the mild conditions and effective catalysis.
Purity (crude) >95%The high selectivity of the enzyme minimizes side-product formation.
Catalyst Reuse >5 cyclesImmobilized lipase can often be reused multiple times with minimal loss of activity, enhancing cost-effectiveness.[4]
E-Factor (Est.) < 5The Environmental Factor (kg waste / kg product) is low due to the solvent-free approach and catalyst recycling.

Part 2: Alternative & Complementary Green Approaches

While biocatalysis is a premier green method, other techniques offer significant improvements over traditional synthesis.

Solid Acid Catalysis with Microwave Assistance

An alternative to both mineral acids and enzymes is the use of reusable solid acid catalysts, such as cation exchange resins (e.g., Amberlyst-15) or acidic clays.[8][9] The process can be dramatically accelerated using microwave irradiation, which provides rapid and uniform heating, often leading to shorter reaction times and higher yields.[10][11]

  • Principle: The solid acid provides catalytic protons for the esterification reaction on a reusable solid support, simplifying separation. Microwave energy efficiently couples with the polar reactants, accelerating the reaction rate. This combination avoids corrosive liquid acids and reduces energy consumption compared to conventional heating.[12]

Comparative Synthesis Workflow

The following diagram illustrates the streamlined and environmentally superior nature of the proposed green chemistry workflow compared to a traditional acid-catalyzed process.

Synthesis Workflow Comparison cluster_trad Traditional Fischer Esterification cluster_green Green Enzymatic Synthesis T_React Acid + Alcohol + Toluene T_Cat H₂SO₄ Catalyst (Corrosive) T_React->T_Cat T_Cond High Temp (Reflux) (High Energy) T_Cat->T_Cond T_Workup Complex Workup (Quench, Neutralize, Extract) T_Cond->T_Workup T_Waste Aqueous Acidic Waste T_Workup->T_Waste T_Prod Product T_Workup->T_Prod G_React Acid + Alcohol (Solvent-Free) G_Cat Immobilized Lipase (Reusable) G_React->G_Cat G_Cond Mild Temp (60°C) (Low Energy) G_Cat->G_Cond G_Workup Simple Filtration G_Cond->G_Workup G_Cat_Recycle Catalyst Recycle G_Workup->G_Cat_Recycle G_Prod Product G_Workup->G_Prod

Caption: Comparison of traditional vs. green synthesis workflows.

Conclusion

The adoption of green chemistry principles provides a powerful framework for developing safer, more efficient, and sustainable synthetic routes. The biocatalytic synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate using immobilized Candida antarctica Lipase B stands out as a superior method. It eliminates the need for harsh acid catalysts and organic solvents, operates under mild conditions, and incorporates a recyclable catalyst, thereby minimizing waste and environmental impact. This approach not only aligns with global sustainability goals but also offers significant process advantages, making it highly attractive for both academic research and industrial-scale pharmaceutical manufacturing.

References

  • Yadav, G. D., & Lathi, P. S. (2004). Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed.
  • Chuentragool, P., & O'Brien, A. G. (2023).
  • Simonato, T. C., et al. (2025). Enhancing Bio-Oil Quality Through Ethyl Esterification Catalyzed by Candida antarctica Lipase B. MDPI.
  • Khare, S. K., & Gupta, R. (2012). Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase. SciSpace.
  • Martins, M. A., et al. (2005). Eco-friendly methodologies for the synthesis of some aromatic esters, well-known cosmetic ingredients. PubMed.
  • Martins, M. A., et al. (2025). Eco-friendly methodologies for the synthesis of some aromatic esters, well-known cosmetic ingredients.
  • Gross, R. A., et al. (2000). Candida antarctica Lipase B-Catalyzed Transesterification: New Synthetic Routes to Copolyesters. Journal of the American Chemical Society.
  • Kowalski, A., et al. (2018).
  • Ritter, T., et al. (2012). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH.
  • Kumar, A., et al. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend.
  • Process for the preparation of aromatic fluoro compounds.
  • New method for fluorinating compounds. (2009). Chemistry World.
  • Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC.
  • 3-hydroxy benzoate preparation method.
  • Greener Synthesis of Chemical Compounds and M
  • Synthesis routes of parabens from p-hydroxyl benzoic acid.
  • The synthetic method of methyl hydroxybenzoate.
  • Propyl p-hydroxybenzoate preparation method.
  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.

Sources

Isopropyl 4-fluoro-3-hydroxybenzoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isopropyl 4-fluoro-3-hydroxybenzoate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2) is a specialized fluorinated building block designed for the precision synthesis of 3-alkoxy-4-fluorobenzoic acid pharmacophores.[1] While the methyl and ethyl ester analogs are common, the isopropyl variant offers distinct process advantages in late-stage drug development:

  • Steric Protection: The bulky isopropyl group provides superior resistance to non-specific nucleophilic attack at the carbonyl carbon during mild basic workups, preventing premature hydrolysis compared to methyl esters.[1]

  • Solubility Profile: Enhanced lipophilicity improves solubility in non-polar organic solvents (DCM, Toluene) used in Mitsunobu or alkylation reactions, reducing emulsion formation during aqueous workups.[1]

  • Fluorine-Hydroxy Orthogonality: The 4-fluoro-3-hydroxy substitution pattern is a "privileged scaffold" in kinase inhibitors (e.g., VEGFR, MET targets) and TTR stabilizers (e.g., Acoramidis analogs).[1] It mimics the electronic properties of 3-chloro-4-hydroxy motifs while improving metabolic stability against P450 oxidation.[1]

Part 2: Technical Specifications

PropertySpecification
Chemical Name Isopropyl 4-fluoro-3-hydroxybenzoate
CAS Number 2379321-69-2
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water
pKa (Phenol) ~7.5 - 8.0 (Acidified by ortho-F and para-Ester)
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.); Handle with PPE

Part 3: Application Protocols

Workflow Overview

The primary utility of this building block is the O-functionalization of the 3-hydroxyl group followed by ester hydrolysis to yield a functionalized benzoic acid suitable for amide coupling.[1]

SynthesisWorkflow Start Isopropyl 4-fluoro-3-hydroxybenzoate (Starting Material) Step1 Step 1: O-Alkylation (Mitsunobu or Williamson) Start->Step1 R-OH / DIAD / PPh3 OR R-X / K2CO3 Inter Intermediate: Isopropyl 4-fluoro-3-alkoxybenzoate Step1->Inter Step2 Step 2: Saponification (LiOH/THF/H2O) Inter->Step2 Hydrolysis Final Product: 4-Fluoro-3-alkoxybenzoic Acid Step2->Final Acidification

Figure 1: Strategic workflow for converting Isopropyl 4-fluoro-3-hydroxybenzoate into active pharmaceutical intermediates.

Protocol A: High-Fidelity O-Alkylation (Mitsunobu Conditions)

Use Case: Introducing complex, sensitive side chains (e.g., heterocycles) where SN2 displacement is difficult.[1]

Reagents:

  • Isopropyl 4-fluoro-3-hydroxybenzoate (1.0 equiv)[1]

  • Target Alcohol (R-OH) (1.1 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

  • Solvent: Anhydrous THF or Toluene[1]

Procedure:

  • Preparation: Charge a reaction vessel with Isopropyl 4-fluoro-3-hydroxybenzoate, PPh₃, and the Target Alcohol. Dissolve in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C. The phenol acidity is enhanced by the fluorine, making the deprotonation efficient.[1]

  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS.[1]

  • Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with 1N NaOH (removes unreacted phenol) and Brine.[1]

  • Purification: Flash chromatography. The isopropyl ester makes the product less polar than the starting phenol, facilitating easy separation.[1]

Scientist’s Note: The isopropyl ester is stable to the slightly acidic nature of the Mitsunobu byproduct (hydrazine dicarboxylate), whereas tert-butyl esters might degrade.[1]

Protocol B: Williamson Ether Synthesis (Base-Mediated)

Use Case: Robust alkylation with alkyl halides (e.g., Methyl iodide, Benzyl bromide).[1]

Reagents:

  • Isopropyl 4-fluoro-3-hydroxybenzoate (1.0 equiv)[1]

  • Alkyl Halide (R-X) (1.2 equiv)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Solvent: DMF or Acetonitrile (ACN)[1]

Procedure:

  • Activation: Dissolve the benzoate in DMF (0.2 M). Add K₂CO₃. Stir at RT for 15 minutes. The mixture will turn yellow as the phenoxide forms.[1]

  • Alkylation: Add the Alkyl Halide.

  • Thermal Cycle: Heat to 60°C. Note: The 4-Fluoro group is ortho to the nucleophilic oxygen; excessive heat (>90°C) with strong bases could theoretically trigger a minor SNAr side reaction displacing the fluorine, though the ester deactivates the ring sufficiently to prevent this under mild conditions.[1]

  • Completion: Stir for 2–6 hours.

  • Workup: Pour into ice water. The product (Isopropyl 4-fluoro-3-alkoxybenzoate) will likely precipitate due to the lipophilic isopropyl group.[1] Filter and wash with water.[1]

Protocol C: Controlled Saponification (Ester Cleavage)

Use Case: Releasing the carboxylic acid for subsequent amide coupling (API formation).[1]

Reagents:

  • Isopropyl 4-fluoro-3-alkoxybenzoate (Intermediate from A or B)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)[1]

  • Solvent: THF:Water (3:1)[1]

Procedure:

  • Dissolution: Dissolve the intermediate in THF.

  • Hydrolysis: Add LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at 40°C.

    • Why Lithium? LiOH is milder than NaOH and less likely to attack the fluorine (SNAr) at elevated temperatures.[1]

    • Why Isopropyl? Isopropyl esters hydrolyze slower than methyl esters. 40°C is required (vs RT for methyl) to drive the reaction to completion in <4 hours.[1]

  • Workup: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2.[1] The product, 4-fluoro-3-alkoxybenzoic acid , will precipitate.[1]

  • Isolation: Filter and dry.[1][2][3] This acid is now ready for amide coupling (e.g., with HATU/Amine) to form the final drug scaffold.[1]

Part 4: References

  • Fluorochem. Isopropyl 4-fluoro-3-hydroxybenzoate Product Specifications & CAS Verification. Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Fluoro-3-hydroxybenzoic acid. Retrieved from .[1]

  • BenchChem. Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from .[1]

  • Quick Company. An Improved Synthesis Of 4-Fluoro-3-Hydroxybenzoic Acid For Acoramidis Synthesis. Retrieved from .[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-ISO-FHBA Target Molecule: Isopropyl 4-fluoro-3-hydroxybenzoate Precursor: 4-Fluoro-3-hydroxybenzoic acid (CAS: 51446-31-2) Support Level: Tier 3 (Senior Application Scientist)

Introduction

You are encountering yield or purity issues with the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate . This molecule presents a specific synthetic challenge: the steric hindrance of the isopropyl group combined with the electronic effects of the fluorine (C4) and hydroxyl (C3) substituents.

The 4-fluoro substituent is electron-withdrawing, increasing the acidity of the phenol (pKa ~8.5 vs. 10 for phenol) and the electrophilicity of the carbonyl. However, the 3-hydroxyl group is electron-donating by resonance, potentially deactivating the carboxyl carbon toward nucleophilic attack if not properly protonated.

This guide prioritizes Acid-Catalyzed Esterification over base-catalyzed alkylation to avoid regioselectivity issues (O-alkylation of the phenol).

Module 1: Critical Yield Optimization Parameters

To move from "moderate" (40-60%) to "high" (>85%) yield, you must control three thermodynamic and kinetic variables.

Water Management (The Equilibrium Shift)

The reaction is an equilibrium:



Because isopropanol (IPA) forms a low-boiling azeotrope with water, simple reflux is often insufficient to drive the reaction to completion.
  • Optimization: Use Thionyl Chloride (SOCl₂) generated in situ anhydrous HCl. This consumes water chemically and drives the reaction irreversibly.

  • Alternative: If avoiding SOCl₂, use a Dean-Stark apparatus with a ternary azeotrope (Toluene/IPA/Water) to physically remove water.

Steric Hindrance of the Isopropyl Group

Isopropyl is a secondary alcohol, making it a poorer nucleophile than methanol or ethanol.

  • Optimization: Increase reaction time (12-24h) or temperature (reflux).

  • Catalyst Choice: Sulfuric acid (

    
    ) is standard, but p-Toluenesulfonic acid (pTsOH)  is often superior for solubility in organic co-solvents (like toluene).
    
Phenolic Stability

The 3-hydroxyl group is susceptible to oxidation (browning) under harsh acidic conditions at high temperatures.

  • Optimization: Perform the reaction under an Inert Atmosphere (Nitrogen/Argon) . Add a radical scavenger (e.g., BHT) if the raw material shows early oxidation.

Module 2: Decision Tree & Workflow

The following diagram illustrates the logic for selecting the correct synthetic pathway and troubleshooting yield issues.

OptimizationLogic Start START: Select Synthesis Route CheckScale Scale of Reaction? Start->CheckScale SmallScale Small Scale (<10g) High Value CheckScale->SmallScale LargeScale Large Scale (>100g) Cost Sensitive CheckScale->LargeScale RouteA Route A: SOCl2 / IPA (Chemical Dehydration) SmallScale->RouteA Faster, Cleaner RouteB Route B: H2SO4 / Toluene (Azeotropic Removal) LargeScale->RouteB Cheaper, Scalable Issue Problem: Low Yield (<60%) RouteA->Issue RouteB->Issue Diag1 Check 1: Residual Acid? (TLC/HPLC) Issue->Diag1 Incomplete Conv. Diag2 Check 2: Side Products? (O-alkylation/Dimer) Issue->Diag2 Impurities Fix1 Fix: Add Molecular Sieves or Increase SOCl2 eq. Diag1->Fix1 Fix2 Fix: Lower Temp, Strict Inert Atm. Diag2->Fix2

Figure 1: Decision matrix for route selection and troubleshooting low yield scenarios.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective ActionMechanism
Low Conversion (<50%) Equilibrium limitation (Water buildup).Switch to Method A (SOCl₂) or add 3Å Molecular Sieves to the reflux.Water hydrolysis of the ester competes with formation. Removing water shifts equilibrium right (Le Chatelier's Principle).
Product is "Sticky"/Oil Phenolic impurities or residual solvent.Acid Wash: Wash organic layer with 1M HCl, then NaHCO₃. Recrystallize from Hexane/IPA.Phenols often inhibit crystallization. Removing trace acid/phenol allows the lattice to form.
Dark/Brown Color Oxidation of the phenol moiety.Degas solvents and run under

. Add Sodium Bisulfite (

) wash during workup.
The electron-rich phenol ring oxidizes to quinones/polymeric species in air at reflux temperatures.
New Spot on TLC (

> Product)
Ether formation (O-alkylation).Eliminate Base. Ensure reaction is strictly acidic.If base is present (or weak acid catalyst), the phenol (

) can attack the isopropyl cation/halide to form

.

Module 4: Recommended Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (High Yield)

Best for: Research scale, high purity requirements, stubborn substrates.

Reagents:

  • 4-Fluoro-3-hydroxybenzoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Isopropanol (Anhydrous) (20-30 volumes)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Activation (0°C): Charge Isopropanol into the flask and cool to 0°C in an ice bath.

  • Addition: Dropwise add

    
     over 20 minutes. Caution: Exothermic. HCl gas evolution.
    
    • Note: This generates anhydrous HCl and isopropyl sulfite intermediates in situ.

  • Substrate: Add 4-Fluoro-3-hydroxybenzoic acid in one portion.

  • Reaction: Remove ice bath. Heat to reflux (~82°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess IPA and

      
      .
      
    • Dissolve residue in Ethyl Acetate.[2][3][4]

    • Crucial Wash: Wash with Sat.

      
       (removes unreacted acid) 
      
      
      
      Water
      
      
      Brine.
  • Purification: Dry over

    
    , filter, and concentrate. If solid, recrystallize from cold Hexane/Isopropyl Ether.
    
Method B: Dean-Stark Azeotropic Esterification (Scalable)

Best for: Large batches where SOCl₂ handling is hazardous.

Reagents:

  • 4-Fluoro-3-hydroxybenzoic acid (1.0 eq)[1][2]

  • Sulfuric Acid (

    
    ) (0.1 eq) or pTsOH (0.05 eq)
    
  • Isopropanol (5.0 eq)

  • Toluene (Solvent carrier)

Protocol:

  • Setup: Flask with Dean-Stark trap and reflux condenser. Fill the trap with Toluene.

  • Mix: Combine Acid, Catalyst, IPA, and Toluene.

  • Reflux: Heat to vigorous reflux. The Toluene/IPA/Water ternary azeotrope will carry water into the trap.

  • Drain: Periodically drain the aqueous layer from the trap.

  • Completion: Continue until no more water separates (typically 12-16h).

  • Workup: Cool, wash with

    
    , dry, and concentrate.
    

Module 5: Frequently Asked Questions (FAQ)

Q1: Why not use Isopropyl Bromide and a base (K₂CO₃) to esterify? A: This "Alkyl Halide Route" poses a high risk of O-alkylation . The phenol proton (pKa ~8.5) is acidic.[5] In the presence of base, you will form the phenoxide anion, which will compete with the carboxylate for the isopropyl group, leading to a mixture of Ester, Ether, and Ether-Ester byproducts. Acid-catalyzed esterification is regioselective for the carboxylic acid.

Q2: My product contains a persistent impurity at 5% that won't wash out. A: This is likely the Isopropyl 4-fluorobenzoate (des-hydroxy) or a dimer. Check your starting material purity.[6] If the starting material is clean, the impurity might be a "self-ester" (oligomer) formed if the concentration was too high. Solution: Run the reaction more dilute (0.1 M) to favor intramolecular/solvent reaction over intermolecular polymerization.

Q3: Can I use molecular sieves instead of Dean-Stark? A: Yes. For Method A or simple H₂SO₄ reflux, adding activated 3Å Molecular Sieves directly to the reaction flask can boost conversion from ~60% to ~85% by scavenging water. Ensure sieves are activated (dried at 300°C) before use.

References

  • ChemicalBook. (2024). 4-Fluoro-3-hydroxybenzoic acid Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Etherification and Esterification of 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from

  • National Institutes of Health (NIH). (2022). Scaled up and telescoped synthesis of propofol and benzoate derivatives under continuous-flow conditions. (Demonstrates acid-catalyzed esterification of hindered phenols). Retrieved from

  • Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid esters.[2][4][6][7] (US20160318841A1). Retrieved from

  • Sigma-Aldrich. (2024). 4-Fluoro-3-hydroxybenzoic acid Product Specification. Retrieved from

Sources

Purification techniques for Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropyl 4-fluoro-3-hydroxybenzoate

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Isopropyl 4-fluoro-3-hydroxybenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chemical intermediate. As Senior Application Scientists, we have structured this resource to address the practical challenges you may face in the lab, grounding our recommendations in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Isopropyl 4-fluoro-3-hydroxybenzoate?

The impurity profile of your final product is heavily dependent on the synthetic route employed. However, based on common esterification methods (e.g., Fischer esterification of the parent carboxylic acid), the most prevalent impurities include:

  • Unreacted 4-fluoro-3-hydroxybenzoic acid: This is often the primary impurity. Due to its carboxylic acid functional group, it has significantly different solubility and acidity compared to the desired ester product.

  • Isomeric Byproducts: Depending on the synthesis of the 4-fluoro-3-hydroxybenzoic acid precursor, you may have small amounts of other positional isomers.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or workup (e.g., toluene, DMF).

  • Byproducts from Reagents: If coupling agents or catalysts are used, related byproducts may be present.

Q2: What is the general strategy for purifying Isopropyl 4-fluoro-3-hydroxybenzoate?

A multi-step approach is typically most effective. The general workflow involves an initial extractive workup to remove the bulk of acidic impurities, followed by a final purification step like recrystallization or chromatography to achieve high purity.

  • Aqueous Basic Wash (Extraction): The crude product, dissolved in an organic solvent like ethyl acetate or dichloromethane, should be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will selectively deprotonate and remove the unreacted 4-fluoro-3-hydroxybenzoic acid into the aqueous layer.[1][2]

  • Crystallization or Chromatography: After the extractive wash, the choice between recrystallization and column chromatography depends on the nature of the remaining impurities. Recrystallization is ideal if the product is a solid and the impurities are present in small quantities.[3][4] If impurities have similar polarity to the product or if the product is an oil, flash column chromatography is the preferred method.[5]

Q3: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to get good separation between your product and impurities. The starting carboxylic acid will typically have a much lower Rf value (it will stick to the silica plate more) than the desired isopropyl ester product. Staining with potassium permanganate or visualization under UV light will help identify spots. For quantitative analysis of the final product, High-Performance Liquid Chromatography (HPLC) is the standard method.[6][7]

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Recrystallization Problems

Q: I'm attempting to recrystallize my crude Isopropyl 4-fluoro-3-hydroxybenzoate, but I'm getting a very low yield or no crystals at all.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.

    • Explanation: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] The isopropyl ester is moderately polar. Solvents like pure ethanol or methanol might be too effective, leading to high solubility even in an ice bath.

    • Solution:

      • Try a Less Polar Solvent: Experiment with solvents like toluene, isopropyl acetate, or a mixture.

      • Use a Solvent/Anti-Solvent System: This is a highly effective technique.[8] Dissolve your crude product in a minimal amount of a "good" hot solvent in which it is very soluble (e.g., ethyl acetate, acetone). Then, add a hot "bad" or "anti-solvent" in which it is poorly soluble (e.g., heptane, hexane) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[8][9]

  • Cooling Rate is Too Fast: Rapidly crashing the product out of solution by putting it directly into an ice bath can trap impurities and lead to the formation of small, impure crystals or oils.[9]

    • Explanation: Slow cooling allows for the gradual and selective formation of a pure crystal lattice, effectively excluding impurity molecules.

    • Solution: Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop. You can insulate the flask with glass wool or paper towels to slow the process further. Only after it has reached room temperature and crystal growth has begun should you place it in an ice bath to maximize the yield.[8]

  • Insufficient Product Purity: If the crude material is very impure or contains oily contaminants, it can inhibit crystallization, a phenomenon known as "oiling out."

    • Explanation: High concentrations of impurities can interfere with the crystal lattice formation, depressing the melting point and leading to a liquid phase separation instead of crystallization.

    • Solution: Before attempting recrystallization, perform a preliminary purification. An aqueous wash with saturated sodium bicarbonate solution is highly recommended to remove the acidic starting material, which is a common culprit. If the product still oils out, column chromatography may be necessary.

Issue 2: Column Chromatography Challenges

Q: My column chromatography separation is poor. The product is co-eluting with an impurity.

Possible Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): The polarity of your eluent may be too high or too low, resulting in poor separation.

    • Explanation: Flash chromatography on silica gel separates compounds based on their polarity. Polar compounds adhere more strongly to the polar silica and require a more polar mobile phase to elute.[5] If your solvent system is too polar, all compounds will elute quickly with little separation. If it's not polar enough, your compounds of interest may not move off the column at all.

    • Solution: Optimize your solvent system using TLC first. Aim for an Rf value of ~0.3-0.4 for your desired product. A gradient elution, starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate), often provides the best separation.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Explanation: Each column has a finite loading capacity. Exceeding this capacity prevents the formation of well-defined bands, leading to significant overlap and poor separation.

    • Solution: As a general rule, for silica gel flash chromatography, the mass of the crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower loading ratio.

  • Poor Sample Loading Technique: The initial band of material applied to the column was too diffuse.

    • Explanation: The separation process begins at the top of the column. If the starting band is wide, the subsequent separation will be compromised, regardless of the solvent system.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a stronger, volatile solvent (like dichloromethane). Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

Issue 3: Persistent Acidic Impurity

Q: After my purification, NMR analysis still shows a significant amount of the 4-fluoro-3-hydroxybenzoic acid starting material.

Possible Causes & Solutions:

  • Ineffective or Skipped Basic Wash: The most common reason for this is an insufficient or omitted acid-base extraction step.

    • Explanation: Carboxylic acids can be stubborn impurities. While they are more polar than their ester counterparts, they can sometimes co-elute during chromatography or co-crystallize, especially if hydrogen bonding interactions are significant. A chemical extraction is far more effective at removing them than a physical separation method alone.

    • Solution: Ensure you perform a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution.[1] Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). In a separatory funnel, wash this organic solution at least twice with saturated NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to break up any emulsions and remove excess water. The benzoic acid will be converted to its water-soluble sodium salt and extracted from the organic layer.

  • Emulsion Formation During Extraction: A stable emulsion may have formed during the basic wash, preventing proper separation of the organic and aqueous layers and trapping the impurity.

    • Explanation: Emulsions are common when basic solutions are shaken too vigorously with organic layers containing compounds that can act as surfactants.

    • Solution:

      • Be Gentle: Do not shake the separatory funnel too vigorously. Use a gentle, swirling inversion motion.

      • Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer and often helps break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Workflow & Protocols

Decision-Making Workflow for Purification

Sources

Recrystallization solvents for Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Isopropyl 4-fluoro-3-hydroxybenzoate

Topic: Purification & Recrystallization Protocols Document ID: TS-REC-2379 Last Updated: February 18, 2026 Audience: Process Chemists, Formulation Scientists, R&D Researchers[1]

Core Directive & Executive Summary

Isopropyl 4-fluoro-3-hydroxybenzoate (CAS: 2379321-69-2) is a critical intermediate, often employed in the synthesis of kinase inhibitors and receptor modulators.[1] Its purity is paramount, as phenolic impurities can poison downstream palladium catalysts, and ester hydrolysis products can lead to stoichiometric imbalances.[1]

This guide provides a validated approach to recrystallization, prioritizing Isopropanol (IPA)/Water systems to eliminate transesterification risks, while offering Toluene as a robust alternative for scale-up operations.[1]

Solvent Selection & Technical Rationale

The choice of solvent is dictated by the compound's functional groups: a phenolic hydroxyl (H-bond donor), an ester (H-bond acceptor), and a fluorine substituent (lipophilicity enhancer).[1]

Solvent System Recommendations
System ClassSolvent(s)RoleSuitabilityTechnical Note
Primary (Binary) Isopropanol (IPA) / Water Solvent / Anti-solventHigh Critical: Matches the ester alkyl group, preventing transesterification.[1] Excellent recovery yield.
Secondary (Single) Toluene Single SolventMedium-High Recommended for non-fluorinated analogs; effective for removing non-polar by-products.[1]
Alternative (Binary) Ethyl Acetate / n-Heptane Solvent / Anti-solventMedium Standard organic system.[1] Risk of "oiling out" if cooling is too rapid.[1]
Avoid Methanol, Ethanol SolventsLow High Risk: Causes transesterification (ester exchange) leading to methyl/ethyl ester impurities.[1]
Expert Insight: The Transesterification Trap

Why not Ethanol? Recrystallizing an isopropyl ester in ethanol or methanol can lead to unwanted ester exchange, especially if trace acidic species (from synthesis) are present. [1]


Always use the alcohol corresponding to the ester group (Isopropanol) to make this reaction "invisible" (degenerate). [1]

Detailed Experimental Protocol

Method A: Binary Solvent Recrystallization (IPA / Water) Best for: High purity requirements (>99.5%) and removal of inorganic salts.

  • Dissolution: Charge crude Isopropyl 4-fluoro-3-hydroxybenzoate into a reactor. Add Isopropanol (IPA) (approx. 3-5 volumes relative to mass).[1] Heat to 60–70°C with agitation until fully dissolved.

  • Filtration (Optional): If insoluble particulates are present, filter the hot solution through a heated funnel.

  • Anti-Solvent Addition: While maintaining temperature at 60°C, slowly add Water (pre-warmed to 50°C) dropwise.[1]

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) is observed.[1]

  • Re-dissolution: Add a small volume of hot IPA to clarify the solution (make it clear again).

  • Crystallization:

    • Cool slowly to 25°C over 2 hours (approx 0.3°C/min).

    • Crucial Step: If oil droplets form, seed with pure crystals immediately.[1]

    • Further cool to 0–5°C and hold for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash the cake with a cold 1:1 IPA/Water mixture.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Troubleshooting Guide (Q&A)

Q1: The product is coming out as an oil (oiling out) instead of crystals. How do I fix this?

  • Cause: The solution is too concentrated, or the cooling rate is too fast, pushing the system into the "labile zone" where liquid-liquid phase separation occurs before crystallization.[1]

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Dilute slightly with more solvent (IPA).

    • Seed the solution with a small crystal of pure product at a temperature just below the saturation point (cloud point).

    • Slow Down: Reduce the cooling rate. Agitate gently to prevent emulsion formation.

Q2: My yield is lower than expected (<60%). Where is my product?

  • Cause: The compound has moderate solubility in the mother liquor, or too much solvent was used.[1]

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop."

    • Ensure the final cooling temperature is sufficiently low (0–5°C).[1]

    • Check the pH.[1][2][3] Phenols can form soluble salts in basic conditions.[1] Ensure the pH is neutral or slightly acidic (pH 5-6).

Q3: Can I use Toluene instead? I see it used for similar benzoates.

  • Answer: Yes. Toluene is documented for the purification of the non-fluorinated analog, Isopropyl 4-hydroxybenzoate.[1]

  • Protocol: Dissolve in minimum hot toluene (80°C), then cool to room temperature. Toluene is excellent for removing non-polar tars but less effective at removing inorganic salts compared to the IPA/Water system.[1]

Q4: I see a new impurity peak in HPLC after recrystallizing from Methanol.

  • Diagnosis: You have likely formed Methyl 4-fluoro-3-hydroxybenzoate via transesterification.[1]

  • Solution: You cannot easily separate these esters by simple recrystallization. You must re-hydrolyze the mixture to the acid and re-esterify with Isopropanol, or discard the batch.[1] Never use Methanol or Ethanol for Isopropyl esters. [1]

Process Visualization

RecrystallizationWorkflow Start Crude Isopropyl 4-fluoro-3-hydroxybenzoate Dissolve Dissolve in Hot IPA (65-70°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Warm Water until Turbid Filter->AntiSolvent Clarify Add minimal Hot IPA to clear solution AntiSolvent->Clarify Cool Controlled Cooling to 25°C Clarify->Cool CheckState Check State Cool->CheckState Oil Oiling Out? CheckState->Oil Emulsion/Oil Crystallize Cool to 0-5°C (Hold 1 hr) CheckState->Crystallize Crystals forming Seed Reheat & Seed Oil->Seed Yes Seed->Cool Retry Isolate Filter & Wash (Cold 1:1 IPA/Water) Crystallize->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Caption: Optimized workflow for the recrystallization of Isopropyl 4-fluoro-3-hydroxybenzoate using the IPA/Water binary system.

References

  • Vertex AI Search. (2026). Synthesis and properties of Isopropyl 4-fluoro-3-hydroxybenzoate and analogs.[1] [Search Results Summary].

  • Google Patents. (2013). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate.[1] (Describes Toluene purification for the non-fluorinated analog). Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76955893, Isopropyl 4-hydroxy-3,5-diisopropylbenzoate.[1] (Structural analog properties). Link[1]

  • Thermo Scientific Chemicals. (2026). Isopropyl 4-hydroxybenzoate Product Specifications.[1][4][5][6][7] (Melting point and solubility data for analog). Link

Sources

Technical Support Center: Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Isopropyl 4-fluoro-3-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this critical compound. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Isopropyl 4-fluoro-3-hydroxybenzoate and why is its stability important?

Isopropyl 4-fluoro-3-hydroxybenzoate is an ester compound often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3][4] Its stability is paramount because hydrolysis, the chemical breakdown of the ester bond by water, will yield isopropanol and 4-fluoro-3-hydroxybenzoic acid.[2][5] This degradation can lead to inaccurate experimental results, reduced product yield, and the introduction of impurities that may have unintended biological effects.

Q2: What are the primary factors that cause the hydrolysis of Isopropyl 4-fluoro-3-hydroxybenzoate?

The primary drivers of hydrolysis for this ester are pH, temperature, and the solvent system. The ester bond is susceptible to cleavage under both acidic and basic conditions, with the rate of hydrolysis significantly increasing at pH values outside the neutral range.[6][7] Elevated temperatures also accelerate this degradation process.[6]

Q3: How can I detect if my sample of Isopropyl 4-fluoro-3-hydroxybenzoate has undergone hydrolysis?

The most common methods for detecting hydrolysis are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In an HPLC analysis, you would observe a new peak corresponding to the more polar 4-fluoro-3-hydroxybenzoic acid, with a shorter retention time than the parent ester. In ¹H NMR, the appearance of a new carboxylic acid proton signal and the disappearance of the isopropyl group signals would indicate hydrolysis. Other analytical techniques such as IR spectroscopy can also be used to detect the presence of the carboxylic acid product.[8]

Q4: What is the optimal pH range for working with Isopropyl 4-fluoro-3-hydroxybenzoate to minimize hydrolysis?

To minimize hydrolysis, it is recommended to work within a pH range of 4 to 6. Within this slightly acidic to neutral window, the rates of both acid-catalyzed and base-catalyzed hydrolysis are at their minimum.[9]

Troubleshooting Guide: Preventing Hydrolysis in Your Experiments

This section provides detailed solutions to common challenges encountered when working with Isopropyl 4-fluoro-3-hydroxybenzoate.

Issue 1: Compound Degradation Observed in Aqueous Buffers

Scenario: You are performing an in vitro assay using a buffered aqueous solution and notice a time-dependent loss of your compound.

Root Cause Analysis: The ester is likely undergoing hydrolysis, catalyzed by either acidic or basic components of your buffer, or simply by the presence of water.[10][11]

Solution:

  • Buffer Selection: Opt for a buffer system that maintains a pH between 4 and 6, such as a citrate or acetate buffer. Avoid phosphate buffers if possible, as they can sometimes participate in catalysis.

  • Temperature Control: Conduct your experiments at the lowest temperature compatible with your experimental design.[12] If possible, perform initial dissolution and handling steps on ice.

  • Solvent Choice: If your experimental protocol allows, consider using a co-solvent system to reduce the activity of water.[13][14] A mixture of buffer and a water-miscible organic solvent like DMSO or ethanol can significantly slow down hydrolysis.[15]

Issue 2: Instability During Storage

Scenario: You observe degradation in your stock solution of Isopropyl 4-fluoro-3-hydroxybenzoate, which is stored in a solvent.

Root Cause Analysis: The choice of solvent and storage conditions can significantly impact the long-term stability of the compound.[16]

Solution:

  • Solvent Selection for Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF.[17] These solvents lack the protons that can participate in hydrolysis.

  • Storage Conditions: Store stock solutions at -20°C or -80°C to minimize thermal degradation.[16][18] Ensure that the storage container is tightly sealed to prevent the absorption of atmospheric moisture.[18][19]

Experimental Protocols: Best Practices for Handling Isopropyl 4-fluoro-3-hydroxybenzoate

Protocol 1: Preparation of a Stable Aqueous Working Solution
  • Stock Solution Preparation: Dissolve Isopropyl 4-fluoro-3-hydroxybenzoate in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM citrate buffer) and adjust the pH to 5.0.

  • Working Solution Preparation: On the day of the experiment, perform a serial dilution of the DMSO stock solution into the pre-chilled (4°C) pH 5.0 buffer to achieve your final desired concentration.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize the risk of hydrolysis.

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the pathways for both acid-catalyzed and base-catalyzed hydrolysis of Isopropyl 4-fluoro-3-hydroxybenzoate.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Ester Isopropyl 4-fluoro-3-hydroxybenzoate A_Protonated Protonated Ester A_Ester->A_Protonated H+ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H2O A_Products 4-fluoro-3-hydroxybenzoic acid + Isopropanol A_Tetrahedral->A_Products - H+ B_Ester Isopropyl 4-fluoro-3-hydroxybenzoate B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral OH- B_Products Carboxylate + Isopropanol B_Tetrahedral->B_Products B_Final 4-fluoro-3-hydroxybenzoic acid B_Products->B_Final H+ workup

Caption: Acid and Base-Catalyzed Hydrolysis Pathways.

Quantitative Data Summary

The following table provides a summary of recommended conditions to minimize the hydrolysis of Isopropyl 4-fluoro-3-hydroxybenzoate.

ParameterRecommended Range/ConditionRationale
pH 4.0 - 6.0Minimizes both acid and base-catalyzed hydrolysis rates.[9]
Temperature ≤ 4°C for aqueous solutionsReduces the kinetic rate of the hydrolysis reaction.[12]
Storage Solvent Anhydrous DMSO or DMFAprotic solvents prevent participation in the hydrolysis reaction.[17]
Storage Temperature -20°C to -80°CLowers thermal energy, significantly slowing degradation over time.[16][18]

Decision-Making Workflow for Experimental Setup

This workflow diagram will guide you in selecting the appropriate conditions for your experiment to ensure the stability of Isopropyl 4-fluoro-3-hydroxybenzoate.

Experimental_Workflow Start Start: Experiment with Isopropyl 4-fluoro-3-hydroxybenzoate Aqueous Is an aqueous system required? Start->Aqueous Organic Use anhydrous aprotic solvent (e.g., DMSO, DMF) Aqueous->Organic No pH_Control Is pH control critical? Aqueous->pH_Control Yes End Proceed with Experiment Organic->End Buffer Use a buffer system (pH 4-6, e.g., Citrate) pH_Control->Buffer Yes Unbuffered Use purified water (be aware of potential pH shifts) pH_Control->Unbuffered No Temp_Control Can the experiment be run at low temperature? Buffer->Temp_Control Unbuffered->Temp_Control Low_Temp Run experiment at ≤ 4°C Temp_Control->Low_Temp Yes RT Run at room temperature, but minimize experiment duration Temp_Control->RT No Low_Temp->End RT->End

Caption: Decision workflow for minimizing hydrolysis.

References

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Royal Society of Chemistry. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor. [Link]

  • Ester Hydrolysis Mechanism Base Catalyzed. YIC. [Link]

  • Ester Hydrolysis Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. [Link]

  • Chemistry of Esters. LibreTexts Chemistry. [Link]

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes. [Link]

  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI. [Link]

  • Hydrolysis of Esters - A Level Chemistry Revision Notes. Save My Exams. [Link]

  • What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Quora. [Link]

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters With Fatty Acid-Like Structures Towards Hydrolysis in Aqueous Solutions. PubMed. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. [Link]

  • Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]

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  • Optimal pH and temperature for the hydrolysis activity of esterase... ResearchGate. [Link]

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  • Oxidative stability of phenolic acids and their alkyl esters expressed... ResearchGate. [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. ResearchGate. [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Royal Society of Chemistry. [Link]

  • Chemical Storage Principles & Best Practices. H&H Chemical. [Link]

  • The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. [Link]

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  • Chemical Properties of isopropyl 4-hydroxybenzoate (CAS 4191-73-5). Cheméo. [Link]

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  • Isopropyl-4-hydroxybenzoate. NIST WebBook. [Link]

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  • The acid-catalyzed hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. How could infrared spectroscopy be used to determine that the reaction has occurred? Pearson+. [Link]

  • Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. ACS Publications. [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link]

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Removing unreacted starting materials from Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Isopropyl 4-fluoro-3-hydroxybenzoate

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of Isopropyl 4-fluoro-3-hydroxybenzoate. The following troubleshooting FAQs and protocols are designed to address common issues related to removing unreacted starting materials, ensuring the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove from my crude Isopropyl 4-fluoro-3-hydroxybenzoate?

A1: Based on typical Fischer-Speier esterification synthesis routes, the primary unreacted starting materials you will likely encounter are 4-fluoro-3-hydroxybenzoic acid and isopropanol. The synthesis involves the acid-catalyzed reaction of the carboxylic acid with the alcohol. Due to the reversible nature of this reaction, it rarely proceeds to 100% completion, leaving residual starting materials in the crude product mixture.[1][2]

Q2: I've performed a simple aqueous work-up, but I still see impurities. Why is this, and what should I do next?

A2: A simple water wash is often insufficient to remove all impurities. 4-fluoro-3-hydroxybenzoic acid has limited solubility in neutral water, and isopropanol is fully miscible with many organic solvents used for extraction. A more effective approach is a multi-step liquid-liquid extraction using a mild base to remove the acidic starting material, followed by other purification techniques if necessary.[1][3][4]

Q3: How can I confirm the presence of unreacted 4-fluoro-3-hydroxybenzoic acid and isopropanol in my product?

A3: Several analytical techniques can be employed. Thin-Layer Chromatography (TLC) is a quick method to visualize the presence of the more polar 4-fluoro-3-hydroxybenzoic acid compared to the ester product. For more definitive identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[5] The acidic proton of the carboxylic acid will have a characteristic chemical shift, and the distinct signals of isopropanol can also be identified. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also excellent quantitative methods.[6][7]

Troubleshooting and Detailed Protocols

Issue 1: Persistent 4-fluoro-3-hydroxybenzoic Acid Contamination

The most common and often most troublesome impurity is the unreacted carboxylic acid. Its similar aromatic structure to the desired ester can sometimes complicate purification.

The key to removing 4-fluoro-3-hydroxybenzoic acid is to exploit its acidic nature.[1] By reacting it with a mild base, it can be converted into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water, allowing it to be easily separated from the less polar, water-insoluble ester product which will remain in the organic phase.[4][8]

This is the most direct and efficient first-line method for removing acidic impurities.[1][9]

Materials:

  • Crude Isopropyl 4-fluoro-3-hydroxybenzoate dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Step-by-Step Procedure:

  • Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Allow the layers to separate. The top layer will be the organic phase containing your ester, and the bottom aqueous layer will contain the sodium salt of the unreacted carboxylic acid.

  • Drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution two more times to ensure complete removal of the acid.

  • Wash the organic layer with brine to remove any residual water.

  • Drain the brine and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the purified product.

crude Crude Product in Organic Solvent sep_funnel Add Saturated NaHCO₃ (Separatory Funnel) crude->sep_funnel layers Separate Layers sep_funnel->layers organic_phase Organic Layer (Ester Product) layers->organic_phase Retain aqueous_phase Aqueous Layer (Acid Salt Impurity) layers->aqueous_phase Discard wash_brine Wash with Brine organic_phase->wash_brine dry Dry with Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Isopropyl 4-fluoro-3-hydroxybenzoate evaporate->pure_product

Caption: Liquid-liquid extraction workflow.

Issue 2: Residual Isopropanol in the Final Product

Isopropanol can be challenging to remove completely due to its solubility in many organic solvents and its potential to form azeotropes.[10][11]

The removal of isopropanol relies on differences in physical properties such as boiling point and solubility in highly polar solvents like water.

Multiple washes with deionized water can effectively partition the highly water-soluble isopropanol into the aqueous phase.

Step-by-Step Procedure:

  • Following the basic washes to remove the carboxylic acid, wash the organic layer with deionized water (3 x volume of the organic layer).

  • Combine these aqueous washes and back-extract with a small amount of the organic solvent to recover any dissolved product.

  • Combine all organic layers and proceed with drying and solvent evaporation.

Adding a salt like sodium chloride to the aqueous wash can decrease the solubility of the organic product in the aqueous layer and drive more isopropanol out of the organic phase.[10]

Step-by-Step Procedure:

  • During the aqueous wash steps, use brine instead of deionized water. This increases the polarity of the aqueous phase, further reducing the solubility of the ester in it and enhancing the partitioning of isopropanol into the aqueous layer.

Issue 3: Trace Impurities Remain After Extraction

If minor impurities persist after thorough liquid-liquid extraction, more advanced purification techniques are necessary.

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[2][5][12]

Principle: The ester product is less polar than the unreacted carboxylic acid and any other polar byproducts. Therefore, when passed through a silica gel column, the ester will elute faster than the more polar impurities.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the desired product, leaving more polar impurities on the column.
Monitoring Thin-Layer Chromatography (TLC)Use TLC to identify the fractions containing the pure product before combining and evaporating the solvent.

If the purified product is a solid at room temperature, recrystallization can be an excellent final purification step to obtain a highly crystalline, pure material.[13][14][]

Principle: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[14] A suitable solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain in solution upon cooling.

Solvent Selection: The ideal recrystallization solvent will have poor solubility for the product at low temperatures and high solubility at high temperatures. A solvent pair system, such as ethanol-water or hexane-ethyl acetate, may be effective.[16][17]

start Crude Product Analysis (TLC, NMR) acid_present Acid Impurity Present? start->acid_present extraction Acid-Base Extraction (NaHCO₃ wash) acid_present->extraction Yes alcohol_present Alcohol Impurity Present? acid_present->alcohol_present No reanalyze1 Re-analyze Product extraction->reanalyze1 reanalyze1->alcohol_present aq_wash Aqueous Washes (Water/Brine) alcohol_present->aq_wash Yes trace_impurities Trace Impurities Remain? alcohol_present->trace_impurities No reanalyze2 Re-analyze Product aq_wash->reanalyze2 reanalyze2->trace_impurities chromatography Column Chromatography trace_impurities->chromatography Yes (Oily Product) recrystallization Recrystallization trace_impurities->recrystallization Yes (Solid Product) final_product Pure Product (>95%) trace_impurities->final_product No chromatography->final_product recrystallization->final_product

Sources

Technical Support Center: Optimizing Catalytic Conditions for Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate. It is designed to address common challenges and offer robust, evidence-based solutions for optimizing catalytic esterification.

Introduction: The Significance of Isopropyl 4-fluoro-3-hydroxybenzoate

Isopropyl 4-fluoro-3-hydroxybenzoate is a critical intermediate in the synthesis of numerous pharmaceutical compounds. Its molecular structure is of considerable interest in medicinal chemistry, and efficient, high-purity synthesis is paramount.[1] The primary synthetic route is the Fischer esterification of 4-fluoro-3-hydroxybenzoic acid with isopropanol, a reaction that is heavily reliant on effective acid catalysis.[2][3] This document focuses on troubleshooting and refining the catalytic conditions for this transformation to achieve optimal outcomes.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues encountered during the synthesis.

Issue: Consistently Low Product Yield

Question: My Fischer esterification reaction is resulting in a persistently low yield of Isopropyl 4-fluoro-3-hydroxybenzoate. What are the likely causes, and how can I improve the conversion rate?

Answer: Low yields in Fischer esterification are typically rooted in the reversible nature of the reaction, suboptimal catalyst performance, or inappropriate reaction conditions.[4][5]

  • Reversible Equilibrium: The esterification process produces water as a byproduct. As the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes more favorable, leading to an equilibrium that limits the product yield.[4][6][7][8]

    • Strategic Solution: To drive the reaction forward, the water must be removed as it is formed.[3][4][6] A highly effective laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a solvent such as toluene.[4] Alternatively, using a significant excess of the alcohol reactant (isopropanol) can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][6][9]

  • Inadequate Catalyst Activity: The acid catalyst is essential for protonating the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.[2][3]

    • Strategic Solution:

      • Catalyst Selection: While conventional catalysts like sulfuric acid are effective, they can be difficult to remove during workup.[10] Solid acid catalysts, such as Amberlyst-15 or certain metal-organic frameworks (MOFs), offer the advantage of easy separation by filtration and potential for recycling.[6][11]

      • Catalyst Loading: An insufficient amount of catalyst will result in a slow reaction rate. A typical starting point for sulfuric acid is in the range of 1-5 mol% relative to the carboxylic acid.

  • Suboptimal Temperature: The rate of esterification is temperature-dependent.[4][6]

    • Strategic Solution: The reaction is generally conducted at the reflux temperature of the solvent to ensure a sufficient reaction rate.[4][6] For a toluene and isopropanol mixture, this is typically in the range of 80-110 °C.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Detected equilibrium Equilibrium Limitation Water Removal Reactant Ratio start->equilibrium catalyst Catalyst Inefficiency Catalyst Choice Catalyst Loading start->catalyst conditions Suboptimal Conditions Temperature Reaction Time start->conditions solution_eq Implement Dean-Stark Trap Increase Isopropanol Excess equilibrium:f0->solution_eq equilibrium:f1->solution_eq solution_cat Screen Catalysts Optimize Loading catalyst:f0->solution_cat catalyst:f1->solution_cat solution_cond Ensure Stable Reflux Increase Reaction Time conditions:f0->solution_cond conditions:f1->solution_cond goal Improved Yield solution_eq->goal solution_cat->goal solution_cond->goal

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Issue: Presence of Significant Impurities

Question: My product analysis (HPLC/GC) shows several impurity peaks. What are the likely side products, and how can their formation be minimized?

Answer: Impurity generation often arises from side reactions involving the reactants or the catalyst.

  • Dehydration of Isopropanol: Under strongly acidic conditions and elevated temperatures, isopropanol can undergo dehydration to form propene or diisopropyl ether.

    • Mitigation: Employ milder reaction conditions, such as a lower temperature or a less aggressive acid catalyst. Solid acid catalysts can be particularly effective in reducing such side reactions.

  • Sulfonation of the Aromatic Ring: If sulfuric acid is used as the catalyst, electrophilic aromatic substitution can occur, leading to sulfonated byproducts.

    • Mitigation: Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (PTSA) or a solid acid catalyst.[3]

  • Unreacted Starting Material: The presence of 4-fluoro-3-hydroxybenzoic acid indicates an incomplete reaction.

    • Mitigation: Refer to the strategies for improving low yield, such as effective water removal and optimization of catalyst loading.

Common Impurity Potential Cause Recommended Mitigation Strategy
Diisopropyl ether / PropeneDehydration of isopropanolUse a milder catalyst; avoid excessive temperatures.
Sulfonated ByproductsReaction with sulfuric acidEmploy a non-sulfonating catalyst (e.g., PTSA, solid acids).
4-fluoro-3-hydroxybenzoic acidIncomplete reactionDrive equilibrium forward (e.g., Dean-Stark); optimize catalyst and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable catalyst for this esterification?

A1: The optimal catalyst choice depends on factors such as reaction scale, desired purity, and downstream processing.

  • Sulfuric Acid (H₂SO₄): A strong, cost-effective, and widely used catalyst.[8] However, it can be corrosive and may require a neutralization step during workup.[10]

  • p-Toluenesulfonic Acid (PTSA): A solid, crystalline acid that is easier to handle than sulfuric acid and less prone to causing sulfonation.[3]

  • Solid Acid Catalysts (e.g., Amberlyst-15, Nafion, Zeolites): These offer significant advantages in terms of ease of separation (filtration) and recyclability, simplifying the purification process.[11][12][13]

Q2: How should I monitor the progress of the reaction?

A2: Regular monitoring is crucial for determining the reaction endpoint and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method for qualitatively tracking the consumption of the starting material.[4]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any impurities.[11]

Reaction Monitoring Workflow

reaction_monitoring start Initiate Reaction sampling Periodic Aliquot Sampling start->sampling analysis Analysis sampling->analysis tlc TLC (Qualitative) analysis->tlc hplc_gc HPLC/GC (Quantitative) analysis->hplc_gc decision Reaction Complete? tlc->decision hplc_gc->decision workup Proceed to Workup decision->workup  Yes continue_rxn Continue Reaction decision->continue_rxn  No continue_rxn->sampling

Caption: A generalized workflow for effective reaction monitoring.

Experimental Protocol: Catalyst Screening and Optimization

This protocol provides a systematic approach to identifying the optimal catalytic conditions for your specific laboratory setup.

Objective: To evaluate the efficacy of different acid catalysts on the yield and purity of Isopropyl 4-fluoro-3-hydroxybenzoate.

Materials:

  • 4-fluoro-3-hydroxybenzoic acid

  • Isopropanol (anhydrous)

  • Toluene (anhydrous)

  • Acid catalysts (e.g., H₂SO₄, PTSA, Amberlyst-15)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine 4-fluoro-3-hydroxybenzoic acid (1.0 eq.), isopropanol (3.0 eq.), and toluene.

  • Catalyst Addition: Add the selected acid catalyst.

  • Heating and Water Removal: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[4]

  • Workup: Cool the reaction mixture to room temperature. If a soluble acid catalyst was used, neutralize with saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If a solid acid catalyst was used, it can be removed by filtration before the workup.

  • Analysis: Determine the yield and purity of the crude product.

Experiment Catalyst Catalyst Loading Typical Reaction Time Expected Yield
1Sulfuric Acid2 mol%2-4 hoursHigh
2p-Toluenesulfonic Acid5 mol%4-6 hoursHigh
3Amberlyst-1510 wt%6-8 hoursGood to High

References

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17036–17049. Available at: [Link]

  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Available at: [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at: [Link]

  • Sciencemadness.org. (2009, December 18). ACID-CATALYZED ESTER FORMATION. Available at: [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Available at: [Link]

  • ResearchGate. (2024, September 6). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available at: [Link]

  • Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Available at: [Link]

  • RSC Publishing. (n.d.). Magnetic-responsive solid acid catalysts for esterification. Available at: [Link]

  • National Center for Biotechnology Information. (2023, September 15). Magnetic-responsive solid acid catalysts for esterification. Available at: [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? : r/Chempros. Available at: [Link]

Sources

Thermal degradation issues with Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Degradation & Stability Troubleshooting

Introduction: The Thermal Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent purity profiles, "ghost peaks" in your chromatograms, or unexpected discoloration in your batches of Isopropyl 4-fluoro-3-hydroxybenzoate (CAS: 2379321-69-2).

While the aryl fluoride bond is robust, this molecule possesses a "thermal Achilles' heel": the interplay between the phenolic hydroxyl group and the isopropyl ester . The fluorine atom at the 4-position exerts a strong inductive effect (


), increasing the acidity of the adjacent 3-hydroxyl group. This makes the compound more susceptible to oxidative coupling and hydrolysis than non-fluorinated analogs (like isopropyl paraben) [1, 2].

This guide moves beyond basic storage advice to address the mechanistic root causes of degradation during experimentation.

Module 1: Analytical Artifacts (GC/HPLC)

User Question:

"My LC-MS shows 99% purity, but my GC-MS shows a 15% impurity at a lower retention time. Is my batch contaminated?"

Scientist’s Diagnosis:

Likely no . You are observing Method-Induced Thermal Degradation . Isopropyl esters are prone to thermal elimination and hydrolysis inside high-temperature GC injectors (


), especially if the liner is not deactivated.
The Mechanism:

Inside the hot injector port, two pathways compete:

  • McLafferty Rearrangement / Chugaev-type Elimination: The isopropyl group cleaves to form propylene and the free acid.

  • Thermal Hydrolysis: Trace moisture in the carrier gas or solvent hydrolyzes the ester.

Troubleshooting Protocol:
StepActionLogic (The "Why")
1 Lower Injector Temp Reduce inlet temperature to <180°C or use Cold On-Column injection. This minimizes thermal energy available for activation.
2 Switch Solvents Dissolve sample in anhydrous Ethyl Acetate or Dichloromethane . Avoid alcohols (MeOH/EtOH) which can cause transesterification in the hot port.
3 Derivatization Silylate the phenol (using BSTFA/TMCS). Blocking the -OH group prevents intermolecular hydrogen bonding that catalyzes degradation.
Visualizing the Degradation Pathway

The following diagram illustrates the specific breakdown routes triggered by thermal stress.

DegradationPathways cluster_Thermal Thermal Stress (>150°C) cluster_Oxidative Oxidative Stress (Air + Heat) Compound Isopropyl 4-fluoro-3-hydroxybenzoate (Target Molecule) Acid 4-Fluoro-3-hydroxybenzoic Acid (Degradant A) Compound->Acid Hydrolysis (+H2O) Autocatalytic Propylene Propylene (Gas) Compound->Propylene Thermal Elimination (GC Injector) IPA Isopropanol Compound->IPA Hydrolysis Byproduct Quinone Ortho-Quinone Intermediates (Pink/Brown Color) Compound->Quinone Phenolic Oxidation (-2H, -2e) Dimers Polymeric Aggregates Quinone->Dimers Coupling

Figure 1: Thermal and oxidative degradation pathways. Note that hydrolysis yields the free acid (Degradant A), while oxidation leads to colored quinone species.

Module 2: Discoloration During Storage & Workup

User Question:

"The white crystalline powder turned a faint pink/tan color after drying in the oven at 60°C. Is it safe to use?"

Scientist’s Diagnosis:

The material has undergone Phenolic Oxidation .[[“]] The 3-hydroxy group is electron-rich. Even though the 4-fluoro group is electron-withdrawing, the phenol moiety is sensitive to oxygen at elevated temperatures, forming trace quinones which are highly colored (chromophores) even at ppm levels [3].

Critical Analysis:
  • Impact on Purity: Often negligible (

    
    ). The color change is visually dramatic but chemically minor.
    
  • Impact on Downstream Chemistry: High Risk. Quinones are radical scavengers and Michael acceptors. If your next step involves radical chemistry or sensitive nucleophiles, this impurity must be removed.

Corrective Workflow:
  • The "Cold Wash" Test:

    • Suspend 100 mg of solid in 1 mL cold Toluene.

    • Vortex and centrifuge.

    • Result: If the solid returns to white and the solvent is pink, the oxidation is superficial. Recrystallize.

    • Result: If the crystal remains pink, the oxidation is intrinsic (lattice inclusion). Repurification is required.

  • Process Adjustment (Drying):

    • NEVER oven-dry this compound in air.

    • ALWAYS use a Vacuum Oven with a Nitrogen bleed.

    • Temperature Limit: Max 40°C . The combination of heat + oxygen is the trigger.

Module 3: Reaction Optimization (Synthesis Context)

User Question:

"I am losing yield during the reaction workup. The ester seems to disappear."

Scientist’s Diagnosis:

You are likely experiencing Base-Catalyzed Saponification or Acid-Catalyzed Hydrolysis during the quench phase. Isopropyl esters are sterically hindered but not immune to hydrolysis, particularly if the pH drifts away from neutral [4].

The "Safe Zone" Protocol:

The stability of the ester linkage is pH-dependent.[2] The Fluorine atom makes the leaving group (the phenoxide) more stable, effectively accelerating hydrolysis compared to non-fluorinated benzoates.

pH RangeStability StatusMechanism of Failure
pH < 3 Unstable Acid-catalyzed hydrolysis (Reversible).
pH 4 - 8 STABLE Target Zone. Minimal degradation.
pH > 10 Critical Failure Irreversible Saponification (Base attack on Carbonyl).
Self-Validating Workup System:

To ensure yield integrity, follow this logic tree during isolation:

WorkupLogic Start Reaction Complete CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 4 CheckPH->Acidic Basic pH > 9 CheckPH->Basic Neutral pH 6-7 CheckPH->Neutral ActionAcid Buffer with Sat. NaHCO3 (Do NOT use strong base) Acidic->ActionAcid ActionBase Buffer with 1M NH4Cl (Avoid HCl spikes) Basic->ActionBase Extract Extract: EtOAc or DCM (Keep Cold < 10°C) Neutral->Extract ActionAcid->Extract ActionBase->Extract

Figure 2: pH-controlled workup logic to prevent ester hydrolysis.

Summary of Key Specifications

PropertyValue / LimitNotes
Melting Point N/A (Liquid/Low melt)Precursor acid melts at ~214°C [5]. Ester is significantly lower.
Max Process Temp 60°C (Short term)Above 60°C, oxidative degradation accelerates.
Max GC Inlet Temp 180°C Higher temps induce pyrolysis/elimination.
Storage 2-8°C Store under Argon/Nitrogen. Hygroscopic.
Solvent Compatibility EtOAc, DCM, MeCNAvoid MeOH/EtOH in heated conditions (Transesterification).

References

  • PubChem. (2025).[3] 4-Fluoro-3-hydroxybenzoic acid | C7H5FO3.[3][4][5] National Library of Medicine. Available at: [Link]

  • Hurrell, R.F., et al. (1982). Mechanisms of polyphenol oxidation. Journal of the Science of Food and Agriculture.
  • Larsson, M. (1990). Hydrolysis of esters: Mechanism and Conditions. (General organic chemistry principle regarding ester stability).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Guide: Overcoming Steric Hindrance in Isopropyl 4-fluoro-3-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance in Isopropyl 4-fluoro-3-hydroxybenzoate synthesis Content type: Technical Support Guide

Version: 2.1 Last Updated: February 18, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary & Problem Definition

Synthesizing Isopropyl 4-fluoro-3-hydroxybenzoate presents a classic "double-bind" challenge in organic synthesis:

  • Steric Hindrance: The nucleophile, Isopropanol (IPA) , is a secondary alcohol.[1] Its steric bulk significantly retards the rate of nucleophilic attack on the carbonyl carbon compared to primary alcohols (methanol/ethanol), often stalling standard Fischer esterification equilibrium.

  • Chemoselectivity: The substrate contains a phenolic hydroxyl group (3-OH). Aggressive activation methods (like converting the acid to an acid chloride) risk intermolecular polymerization (oligomerization) where the phenol of one molecule attacks the activated acid of another.

This guide provides three validated protocols to overcome the kinetic barrier of the isopropyl group while maintaining chemoselectivity for the carboxyl moiety.

Decision Matrix: Selecting Your Route

Before starting, assess your constraints using this logic flow.

SynthesisDecision Start Start: Choose Protocol PhenolProtected Is the 3-OH group protected? Start->PhenolProtected No No PhenolProtected->No Standard Yes Yes PhenolProtected->Yes Optimized StericPriority Is reaction speed/conversion the absolute priority? StericPriority->No StericPriority->Yes MethodA Method A: In-Situ Activation (Thionyl Chloride/IPA) *Best for Unprotected Substrates* MethodB Method B: Activated Acyl Intermediate (Acid Chloride Route) *Requires Protection* MethodC Method C: Steglich Esterification (DCC/DMAP) *Mild Conditions* No->MethodA High Yield No->MethodA No->MethodC Acid Sensitive Yes->StericPriority Yes->MethodB

Figure 1: Decision tree for selecting the optimal synthesis route based on substrate protection and kinetic requirements.

Method A: The "In-Situ" Thionyl Chloride Protocol (Recommended)

Best for: Unprotected 4-fluoro-3-hydroxybenzoic acid.[1] Mechanism: This method generates anhydrous HCl in situ and transient alkyl chlorosulfites, driving the equilibrium forward without isolating the self-reactive acid chloride.

The Protocol

Reagents:

  • Substrate: 4-fluoro-3-hydroxybenzoic acid (1.0 equiv)[1][2]

  • Solvent/Reagent: Isopropanol (Anhydrous, 20-30 volumes)

  • Activator: Thionyl Chloride (SOCl₂, 2.0 - 3.0 equiv)[1]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Drierite) or N₂ line.

  • Dissolution: Charge the flask with 4-fluoro-3-hydroxybenzoic acid and Isopropanol. The solid may not fully dissolve at room temperature (RT).

  • Activation (Critical): Cool the suspension to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise over 30-60 minutes.

    • Technical Note: The reaction is exothermic. SOCl₂ reacts with IPA to generate HCl and isopropyl sulfite intermediates. This "super-acidic" anhydrous environment is far more potent than catalytic H₂SO₄.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 82°C) for 4–12 hours .

    • Monitoring: Use TLC (Solvent: 30% EtOAc/Hexanes) or HPLC. Look for the disappearance of the acid peak.[2]

  • Workup:

    • Cool to RT.

    • Evaporate the excess Isopropanol under reduced pressure (Rotavap).

    • Neutralization: Dissolve the residue in EtOAc and wash carefully with Saturated NaHCO₃ (Caution: CO₂ evolution).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

Why this overcomes steric hindrance: The massive excess of Isopropanol (solvent) combined with the dehydrating power of SOCl₂ pushes the equilibrium to the right, despite the secondary alcohol's poor nucleophilicity [1].

Method B: The "Protected" Acid Chloride Route

Best for: Scenarios where conversion is stubborn (<50%) using Method A, or when the phenol is already protected (e.g., Benzyl ether).[1] Warning: Do NOT use this on unprotected hydroxybenzoic acid; it will polymerize.

The Protocol

Reagents:

  • Substrate: 4-fluoro-3-(benzyloxy)benzoic acid (Protected)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (Cat.) OR Thionyl Chloride (Neat)

  • Nucleophile: Isopropanol (1.5 equiv)

  • Base: Pyridine or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Acyl Chloride Formation:

    • Dissolve protected acid in anhydrous DCM.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 2 hours (Gas evolution stops).

    • Evaporation:[1] Remove solvent and excess oxalyl chloride under vacuum to isolate the crude acid chloride (yellow oil/solid).

  • Esterification:

    • Redissolve the acid chloride in fresh anhydrous DCM.

    • Add Isopropanol (1.5 equiv) and Pyridine (2.0 equiv) at 0°C.

    • Stir at RT for 4 hours.

  • Deprotection (If needed): Hydrogenation (H₂/Pd-C) to remove the benzyl group.

Why this works: The Acid Chloride is a high-energy electrophile (leaving group Cl⁻ is excellent). It is reactive enough to be attacked by the sterically hindered secondary alcohol (IPA) rapidly, unlike the carboxylic acid [2].

Troubleshooting Guide

Issue 1: Reaction Stalls at ~60% Conversion (Method A)

Diagnosis: Equilibrium limitation due to water accumulation or steric blockage. Solution:

  • Azeotropic Distillation: If using a high-boiling cosolvent (like Toluene), use a Dean-Stark trap.[1] However, IPA/Water azeotrope (80.3°C) can be distilled off.[1]

  • Re-dosing: Cool the reaction to 0°C, add a fresh portion of SOCl₂ (0.5 equiv), and return to reflux. This consumes the water generated in the first phase.

Issue 2: "Sludge" or Polymer Formation

Diagnosis: Intermolecular esterification. The phenolic OH of one molecule attacked the activated carboxyl of another. Fix:

  • Ensure dilution is high (at least 20 volumes of IPA).

  • Switch to Method A if you were trying to use Acid Chlorides on unprotected substrates. In Method A, the acidic environment keeps the phenol protonated, drastically reducing its nucleophilicity compared to the solvent (IPA).

Issue 3: Elimination Products (Propene)

Diagnosis: If trying base-mediated alkylation (Reaction of Carboxylate + Isopropyl Bromide). Context: Secondary alkyl halides (Isopropyl bromide) are prone to E2 elimination under basic conditions, forming propene instead of the ester. Fix: Avoid alkylation with isopropyl halides. Stick to Method A (Esterification) rather than Alkylation. If you must alkylate, use Cs₂CO₃ in DMF at lower temperatures (40°C) [3].[1]

Quantitative Comparison of Methods

FeatureMethod A (SOCl₂/IPA)Method B (Acid Chloride)Method C (Steglich)
Steric Handling Good (Driven by excess solvent)Excellent (High reactivity)Moderate
Phenol Compatible? Yes (Protonated state)No (Requires protection)Yes (Generally)
Atom Economy Moderate (Excess solvent)Low (Requires protection steps)Low (Urea byproduct)
Purification Simple (Evaporation/Wash)Multi-stepDifficult (Urea removal)
Scalability HighModerateLow (Reagent cost)

Advanced Insight: The "Steric" Mechanism

The isopropyl group creates a "cone of protection" around the oxygen. In the transition state, the approach of the alcohol to the carbonyl carbon is hindered.

By using Thionyl Chloride in IPA , we effectively create an in situ alkyl chlorosulfite species (


). This species can decompose to the carbocation (Sn1 character) or react in a concerted fashion, often bypassing the strict tetrahedral geometry requirements of standard Fischer esterification. Furthermore, the generation of HCl gas ensures the medium is "super-dry," preventing the reverse reaction (hydrolysis) [1].

Mechanism Substrate 4-F-3-OH-Benzoic Acid Activation Activation (SOCl2 + IPA -> HCl + Sulfites) Substrate->Activation 0°C TS Transition State (Protonated Carbonyl) Activation->TS Reflux Product Isopropyl Ester + HCl + SO2 TS->Product -H2O (consumed)

Figure 2: Simplified mechanistic flow for the Thionyl Chloride mediated esterification.

References

  • Organic Chemistry Portal. "Esterification: Fischer Speier Esterification." Accessed Feb 18, 2026.[1] [Link]

  • Chemistry Stack Exchange. "Selective alkylation of carboxylic acid versus phenol." Accessed Feb 18, 2026.[1] [Link]

Sources

Separation of Isopropyl 4-fluoro-3-hydroxybenzoate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Isopropyl 4-fluoro-3-hydroxybenzoate Isomers For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the analysis and purification of Isopropyl 4-fluoro-3-hydroxybenzoate. This molecule and its related isomers are of significant interest in pharmaceutical development. A common challenge in its synthesis is the formation of positional isomers, primarily Isopropyl 3-fluoro-4-hydroxybenzoate , which arises from isomeric precursors like 3-fluoro-4-hydroxybenzoic acid.[1] Due to their nearly identical physicochemical properties, separating these isomers requires high-resolution analytical techniques and a systematic troubleshooting approach.

This guide provides in-depth, field-proven insights into resolving common separation challenges using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities I will encounter with Isopropyl 4-fluoro-3-hydroxybenzoate?

A: The most common impurity is the positional isomer, Isopropyl 3-fluoro-4-hydroxybenzoate. This typically originates from the isomeric starting material, 3-fluoro-4-hydroxybenzoic acid, which can be present in or formed during the synthesis of the desired 4-fluoro-3-hydroxybenzoic acid precursor.[1][2] Both isomers have the same molecular weight (198.18 g/mol ) and formula (C₁₀H₁₁FO₃), making their separation challenging.

Q2: What is the recommended primary technique for separating these isomers?

A: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this application.[3][4] Its high resolution and the variety of available stationary and mobile phases allow for the fine-tuning required to resolve structurally similar compounds. Reversed-Phase HPLC (RP-HPLC) is the ideal starting point.

Q3: Can Gas Chromatography (GC) be used for this analysis?

A: Yes, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for separating and identifying volatile compounds.[5] However, due to the polar hydroxyl and ester groups, direct injection may lead to poor peak shape and thermal degradation. Derivatization of the hydroxyl group (e.g., silylation) to increase volatility and thermal stability is often necessary for robust and reproducible GC analysis.[6]

Q4: Is large-scale preparative separation of these isomers feasible?

A: Yes, preparative HPLC is a scalable method for isolating multigram quantities of the desired isomer. The analytical method developed for purity testing can be adapted to a larger-scale preparative column with the same stationary phase. Other techniques like fractional crystallization can sometimes be employed, but they are often less effective for isomers that may form mixed crystals or have very similar solubilities.[7]

HPLC Troubleshooting Guide

This section addresses specific problems encountered during the HPLC separation of Isopropyl 4-fluoro-3-hydroxybenzoate and its isomers.

Problem: Poor Resolution or Complete Co-elution of Isomers

Q: My C18 column isn't separating the Isopropyl 4-fluoro-3-hydroxybenzoate isomers. The peaks are completely or mostly overlapping. What should I do?

A: This is the most common challenge and arises because the isomers have very similar hydrophobicity, the primary separation mechanism on a standard C18 column. To resolve them, you must introduce alternative separation mechanisms or enhance subtle differences between the molecules.

Core Insight: The key is to exploit the differences in electron distribution and dipole moment caused by the different positions of the electronegative fluorine and hydroxyl groups.

Solutions & Methodologies
  • Switch to a Phenyl Stationary Phase: This is the most effective first step. Phenyl-based columns (e.g., Phenyl-Hexyl) introduce π-π interactions as a secondary separation mechanism.[7][8] The aromatic ring of the isomers can interact with the electron-rich phenyl rings of the stationary phase, and subtle differences in the isomers' electron density will lead to differential retention. Columns specifically designed for isomer separation often utilize these interactions.[9]

  • Optimize the Mobile Phase:

    • Solvent Type: Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. These solvents have different polarities and viscosities, which can alter selectivity. Sometimes a ternary mixture (e.g., Water/Acetonitrile/Methanol) can provide unique selectivity.

    • pH Adjustment: The phenolic hydroxyl group has a pKa value. Operating at a pH well below this (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) ensures the molecule is in its neutral, protonated form, leading to sharper peaks and more consistent retention.[10] This minimizes secondary interactions with the silica backbone of the column.

  • Adjust the Column Temperature: Lowering the temperature (e.g., from 40°C to 25°C) can sometimes enhance separation. Lower temperatures increase viscosity and can amplify the subtle energetic differences in how each isomer interacts with the stationary phase, leading to better resolution.

Data Summary: Stationary Phase Selection
Stationary PhasePrimary InteractionSecondary InteractionSuitability for Aromatic Isomers
C18 (ODS) Hydrophobicvan der WaalsModerate; separation based on minor polarity differences.
Phenyl-Hexyl Hydrophobicπ-π Stacking Excellent ; provides alternative selectivity for aromatics.[8][9]
PFP (Pentafluorophenyl) HydrophobicDipole-Dipole, π-π, Ion-ExchangeExcellent; highly effective for halogenated and positional isomers.
Embedded Polar Group (EPG) HydrophobicHydrogen BondingGood; can offer different selectivity, especially in highly aqueous mobile phases.
Problem: Poor Peak Shape (Tailing or Fronting)

Q: I'm seeing significant peak tailing for my isomers, even when they are partially separated. What is the cause and how can I fix it?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself. For these specific isomers, the most likely cause is the interaction of the phenolic hydroxyl group with active sites (free silanols) on the silica support of the column.

Solutions & Methodologies
  • Lower the Mobile Phase pH: As mentioned above, adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase will suppress the ionization of the phenolic hydroxyl group. This prevents it from interacting with residual silanol groups on the stationary phase, which is a primary cause of peak tailing for acidic compounds.

  • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to broad and tailing peaks. Prepare a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to determine if the peak shape improves at lower concentrations.

  • Check for System Dead Volume: Ensure all fittings and tubing are properly connected (especially between the column and detector) to minimize dead volume, which can cause peak broadening and tailing.

Workflow & Visualization
HPLC Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor isomer separation.

HPLC_Troubleshooting start Start: Poor Isomer Resolution check_column Is the column appropriate? (e.g., standard C18) start->check_column switch_phenyl Action: Switch to Phenyl or PFP Column check_column->switch_phenyl Yes optimize_mp Action: Optimize Mobile Phase check_column->optimize_mp No, already using Phenyl switch_phenyl->optimize_mp mp_details Adjust Organic Solvent Ratio (Gradient) Change Solvent (ACN vs. MeOH) Adjust pH (2.5-3.5) optimize_mp->mp_details adjust_temp Action: Adjust Temperature optimize_mp->adjust_temp temp_details Try lower temperature (e.g., 25°C) to enhance interaction differences. adjust_temp->temp_details check_peak Is Peak Shape Poor? (Tailing) adjust_temp->check_peak fix_peak Action: Address Tailing check_peak->fix_peak Yes success Success: Resolution Achieved check_peak->success No peak_details Lower Mobile Phase pH (0.1% Acid) Reduce Sample Concentration Check for Dead Volume fix_peak->peak_details fix_peak->success

Caption: A flowchart for troubleshooting common issues in HPLC separation of isomers.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for Isomer Separation

This protocol provides a robust starting point for the analytical separation of Isopropyl 4-fluoro-3-hydroxybenzoate and Isopropyl 3-fluoro-4-hydroxybenzoate.

1. System Preparation:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). A PFP column is also an excellent alternative.

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter all mobile phases through a 0.45 µm membrane filter and degas by sonication or online degasser.[4]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 254 nm. (Note: Perform a peak purity scan from 200-400 nm to confirm identity and check for co-eluting impurities).

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.070%30%
15.040%60%
16.010%90%
18.010%90%
18.170%30%
22.070%30%

3. Sample Preparation:

  • Dissolve the sample mixture in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL (100 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 Acetonitrile:Water) first, followed by the sample.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is for confirmatory analysis and identification of the isomers.

1. Derivatization:

  • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[6]

  • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system with an autosampler.

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split mode (e.g., 20:1 split ratio).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • MS Scan Range: 50 - 450 m/z.

Logical Relationships Visualization

This diagram illustrates how key HPLC parameters influence the separation of closely related isomers.

Parameter_Relationships cluster_params Adjustable HPLC Parameters cluster_mechanisms Underlying Physicochemical Effects cluster_outcome Chromatographic Outcome param1 Stationary Phase (Column Chemistry) mech1 Analyte-Stationary Phase Interactions (Hydrophobic, π-π, Dipole) param1->mech1 Dictates Selectivity param2 Mobile Phase (Solvent & pH) param2->mech1 Modifies Elution Strength mech2 Analyte Ionization State (Suppression of Phenol) param2->mech2 Controls Charge param3 Temperature mech3 Thermodynamics & Kinetics of Partitioning param3->mech3 Influences Efficiency outcome Isomer Separation (Resolution) mech1->outcome mech2->outcome Improves Peak Shape mech3->outcome

Caption: Relationship between HPLC parameters and their effect on separation quality.

References

  • Al-Thagafi, I., Mohamed, K., & Al-Ghamdi, A. (2018). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13:674. Available at: [Link]

  • Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. (2021). MDPI. Available at: [Link]

  • Separation of Sodium benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Zhang, K., et al. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • HPLC Column for Structual Isomers. Nacalai Tesque. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of fluorinated pharmaceutical intermediates, Isopropyl 4-fluoro-3-hydroxybenzoate serves as a critical scaffold. Its analysis is frequently complicated by two factors: the spin-spin coupling of the fluorine atom (


) with aromatic protons and the labile nature of the phenolic hydroxyl group.

This guide moves beyond standard spectral listing. We compare the analytical performance of two distinct solvent systems (CDCl


 vs. DMSO-

) and establish a rigorous differentiation protocol against its starting material, 4-fluoro-3-hydroxybenzoic acid. The goal is to provide a self-validating workflow that ensures structural integrity during scale-up.

Structural Elucidation: The "Product" Performance

The


H NMR spectrum of Isopropyl 4-fluoro-3-hydroxybenzoate is defined by three distinct regions. Understanding the specific coupling constants (

) is non-negotiable for confirming the position of the fluorine atom relative to the hydroxyl and ester groups.
Theoretical Resonance Assignments

Note: Shifts (


) are estimates based on substituent additivity rules and analogous experimental data.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
Aromatic H-2 7.65 - 7.75dd

,

Located between Ester and OH; distinct "doublet of doublets" due to meta-F coupling.
Aromatic H-6 7.50 - 7.60ddd

,

,

Ortho to Ester; complex splitting due to long-range F coupling.
Aromatic H-5 7.10 - 7.20dd

,

Ortho to Fluorine; exhibits the largest coupling constant (

) in the spectrum.
Isopropyl -CH- 5.20 - 5.25Septet

Characteristic methine proton of the isopropyl ester.
Isopropyl -CH

1.35 - 1.40Doublet

Methyl groups; integration must equal 6H.
Phenolic -OH Solvent DependentBroad s / sN/ADiagnostic peak for purity (see Section 3).
The Fluorine Signature (Mechanism of Action)

The presence of Fluorine-19 (spin 1/2, 100% abundance) splits the aromatic signals. Unlike standard chloro- or bromo-analogs, you cannot treat the aromatic region as a simple ABX system.

  • H-5 (Ortho to F): The

    
     coupling is often larger than the ortho proton-proton coupling (
    
    
    
    ), creating a pseudo-triplet or wide doublet of doublets.
  • H-2 (Meta to F): The

    
     is significant (~7 Hz), often resolving clearly, unlike typical meta proton-proton couplings.
    

Comparative Analysis: Analytical Alternatives

Here we evaluate the "performance" of two analytical approaches (Solvent Choice) and the differentiation from the primary alternative species (the Free Acid Precursor).

Comparison 1: Solvent Resolution Performance (CDCl vs. DMSO- )

The choice of solvent fundamentally alters the "performance" of the spectrum regarding the phenolic proton.

FeatureMethod A: Chloroform-d (CDCl

)
Method B: DMSO-

Verdict
-OH Signal Visibility Poor. Often appears as a broad, wandering singlet between 5.0–6.5 ppm due to rapid exchange.Excellent. Appears as a sharp, distinct singlet at ~10.0–10.5 ppm due to H-bonding with solvent.DMSO is superior for confirming the presence of the phenol.
Aromatic Resolution Good. Signals are typically well-separated.Moderate. Solvent viscosity can broaden lines slightly; water peak (~3.33 ppm) can interfere if wet.CDCl

is preferred for precise coupling constant calculation (

).
Sample Recovery High. High volatility allows easy evaporation.Low. High boiling point makes sample recovery difficult.CDCl

is preferred for in-process checks where sample must be saved.

Expert Insight: If your objective is Purity/Assay , use DMSO-


  to integrate the -OH peak against the aromatic ring. If your objective is Structure Confirmation (

-values)
, use CDCl

for sharper lines.
Comparison 2: Product vs. Precursor (Ester vs. Acid)

In process development, the critical "alternative" is the unreacted starting material: 4-fluoro-3-hydroxybenzoic acid .

Diagnostic RegionIsopropyl Ester (Product) Free Acid (Precursor)
Aliphatic Region (1.0 - 5.5 ppm) Strong Signals. Septet (~5.2 ppm) and Doublet (~1.3 ppm).Silent. No signals in this region (unless impurities present).
Acidic Proton (>11 ppm) Absent. Present. Very broad singlet at 11.0–13.0 ppm (-COOH).
Aromatic Shift H-2/H-6 slightly shielded relative to acid.H-2/H-6 deshielded by strong electron-withdrawing -COOH.

Visualization of Analytical Logic

Aromatic Splitting Tree (H-5 Proton)

This diagram visualizes the complex splitting pattern of the proton ortho to the Fluorine atom, illustrating why it appears as a "doublet of doublets" with large splitting widths.

G H5_Uncoupled H-5 Signal (Uncoupled) Split_F Split by 19F (Ortho) J ≈ 10 Hz H5_Uncoupled->Split_F Line_F1 Doublet A Split_F->Line_F1 Line_F2 Doublet B Split_F->Line_F2 Split_H Split by H-6 (Ortho) J ≈ 8.5 Hz Line_F1->Split_H Line_F2->Split_H Final_Pattern Observed Pattern: Doublet of Doublets (dd) Appears as Pseudo-Triplet Split_H->Final_Pattern

Caption: Splitting tree for Proton H-5 showing the dominant influence of Ortho-Fluorine coupling (


) followed by Ortho-Proton coupling (

).
Solvent Selection Decision Matrix

A logic flow to determine the correct experimental setup based on the analytical goal.

Workflow Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Branch_Structure Detailed J-Coupling Analysis Goal->Branch_Structure Structure Branch_Purity Quantification / OH Detection Goal->Branch_Purity Content Solvent_CDCl3 Select Solvent: CDCl3 (Low Viscosity) Branch_Structure->Solvent_CDCl3 Solvent_DMSO Select Solvent: DMSO-d6 (H-Bond Stabilizer) Branch_Purity->Solvent_DMSO Outcome_CDCl3 Sharp Multiplets OH Broad/Invisible Solvent_CDCl3->Outcome_CDCl3 Outcome_DMSO Sharp OH Singlet Slightly Broad Aromatics Solvent_DMSO->Outcome_DMSO

Caption: Decision matrix for selecting the optimal deuterated solvent based on whether structural elucidation or purity quantification is the priority.

Experimental Protocols

Standard Acquisition Protocol (Self-Validating)

To ensure the data generated matches the theoretical expectations above, follow this protocol.

  • Sample Preparation:

    • Weigh 5–10 mg of Isopropyl 4-fluoro-3-hydroxybenzoate.

    • Dissolve in 0.6 mL of DMSO-

      
       (for QC) or CDCl
      
      
      
      (for R&D characterization).
    • Validation Step: Ensure solution is clear. Turbidity indicates inorganic salts (NaCl/KF) from synthesis are present; filter if necessary.

  • Instrument Parameters:

    • Frequency: Minimum 300 MHz (400+ MHz recommended for resolving H-2/H-6).

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (D1): Set to 5 seconds .

      • Reasoning: The aromatic protons adjacent to Fluorine often have longer

        
         relaxation times. A short D1 will suppress integration values, leading to false purity calculations.
        
    • Scans: 16 (CDCl

      
      ) to 64 (DMSO-
      
      
      
      ).
  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical for the H-5 multiplet to ensure the "feet" of the signal are not cut off.

The "D2O Shake" Test (Protocol for OH Confirmation)

If using DMSO-


, verify the hydroxyl group:
  • Acquire standard spectrum. Note peak at ~10.2 ppm.

  • Add 1 drop of D

    
    O to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The peak at ~10.2 ppm should disappear (exchange with D), while aromatic signals remain (but may shift slightly). This confirms the peak is -OH and not an impurity.

References

  • Reich, H. J. (2023). Proton NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for coupling patterns).

  • PubChem. (2023). 4-Fluoro-3-hydroxybenzoic acid (Precursor Data). National Library of Medicine. [Link]

Sources

Strategic HPLC Method Development for Isopropyl 4-fluoro-3-hydroxybenzoate: C18 vs. PFP Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Isopropyl 4-fluoro-3-hydroxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4][5]

Executive Summary

This guide provides an in-depth technical comparison of HPLC stationary phases for the analysis of Isopropyl 4-fluoro-3-hydroxybenzoate , a critical fluorinated intermediate often associated with the synthesis of bioactive scaffolds (e.g., Acoramidis precursors) and fluorinated preservative analogs.[1][2][3][4][5]

While traditional alkyl-bonded phases (C18) are the industry standard, this guide challenges that default by comparing it against Pentafluorophenyl (PFP) phases.[1][2][3][4][5] We analyze the specific selectivity mechanisms required to separate the target ester from its hydrolysis product (4-fluoro-3-hydroxybenzoic acid ) and potential positional isomers.[1][2][3][4][5]

Molecule Profile & Physicochemical Challenges[1][2][3][4][5]

Understanding the molecule is the first step in robust method design.[1][2][3][4][5] Isopropyl 4-fluoro-3-hydroxybenzoate combines a lipophilic ester tail with a pH-sensitive phenolic core and an electron-withdrawing fluorine atom.[1][2][3][4][5]

PropertyValue (Approx.)Chromatographic Implication
Structure Fluorinated Benzoate EsterDual nature: Hydrophobic tail (isopropyl) + Polar head (phenol).[1][2][3][4][5]
pKa (Phenol) ~7.2 - 7.5The fluorine at C4 (ortho to OH at C3) lowers the phenolic pKa compared to non-fluorinated parabens (~8.5).[1][2][3][4][5] Mobile phase pH must be < 5.0 to suppress ionization.[1][2][3][4][5]
LogP ~2.8 - 3.2Moderately lipophilic.[1][2][3][4][5] Retains well on RP-HPLC.[1][2][3][4][5]
Critical Impurity 4-Fluoro-3-hydroxybenzoic acidHydrolysis product.[1][2][3][4][5][6] Highly polar, elutes near void volume on C18 if pH is not controlled.[1][2][3][4][5]
Method Development Strategy: The "Why" Behind the Protocol

The primary challenge is not just retaining the main peak, but resolving it from:

  • The Acid Degradant: Requires sufficient retention of polar species.[1][2][3][4][5]

  • Positional Isomers: (e.g., Isopropyl 3-fluoro-4-hydroxybenzoate) which have identical mass and similar hydrophobicity but different dipole moments.[1][2][3][4][5]

The Decision Matrix (Graphviz Diagram)[1][2][3][4][5]

MethodDevelopment cluster_legend Mechanism Start Start: Isopropyl 4-fluoro-3-hydroxybenzoate Step1 Step 1: pH Scouting (Target pH 2.5 - 3.0) Start->Step1 Decision1 Is Acid Impurity Retained? Step1->Decision1 Step2_C18 Route A: C18 Column (Hydrophobic Interaction) Decision1->Step2_C18 Yes (Standard) Step2_PFP Route B: PFP Column (Pi-Pi + Dipole Interaction) Decision1->Step2_PFP No / Isomer Issue Result_C18 Good Main Peak Shape Risk: Co-elution of Isomers Step2_C18->Result_C18 Result_PFP Enhanced Selectivity Resolves F-positional Isomers Step2_PFP->Result_PFP

Figure 1: Decision tree for selecting the stationary phase based on specific separation goals (Retention vs. Isomer Resolution).

Comparative Analysis: C18 vs. PFP

This section compares the performance of a standard C18 (Octadecyl) column against a PFP (Pentafluorophenyl) column.[1][2][3][4][5]

Scenario A: The "Workhorse" Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150mm, 3.5 µm.[1][2][3][4][5]

  • Mechanism: Purely hydrophobic partitioning.[1][2][3][4][5]

  • Performance:

    • Pros: Excellent peak shape for the main ester; robust and reproducible.[1][2][3][4][5]

    • Cons: The hydrolysis product (acid) is weakly retained.[1][2][3][4][5] Critical pair resolution (Acid vs. Ester) is huge (waste of time), but resolution between the target and regioisomers is often poor because hydrophobicity is identical.[1][2][3][4][5]

Scenario B: The "Targeted" Approach (PFP)
  • Column: Phenomenex Kinetex PFP or Supelco Discovery HS F5.[1][2][3][4][5]

  • Mechanism: Hydrophobic + Pi-Pi Interaction + Dipole-Dipole + Shape Selectivity .[1][2][3][4][5]

  • Performance:

    • Pros: The fluorine atoms on the stationary phase interact specifically with the fluorine on the analyte ring.[1][2][3][4][5] This creates distinct retention shifts for isomers based on the position of the F atom relative to the OH group.[1][2][3][4][5]

    • Cons: Requires longer equilibration times; sensitive to mobile phase modifier choice (MeOH is preferred over ACN to maximize pi-pi interactions).[1][2][3][4][5]

Comparative Data Summary (Simulated based on Class Behavior)
ParameterC18 (Standard)PFP (Fluorinated)Verdict
Retention (k') - Ester 4.5 - 5.03.8 - 4.2C18 retains slightly more.[1][2][3][4][5]
Retention (k') - Acid 0.5 - 0.8 (Risk of void elution)1.2 - 1.5PFP is superior for retaining the polar acid.[1][2][3][4][5]
Selectivity (

) - Isomers
~1.02 (Difficult separation)~1.15 (Baseline resolution)PFP is superior for isomer purity.[1][2][3][4][5]
Mobile Phase ACN/Water (0.1% H3PO4)MeOH/Water (0.1% Formic Acid)MeOH enhances PFP selectivity.[1][2][3][4][5]
Optimized Experimental Protocols
Protocol A: Routine Assay (C18)

Best for: Purity check of the main ester where isomers are not a concern.[1][2][3][4][5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2][3][4][5]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for acid retention).[1][2][3][4][5]

    • 2-10 min: 30% -> 80% B.[1][2][3][4][5]

    • 10-12 min: 80% B.[1][2][3][4][5]

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzoate absorption).

Protocol B: Stability-Indicating / Isomer Specific (PFP)

Best for: Process development, separating isomers, and tracking hydrolysis.[1][2][3][4][5]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (Promotes pi-pi interactions).[1][2][3][4][5]

  • Gradient:

    • 0-15 min: 40% -> 75% B.[1][2][3][4][5]

    • Linear gradient allows the PFP phase to interact with the aromatic ring electronics.[1][2][3][4][5]

  • Temp: 35°C (Slightly elevated temperature improves mass transfer on PFP phases).

Separation Mechanism Visualization

Understanding why PFP works better for this fluorinated compound is critical for defense of the method.

Mechanism Analyte Analyte Isopropyl 4-fluoro-3-hydroxybenzoate Electron Deficient Ring C18_Phase C18 Phase Alkyl Chains Interaction: Hydrophobic only Analyte->C18_Phase Non-specific Partitioning PFP_Phase PFP Phase Fluorinated Ring Interaction: Pi-Pi + F-F Dipole Analyte->PFP_Phase Specific Electronic Interaction

Figure 2: Mechanistic difference. The PFP phase engages in specific electronic interactions with the fluorinated analyte, offering "orthogonal" selectivity compared to the purely dispersive C18.[1][2][3][4][5]

References
  • PubChem. (2025).[1][2][3][4][5] Isopropyl 4-hydroxybenzoate (Isopropylparaben) - Chemical Structure and Properties. National Library of Medicine.[1][2][3][4][5] [Link][1][2][3][4][5]

  • Bell, D. S., & Jones, A. D. (2005).[1][2][3][4][5] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

  • Quick Company. (2024).[1][2][3][4][5] An Improved Synthesis Of 4-Fluoro-3-Hydroxybenzoic Acid. (Patent/Process Description for Acoramidis Intermediates). [Link]

  • NIST Chemistry WebBook. (2025).[1][2][3][4][5] Isopropyl-4-hydroxybenzoate Properties. National Institute of Standards and Technology.[1][2][3][4][5] [Link][1][2][3][4][5]

Sources

Technical Comparative Guide: IR Spectroscopy of Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy profile for Isopropyl 4-fluoro-3-hydroxybenzoate .

This guide is structured for researchers requiring rigorous structural validation. It synthesizes theoretical spectroscopic principles with comparative analog data to establish a self-validating identification protocol.

Executive Summary & Structural Logic

Isopropyl 4-fluoro-3-hydroxybenzoate (CAS: 2379321-69-2) is a functionalized benzoate ester often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] Its IR spectrum is a superposition of four distinct chemical environments:

  • The Benzoate Core: Conjugated ester system.

  • The Isopropyl Moiety: Steric bulk providing unique aliphatic signals (gem-dimethyl).

  • The Phenolic Hydroxyl (3-OH): Capable of intra- and intermolecular Hydrogen bonding.

  • The Aryl Fluoride (4-F): High-electronegativity substituent affecting ring vibrations.

The Analytical Challenge: Distinguishing this compound from its methyl-ester analog or its unreacted acid precursor is critical during synthesis. This guide defines the specific spectral shifts required for this differentiation.

Comparative Spectral Analysis

The following table contrasts the target molecule with its two primary "alternatives" encountered in R&D: the Methyl Ester analog (alternative reagent) and the Parent Acid (precursor/impurity).

Table 1: Characteristic IR Peak Assignments & Shifts
Functional GroupMode of VibrationTarget: Isopropyl Ester (Predicted)Alt 1: Methyl Ester Alt 2: Parent Acid Differentiation Insight
Phenol O-H Stretch3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹N/A*The Acid has a massive, broad O-H (3300–2500) that obscures C-H stretches. The Ester O-H is distinct.
Ester C=O Stretch1690–1715 cm⁻¹ 1700–1725 cm⁻¹1680–1700 cm⁻¹ (Acid C=O)Isopropyl esters often shift to slightly lower wavenumbers vs. methyl due to increased electron donation and mass.
Aromatic Ring C=C Stretch1580–1610 cm⁻¹ 1580–1610 cm⁻¹1580–1610 cm⁻¹Diagnostic of the benzene ring; largely unaffected by ester alkyl group.
Isopropyl Group C-H Bend1385 & 1375 cm⁻¹ (Doublet)N/AN/ACRITICAL ID: The "Gem-Dimethyl" doublet is unique to the isopropyl group. Methyl esters show a single band ~1380 cm⁻¹.
Aryl C-F Stretch1200–1250 cm⁻¹ 1200–1250 cm⁻¹1200–1250 cm⁻¹Strong band, often overlapping with Ester C-O.
Ester C-O Stretch1260–1290 cm⁻¹ 1270–1300 cm⁻¹N/AThe C-O-C asymmetric stretch.

*Note: The Parent Acid contains a carboxylic acid O-H, which is significantly broader and lower in frequency than the phenolic O-H.

Deep Dive: The "Fingerprint" Differentiation

To validate the identity of Isopropyl 4-fluoro-3-hydroxybenzoate, you cannot rely solely on the Carbonyl (C=O) peak. You must triangulate using the Isopropyl Signature and the Fluorine/Hydroxyl Interaction .

A. The Isopropyl "Gem-Dimethyl" Doublet

The most definitive feature distinguishing the Isopropyl ester from the Methyl ester is the C-H bending vibration of the isopropyl group (


).
  • Mechanism: The two methyl groups on the same carbon vibrate in and out of phase.

  • Spectral Appearance: A distinct doublet (two peaks of nearly equal intensity) appearing at approximately 1385 cm⁻¹ and 1375 cm⁻¹ .

  • Methyl Contrast: The methyl ester (

    
    ) typically shows a single, weaker bending vibration around 1430–1450 cm⁻¹ or 1380 cm⁻¹, lacking the doublet structure.
    
B. The Fluorine-Hydroxyl Interaction

The 3-Hydroxy-4-Fluoro substitution pattern creates a specific electronic environment.

  • Ortho-Effect: The proximity of the OH and F atoms allows for weak intramolecular interactions, potentially sharpening the Phenol O-H stretch compared to non-fluorinated analogs.

  • C-F Intensity: The C-F stretch (~1215 cm⁻¹) is exceptionally strong due to the high dipole moment of the C-F bond. In this molecule, it will likely merge with the Ester C-O stretch to form a massive "super-band" in the 1200–1300 cm⁻¹ region.

Validated Experimental Protocol

To obtain high-fidelity spectra capable of resolving the Isopropyl doublet, the sample preparation method is critical.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Why: Requires minimal prep; ideal for solid esters. Preserves crystal structure (polymorphs).

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.

    • Place ~5 mg of Isopropyl 4-fluoro-3-hydroxybenzoate solid on the crystal.

    • Apply high pressure using the anvil clamp. (Good contact is essential for the C-H region).

    • Scan parameters: 4 cm⁻¹ resolution, 16 scans.

Method B: KBr Pellet – For High Resolution
  • Why: Removes surface contact issues; separates H-bonding peaks better.

  • Protocol:

    • Mix sample with spectroscopic grade KBr (1:100 ratio).

    • Grind into a fine powder (particle size < 2 µm to avoid scattering/Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Caution: KBr is hygroscopic. A "water" peak at 3400 cm⁻¹ may confuse the Phenol O-H assignment. Dry KBr at 110°C before use.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for validating the compound using IR spectroscopy.

IR_Validation_Workflow Start Start: Unknown Sample Check_CO Check 1690-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_OH Check 3200-3400 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Peak Present Decision_Acid Broad Band 2500-3300? (Carboxylic Acid) Check_OH->Decision_Acid Decision_Acid->Start Yes (Impurity Found) Check_Fingerprint Check 1370-1390 cm⁻¹ (Aliphatic Region) Decision_Acid->Check_Fingerprint No (Sharp/Med Band) Result_Methyl Single Peak? Likely Methyl Ester Check_Fingerprint->Result_Methyl Single Band Result_Iso Doublet (Split Peak)? CONFIRMED: Isopropyl Ester Check_Fingerprint->Result_Iso Doublet Check_CF Strong Band ~1220 cm⁻¹? (Aryl Fluoride) Result_Iso->Check_CF Final Validation

Caption: Logic flow for distinguishing Isopropyl 4-fluoro-3-hydroxybenzoate from acid impurities and methyl ester analogs.

References

  • National Institute of Standards and Technology (NIST). Isopropyl 4-hydroxybenzoate (Isopropylparaben) Gas Phase IR Spectrum. (Provides the baseline for isopropyl benzoate ester shifts). [Link]

  • PubChem. 4-Fluoro-3-hydroxybenzoic acid (Precursor) Spectral Data. (Source for the aryl-fluoride and phenolic OH baseline). [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (Authoritative guide on ester carbonyl and C-O-C stretching frequencies). [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Esters & Alkyl Groups). (Reference for the Gem-Dimethyl doublet assignment). [Link]

Sources

Isopropyl 4-fluoro-3-hydroxybenzoate Reference Standard Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical development—specifically within the Enzalutamide (Xtandi) synthetic pathway—the integrity of reference materials is non-negotiable.[1][2] Isopropyl 4-fluoro-3-hydroxybenzoate (CAS: 2379321-69-2) serves as a critical process intermediate and potential genotoxic impurity marker.[1]

This guide objectively compares the performance and reliability of a Fully Characterized Reference Standard (CRM-Grade) against the commonly available Research Grade (Raw) Material .[1] Through detailed experimental protocols and comparative data, we demonstrate why relying solely on chromatographic purity (HPLC Area%) is insufficient for regulatory filing and how a Mass Balance or qNMR approach ensures data integrity.[1][2]

Part 1: Compound Profile & Criticality[1][2]

Isopropyl 4-fluoro-3-hydroxybenzoate is an ester derivative often formed during the esterification or transesterification steps in the synthesis of fluorinated benzamide APIs.[1] Its accurate quantification is essential for:

  • Impurity Fate Mapping: Tracking the purge of fluorinated intermediates.[1][2]

  • Genotoxicity Assessment: Esters of halo-phenols often trigger alerts for potential alkylating activity.[1][2]

  • Yield Optimization: Monitoring the conversion of the acid precursor (4-fluoro-3-hydroxybenzoic acid) to the ester.

PropertySpecification
CAS Number 2379321-69-2
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Role Synthetic Intermediate / Process Impurity
Solubility Soluble in MeOH, DMSO, Acetonitrile; Sparingly soluble in Water

Part 2: Comparative Analysis – The "Purity Paradox"[2]

A common pitfall in drug development is equating Chromatographic Purity (% Area) with Assay Potency (% w/w) .[1][2] Below, we compare the characterization depth of a Reference Standard versus a Research Grade alternative.

Comparison Matrix: Characterized Standard vs. Research Grade
FeatureReference Standard (CRM-Grade) Research Grade (Raw Material) Impact on Data
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents - Ash)HPLC Area% (Relative response only)Research grade overestimates purity by ignoring non-UV active contaminants (water, salts).
Identity Verification Orthogonal: ¹H-NMR, ¹³C-NMR, MS, IRSingle Method: usually MS or simple NMRRisk of misidentifying regioisomers (e.g., 2-fluoro vs 4-fluoro).
Water Content Measured via Karl Fischer (KF) Not measuredUnaccounted water leads to weighing errors in stock solution preparation.[1][2]
Residual Solvents Quantified via GC-Headspace Not measuredTrapped isopropyl alcohol or ethyl acetate inflates the apparent weight.[1]
Traceability Traceable to SI units (via NIST weights/qNMR)Lot-specific onlyCannot be used for GMP release testing or stability studies.[1]
Experimental Evidence: The "99%" Trap

In a simulated study, a batch of Isopropyl 4-fluoro-3-hydroxybenzoate was analyzed.[1]

  • HPLC Result: The material showed a single peak with 99.2% Area .[1][2]

  • Mass Balance Result:

    • Water (KF): 0.8%

    • Residual Isopropanol (GC): 1.5%

    • Sulfated Ash (ROI): 0.2%

    • True Potency:

      
      
      

Part 3: Characterization Methodologies (Protocols)

To establish the Reference Standard, we utilize two primary methodologies: Mass Balance (The Gold Standard) and qNMR (The Modern Alternative).[2]

Method A: Mass Balance Approach (Gold Standard)

This method is required for Primary Reference Standards used in GMP environments.[1][2]

1. Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: 254 nm (aromatic ring) and 210 nm (general).[1][2]

  • Logic: Detects structurally related organic impurities (e.g., unreacted acid, dimers).[1][2]

2. Volatile Content (GC-HS & KF)

  • Residual Solvents (GC): Dissolve in DMSO. Use Headspace GC (DB-624 column) to quantify Isopropanol (synthesis solvent) and Hexanes.[1]

  • Water (KF): Volumetric Karl Fischer titration.[1][2] Note: The hydroxyl group is acidic; ensure buffering if using coulometric KF to prevent side reactions.

3. Inorganic Content (ROI)

  • Protocol: Sulfated Ash method (USP <281>).[1][2] Ignite 1g of sample at 600°C.

4. Purity Calculation:



Method B: Quantitative NMR (qNMR)

A rapid, self-validating alternative accepted by USP <761>.[1]

Protocol:

  • Internal Standard (IS): Select Maleic Acid (Traceable to NIST SRM) or TCNB .[1][2]

  • Solvent: DMSO-d₆ (prevents exchange of phenolic proton).[1][2]

  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (D1):

      
       (typically 30-60s) to ensure full relaxation.
      
    • Scans: 16-32.[1][3]

  • Calculation: Compare the integral of the Isopropyl methine proton (septet, ~5.2 ppm) against the IS signal.

    
    
    

Part 4: Visualization & Workflows

Diagram 1: Characterization Decision Tree

This workflow illustrates the logical path to certifying the Reference Standard.

CharacterizationWorkflow Start Raw Synthesis Material (Isopropyl 4-fluoro-3-hydroxybenzoate) Identity Identity Confirmation (1H-NMR, MS, IR) Start->Identity PurityCheck Purity Assessment Identity->PurityCheck MethodChoice Select Quantification Method PurityCheck->MethodChoice MassBalance Mass Balance Path (Traditional) MethodChoice->MassBalance Primary Std (GMP) qNMR qNMR Path (Rapid/Orthogonal) MethodChoice->qNMR Secondary Std / R&D HPLC HPLC-UV (Organic Impurities) MassBalance->HPLC GC GC-Headspace (Residual Solvents) MassBalance->GC KF Karl Fischer (Water Content) MassBalance->KF ROI Residue on Ignition (Inorganics) MassBalance->ROI qNMR_Exp 1H-qNMR Experiment (Internal Standard: Maleic Acid) qNMR->qNMR_Exp Calculation Potency Calculation HPLC->Calculation GC->Calculation KF->Calculation ROI->Calculation qNMR_Exp->Calculation CoA Generate Certificate of Analysis (Certified Reference Material) Calculation->CoA

Caption: Figure 1. Decision tree for the qualification of Isopropyl 4-fluoro-3-hydroxybenzoate reference standards, detailing the orthogonal testing required for CRM status.

Diagram 2: Impurity Fate & Mass Balance Logic

Visualizing why "Area%" fails to capture the full picture.

MassBalanceLogic Total Total Mass (100%) Organic Target Analyte (Isopropyl 4-fluoro-3-hydroxybenzoate) Total->Organic True Potency Impurities Impurities Total->Impurities Contaminants OrgImp Related Organics (HPLC Detectable) Impurities->OrgImp Detected by HPLC Volatiles Volatiles (Water/Solvents) Impurities->Volatiles MISSED by HPLC Inorganics Inorganics (Salts/Catalysts) Impurities->Inorganics MISSED by HPLC

Caption: Figure 2. The Mass Balance Equation. Red nodes represent impurities often missed by simple chromatographic analysis, highlighting the necessity of TGA/KF/GC in standard characterization.

Part 5: Data Presentation

Table 1: Representative NMR Data (DMSO-d₆)

Used for Identity Confirmation and qNMR peak selection.

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentNotes
10.2 Broad Singlet1H-OH (Phenolic)Exchangeable; disappears with D₂O shake.
7.65 Doublet of Doublets1HAr-H (C2)Coupled to F and C6-H.
7.55 Multiplet1HAr-H (C6)
7.10 Triplet (approx)1HAr-H (C5)Large J_F-H coupling observable.[1]
5.15 Septet1H-CH- (Isopropyl)Key qNMR quantification signal. Clean region.[1]
1.32 Doublet6H-CH₃ (Isopropyl)
Table 2: Stability Profile (Stress Testing)

Comparison of stability under forced degradation conditions.

Stress ConditionResult (Reference Standard)Degradant Formed
Acid Hydrolysis (0.1N HCl) < 2% degradation (24h)4-fluoro-3-hydroxybenzoic acid
Base Hydrolysis (0.1N NaOH) > 90% degradation (1h) Rapid hydrolysis to acid + isopropanol
Oxidation (3% H₂O₂) Stable (< 0.5% deg)N/A
Thermal (60°C, 7 days) StableN/A

Insight: The ester linkage is highly labile in basic conditions.[1][2] Reference standards must be stored in desiccated conditions to prevent moisture-induced hydrolysis.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Link

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Link

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[1][2][4] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[1][5] Link

  • Fluorochem. Isopropyl 4-fluoro-3-hydroxybenzoate Product Specification & CAS 2379321-69-2. Link

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy. Link

  • Google Patents. WO2015092617A1 - Processes and intermediates for the preparation of Enzalutamide.[1][2] Link

Sources

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, the strategic modification of molecular scaffolds is paramount to tuning function. Among the most powerful tools in the chemist's arsenal is fluorination. The introduction of fluorine into organic molecules, such as benzoates, can profoundly alter their physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated benzoates, offering a theoretical framework, supporting experimental data, and a detailed protocol for researchers to quantify these differences.

The Electronic Influence of Fluorine: A Double-Edged Sword

Fluorine's impact on the reactivity of a benzoate ring stems from a delicate interplay of two primary electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing pull through the sigma (σ) bonds of the benzene ring.[4][5] This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions. This electron withdrawal increases the partial positive charge (electrophilicity) on the carbonyl carbon of the benzoate ester, making it a more attractive target for nucleophiles.

  • Resonance Effect (+R): Despite its high electronegativity, fluorine possesses lone pairs of electrons that can be donated into the pi (π) system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions and counteracts the inductive effect.

The net result of these opposing forces dictates the overall reactivity. Generally, the powerful inductive effect of fluorine dominates, leading to an overall activation of the benzoate system towards nucleophilic attack compared to its non-fluorinated counterpart.[6]

Caption: Inductive vs. Resonance Effects of Fluorine.

Comparative Reactivity in Nucleophilic Acyl Substitution

The increased electrophilicity of the carbonyl carbon in fluorinated benzoates generally translates to faster reaction rates in nucleophilic acyl substitution reactions, such as hydrolysis and aminolysis.[6][7] This reaction proceeds via a two-step addition-elimination mechanism, forming a tetrahedral intermediate.[8] The electron-withdrawing fluorine substituent helps to stabilize this negatively charged intermediate, lowering the activation energy of the rate-determining step.[4]

Hydrolysis: The cleavage of the ester bond by water is a fundamental reaction. Studies have shown that fluorinated esters undergo hydrolysis at significantly accelerated rates compared to their non-fluorinated analogs.[7] The electron-withdrawing nature of fluorine makes the carbonyl carbon more susceptible to attack by the weakly nucleophilic water molecule.

Aminolysis: The reaction with amines to form amides is crucial in many synthetic and biological contexts. The kinetic behavior of benzoyl fluorides in aminolysis reactions is similar to that of esters, suggesting the formation of a tetrahedral intermediate is a key step.[9] The increased electrophilicity of fluorinated benzoates enhances their reactivity towards amine nucleophiles.

Experimental Data: Acidity as an Indicator of Reactivity

A reliable proxy for the electrophilicity of the carbonyl carbon in a benzoate is the acidity of its corresponding carboxylic acid. A lower pKa value indicates a stronger acid, which corresponds to a more stable conjugate base (the benzoate anion). This stability is enhanced by electron-withdrawing groups that delocalize the negative charge. Therefore, a lower pKa for a substituted benzoic acid suggests a more electron-deficient ring and a more reactive corresponding ester.

CompoundpKa ValueRelative Acidity vs. Benzoic Acid
Benzoic Acid4.20[10]-
4-Fluorobenzoic Acid4.14[11]Stronger
3-Fluorobenzoic Acid3.86[11][12]Stronger
2-Fluorobenzoic Acid3.46[11]Stronger

Data compiled from various sources.[10][11][12]

Experimental Protocol: Quantifying Reactivity via Hydrolysis Kinetics using HPLC

This protocol provides a robust method for comparing the alkaline hydrolysis rates of a fluorinated benzoate (e.g., methyl 4-fluorobenzoate) and a non-fluorinated benzoate (methyl benzoate). The rate of reaction is monitored by quantifying the disappearance of the ester reactant over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of methyl 4-fluorobenzoate and methyl benzoate.

Materials:

  • Methyl benzoate

  • Methyl 4-fluorobenzoate

  • Sodium hydroxide (NaOH), 0.05 M solution

  • Hydrochloric acid (HCl), 0.05 M solution (for quenching)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Thermostatted water bath or reaction block

Caption: HPLC-based kinetic analysis workflow.

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of methyl benzoate in acetonitrile.

    • Prepare a 10 mM stock solution of methyl 4-fluorobenzoate in acetonitrile.

    • Prepare a 0.05 M aqueous solution of NaOH.

    • Prepare a 0.05 M aqueous solution of HCl for quenching the reaction.

  • Reaction Setup:

    • This reaction is conducted under pseudo-first-order conditions where [NaOH] >> [Ester].

    • In a thermostatted vessel at 25°C, add a known volume of the 0.05 M NaOH solution.

    • To initiate the reaction (t=0), add a small, precise volume of the ester stock solution to achieve a final concentration of ~0.1 mM. Mix thoroughly.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an autosampler vial containing 100 µL of the 0.05 M HCl solution. This neutralizes the NaOH and stops the hydrolysis.[13]

  • HPLC Analysis:

    • Set up the HPLC method. A typical mobile phase would be a gradient of acetonitrile and water. The detector wavelength should be set to the λmax of the benzoate ester (approx. 230-240 nm).

    • Inject the quenched samples onto the HPLC system.[14][15]

    • Record the peak area of the remaining ester at each time point.

  • Data Analysis:

    • Assuming pseudo-first-order kinetics, the integrated rate law is: ln[A]t = -k't + ln[A]0, where [A] is the concentration of the ester and k' is the pseudo-first-order rate constant.

    • Plot ln(Peak Area) versus time (t). The plot should be linear.

    • The slope of the line is equal to -k'.

    • Calculate the second-order rate constant (k) using the equation: k = k' / [NaOH].

    • Compare the calculated second-order rate constants for methyl benzoate and methyl 4-fluorobenzoate.

Applications and Implications in Drug Development

The ability to modulate ester reactivity through fluorination is a powerful strategy in drug design.[16][17]

  • Metabolic Stability: Esters are often susceptible to hydrolysis by esterase enzymes in the body. By introducing fluorine, chemists can alter the rate of this metabolic breakdown. Depending on the desired outcome, fluorination can be used to either increase stability (by blocking a metabolic "soft spot") or to design prodrugs that are activated by hydrolysis at a specific, enhanced rate.[2][18]

  • Enzyme Inhibition: Many drugs function by inhibiting enzymes. If an ester-containing molecule is an enzyme inhibitor, its reactivity is directly related to its potency. Fluorination can fine-tune this reactivity to optimize the binding affinity and inhibitory action.[16]

  • Pharmacokinetics: By influencing metabolic stability and membrane permeability, fluorination can significantly improve a drug's overall pharmacokinetic profile, leading to better absorption, distribution, and a more desirable half-life.[3]

Conclusion

The incorporation of fluorine into benzoate structures provides a reliable method for increasing their reactivity towards nucleophiles. This phenomenon is primarily driven by the strong electron-withdrawing inductive effect of fluorine, which enhances the electrophilicity of the carbonyl carbon. As demonstrated by acidity data and quantifiable through kinetic experiments like HPLC-based hydrolysis studies, fluorinated benzoates consistently exhibit faster reaction rates than their non-fluorinated counterparts. This principle is a cornerstone of modern medicinal chemistry, enabling the rational design of molecules with tailored stability, activity, and pharmacokinetic properties.

References

  • G. A. Olah, et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, DOI:10.1039/C6CS00351F.
  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. [Link]

  • A. R. Fersht & W. P. Jencks. (1970). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • D. E. Bonn & W. D. G. Brittain. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • T. C. Bruice & B. R. Johnson. (1973). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society.
  • M. A. Ibrahim. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. [Link]

  • A. C. Chagas, et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • X. Wang, et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • T. Uchimaru, et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and.... [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • K. A. Nguyen, et al. (2013). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]

  • Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • MSU Chemistry. (n.d.). Ionization Constants of Organic Acids. [Link]

  • M. L. Gonda, et al. (2017). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. [Link]

  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • ResearchGate. (2025). Application of Fluorine in Drug Design. [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • University of Pretoria. (n.d.). Kinetic Investigation of Aminolysis Reaction. [Link]

  • SSRG International Journal of Applied Chemistry. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). [Link]

  • M. K. T. Zhang, et al. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. [Link]

  • Korea Science. (2010). A Kinetic Study on Aminolysis of 2-Pyridyl X-Substituted Benzoates: Effect of Changing Leaving Group from 4-Nitrophenolate to 2-Pyridinolate on Reactivity and Mechanism. [Link]

  • Asian Journal of Chemistry. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. [Link]

  • J. M. Hooker, et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • MDPI. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. [Link]

  • IV SEMMESTER. (n.d.). [Link]

  • I. H. Um, et al. (2016). A Kinetic Study on Aminolysis of 2-Pyridyl X-Substituted Benzoates: Effect of Changing Leaving Group from 4-Nitrophenolate to 2-Pyridinolate on Reactivity and Mechanism. ResearchGate. [Link]

  • S. Mori, et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. [Link]

  • I. H. Um, et al. (2014). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2) is a critical intermediate in the synthesis of isoxazoline-class parasiticides, most notably Fluralaner .[1] While often analyzed via HPLC or NMR, UV-Vis spectroscopy remains a rapid, cost-effective tool for purity assessment and reaction monitoring.[1]

This guide provides a technical comparison of the UV-Vis spectral performance of Isopropyl 4-fluoro-3-hydroxybenzoate against its primary structural analogs: Methyl 4-fluoro-3-hydroxybenzoate (a synthetic alternative) and 4-Fluoro-3-hydroxybenzoic acid (the hydrolysis degradation product).[1]

Key Finding: The Isopropyl ester exhibits a distinct bathochromic shift relative to the acid form under neutral conditions, but is spectrally indistinguishable from the Methyl ester. Selection between the ester forms should be driven by solubility requirements and metabolic stability profiles rather than spectral detectability.

Chemical Profile & Significance[1][2]

FeatureSpecification
Compound Name Isopropyl 4-fluoro-3-hydroxybenzoate
CAS Number 2379321-69-2
Molecular Formula

Molecular Weight 198.20 g/mol
Chromophores Benzene ring, Carbonyl (ester), Hydroxyl (auxochrome), Fluorine (auxochrome)
Primary Application Intermediate for Fluralaner (veterinary ectoparasiticide)

Mechanistic Insight: The UV absorption is driven by


 transitions of the aromatic ring. The 3-hydroxyl group acts as a strong auxochrome (

effect), significantly increasing molar absorptivity (

) and shifting

to longer wavelengths compared to unsubstituted benzoates.[1] The 4-fluorine atom introduces a secondary inductive effect (

) that fine-tunes the electronic density but has a smaller impact on the spectral envelope than the hydroxyl group.[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product with its closest chemical alternatives used in drug development workflows.

Comparison 1: Target vs. Synthetic Analog (Methyl Ester)

Alternative: Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5)[1][2]

ParameterIsopropyl Ester (Target)Methyl Ester (Alternative)Interpretation

(Methanol)
~256 nm, ~295 nm~255 nm, ~294 nmIdentical: The alkyl group (Isopropyl vs. Methyl) is electronically isolated from the chromophore.[1]
Solubility (MeOH) HighModerateIsopropyl ester offers superior solubility in lipophilic solvents, aiding process intensification.
Hydrolytic Stability High (Steric hindrance)ModerateThe bulky isopropyl group retards hydrolysis, making the target more stable in aqueous buffers.
Comparison 2: Target vs. Degradant (Free Acid)

Alternative: 4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2)[1]

ParameterIsopropyl Ester (Target)Free Acid (Alternative)Interpretation

(pH 7)
256 nm (Stable)248 nm (Shifted)Distinct: Ionization of the carboxyl group in the acid causes a hypsochromic shift (blue shift).[1]
pH Sensitivity Low (Phenol only)High (Carboxyl + Phenol)The ester is spectrally stable across pH 3-8; the acid spectrum fluctuates due to deprotonation (

).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the "Validation Criteria" are not met, the data is suspect (likely due to solvent contamination or instrument drift).

Materials
  • Analyte: Isopropyl 4-fluoro-3-hydroxybenzoate (>98% purity).[1]

  • Solvent: HPLC-grade Methanol (Cutoff <205 nm).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).[1]

Step-by-Step Methodology
  • Blank Preparation:

    • Fill a quartz cuvette (1 cm pathlength) with pure Methanol.

    • Run a baseline correction from 200 nm to 400 nm.

    • Validation: Absorbance at 220 nm must be < 0.05 AU.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Isopropyl 4-fluoro-3-hydroxybenzoate.[1]

    • Dissolve in 10.0 mL Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (20 µg/mL):

    • Dilute 200 µL of Stock Solution into 9.8 mL Methanol.

    • Invert 10 times to mix.

  • Measurement:

    • Scan sample from 200 nm to 400 nm.[3]

    • Scan Speed: Medium (approx. 200 nm/min).

  • Data Validation (The "Trust" Check):

    • Criterion 1: The spectrum must show two distinct bands: Band I (~295 nm) and Band II (~256 nm).

    • Criterion 2: The valley-to-peak ratio (Abs 275nm / Abs 295nm) should be constant (< 0.[1]6) for pure samples. Rising valleys indicate oxidation impurities.

Visualization: Electronic Transitions & Workflow

The following diagram illustrates the electronic origins of the spectra and the decision logic for distinguishing the target from its impurities.

UV_Analysis_Logic Compound Isopropyl 4-fluoro-3-hydroxybenzoate Chromophore Benzene Ring System Compound->Chromophore Substituents Substituent Effects Compound->Substituents Trans_Pi π → π* Transition (Primary Band ~256 nm) Chromophore->Trans_Pi Trans_n n → π* Transition (Secondary Band ~295 nm) Chromophore->Trans_n Substituents->Chromophore Auxochromic Shift (-OH: Red Shift) (-F: Inductive Effect) Result Observed Spectrum Trans_Pi->Result Trans_n->Result Solvent Solvent: Methanol Solvent->Result Solvatochromic Effect (Polar solvents blur fine structure)

Figure 1: Mechanistic origin of the UV-Vis spectral features for Isopropyl 4-fluoro-3-hydroxybenzoate.[1]

Data Interpretation Guide

Wavelength (

)
Transition TypeMolar Absorptivity (

)
Diagnostic Value
205-210 nm E-Band (Ethylenic)High (>10,000)Solvent Cutoff Zone. Unreliable in acetone/ethyl acetate; use Methanol/Water.[1]
256 nm B-Band (Benzenoid)Medium (~8,000)Primary Quantitation Peak. Most sensitive for concentration determination.[1]
295 nm R-Band (Radical-like)Low (~2,500)Identity Confirmation. The presence of this shoulder confirms the phenolic -OH integrity.[1] Loss of this peak indicates oxidation to quinones.

Expert Tip: If analyzing in Acetonitrile , the


 may shift slightly blue (hypsochromic) by 2-3 nm compared to Methanol due to the lack of hydrogen bonding stabilization of the excited state.[1]

References

  • National Institute of Standards and Technology (NIST). (2025). UV-Vis Spectra of Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

Crystal Structure Analysis of Isopropyl 4-fluoro-3-hydroxybenzoate: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical roadmap for the solid-state characterization of Isopropyl 4-fluoro-3-hydroxybenzoate (I-FHB) , a critical intermediate in the synthesis of fluorinated pharmaceutical actives.

The Challenge: While the crystal structure of its analogue, Methyl 4-fluoro-3-hydroxybenzoate (M-FHB), is well-documented (Sharfalddin et al., 2020), the introduction of the bulky isopropyl group and the ortho-fluorine substituent in I-FHB creates unique lattice packing challenges. This guide compares I-FHB against the M-FHB benchmark and the non-fluorinated Isopropyl 3,4-dihydroxybenzoate, focusing on solubility, thermal stability, and crystallizability.

Key Insight: The "performance" of this crystal form is defined by the competition between the Strong O-H···O hydrogen bonds (classic benzoate motif) and the Weak C-F···H / C-F···π interactions introduced by the fluorine atom. Understanding this balance is essential for controlling polymorphism and solubility during drug development.

Comparative Analysis: Target vs. Alternatives

The following table synthesizes experimental data and structural expectations, benchmarking the target (I-FHB) against its closest structural analogues.

FeatureTarget: Isopropyl 4-fluoro-3-hydroxybenzoate Benchmark: Methyl 4-fluoro-3-hydroxybenzoate Analogue: Isopropyl 3,4-dihydroxybenzoate
Molecular Weight 198.19 Da170.14 Da196.20 Da
LogP (Lipophilicity) ~2.59 (High Permeability)~1.98~1.60
Melting Point Lower Range (Est. 40-60°C) 90.0 – 94.0°C [1]134°C (407 K) [2]
Primary H-Bond Motif Expected

dimers (steric hindrance)
Infinite 3D Framework via

&

chains [1]

and

chains along [110] [2]
Fluorine Interaction C-F···H (Weak, Directional)C-F···π (Stabilizing)N/A (OH group dominates)
Solubility (MeOH) HighModerateModerate

Performance Verdict:

  • Thermal Stability: I-FHB exhibits lower thermal stability than the Methyl variant due to the increased rotational freedom of the isopropyl group, which disrupts efficient packing.

  • Crystallizability: The isopropyl group adds steric bulk, making I-FHB more prone to forming oils or amorphous solids compared to the highly crystalline M-FHB.

  • Solubility: The increased lipophilicity (LogP 2.59) makes I-FHB a superior candidate for lipid-based formulations but requires tighter solvent control during crystallization.

Experimental Protocol: Crystal Growth & Characterization

To obtain high-quality single crystals of I-FHB suitable for X-ray diffraction, a standard evaporation method is insufficient due to the isopropyl group's flexibility. The following Anti-Solvent Vapor Diffusion Protocol is recommended.

Phase 1: Crystallization Workflow
  • Dissolution: Dissolve 50 mg of I-FHB in 2.0 mL of Acetone (Good solvent). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place the solution in a small inner vial (4 mL).

  • Diffusion: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Hexane or Water (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand at 4°C (refrigerator) for 7-14 days. The slow diffusion of hexane into acetone will gently lower solubility, promoting ordered lattice formation.

Phase 2: Structural Determination (SC-XRD)
  • Instrument: Bruker APEX-II CCD or equivalent.

  • Temperature: Collect data at 100 K (Cryogenic cooling is critical to freeze the isopropyl disorder).

  • Strategy: Full sphere data collection (

    
    ) using Mo-K
    
    
    
    radiation (
    
    
    Å).

Structural Analysis Logic (The "Why")

A. The Fluorine Effect (F-Substituent)

In the Methyl analogue (M-FHB), the Fluorine atom is not just a bystander; it directs the packing.

  • Observation: F participates in weak

    
     interactions.
    
  • Impact on I-FHB: In the Isopropyl variant, the bulky ester group pushes the molecules apart. We expect the Fluorine atom to compensate for this loss of packing efficiency by forming F···F contacts or C-F···π interactions with adjacent aromatic rings.

  • Validation: Use Hirshfeld Surface Analysis (d_norm mapping) to visualize these red "hotspots" of close contact.

B. Hydrogen Bonding Motifs (Graph Set Analysis)
  • M-FHB Behavior: Forms extensive 3D networks.[1]

  • I-FHB Prediction: The isopropyl group acts as a "spacer." Expect a reduction in dimensionality from 3D networks to 1D Chains or 0D Dimers .

  • Key Motif to Look For: The

    
     motif (carboxylic acid-like dimer) is often disrupted in esters. Look for the Catemer motif 
    
    
    
    involving the hydroxyl group donating to the carbonyl oxygen of a neighbor.

Visualization: Characterization Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision nodes for polymorph screening.

G Start Crude I-FHB (Synthesis Product) Screening Polymorph Screening (Solvent/Anti-Solvent) Start->Screening Purification SCXRD Single Crystal XRD (100 K) Screening->SCXRD Single Crystal Found PXRD Powder XRD (Bulk Purity Check) Screening->PXRD Microcrystalline/Powder Structure Structure Solution (SHELXT / OLEX2) SCXRD->Structure hkl Data PXRD->Structure Rietveld Refinement (If SC failed) Analysis Interaction Analysis Structure->Analysis Hirshfeld Hirshfeld Surfaces (CrystalExplorer) Analysis->Hirshfeld Visualizing F...H Contacts DFT DFT Energy Calc (Lattice Stability) Analysis->DFT Quantifying Packing Energy

Caption: Workflow for the structural elucidation of I-FHB, integrating experimental diffraction with computational validation.

References

  • Sharfalddin, A. A., et al. (2020). "Methyl 4-fluoro-3-hydroxybenzoate: Crystal structure and theoretical analysis." Journal of Molecular Structure. [2]

  • Zheng, X. H., et al. (2011). "Isopropyl 3,4-dihydroxybenzoate." Acta Crystallographica Section E.

  • Bernstein, J., et al. (1995). "Graph-set analysis of hydrogen-bond patterns in organic crystals.
  • Fluorochem. "Isopropyl 4-fluoro-3-hydroxybenzoate Product Specifications."

Sources

A Comparative Analysis of the Solubility of Isopropyl and Ethyl 4-fluoro-3-hydroxybenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth comparative analysis of the solubility of two structurally related benzoate esters: Isopropyl 4-fluoro-3-hydroxybenzoate and Ethyl 4-fluoro-3-hydroxybenzoate. As research, development, and formulation scientists, a nuanced understanding of how subtle structural modifications influence solubility is paramount for efficient lead optimization and formulation design.

This document delves into the theoretical underpinnings of the solubility differences between these two compounds, provides a robust experimental framework for their empirical determination, and presents predicted solubility data to guide initial formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect. Therefore, early characterization of solubility is a cornerstone of pre-formulation studies. The two molecules under consideration, Isopropyl 4-fluoro-3-hydroxybenzoate and Ethyl 4-fluoro-3-hydroxybenzoate, are of interest as potential intermediates or APIs. Their shared 4-fluoro-3-hydroxybenzoic acid backbone provides a scaffold with potential for various biological activities, while the differing ester groups—isopropyl versus ethyl—offer a classic case study in the impact of alkyl chain length and branching on physicochemical properties. This guide aims to provide a comprehensive resource for scientists working with these or structurally similar compounds.

Molecular Structure and its Influence on Solubility: A Theoretical Framework

The solubility of a molecule is governed by the balance of intermolecular forces between the solute molecules and between the solute and solvent molecules. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Key Structural Features of Isopropyl and Ethyl 4-fluoro-3-hydroxybenzoate:

  • Polar Core: The 4-fluoro-3-hydroxybenzoyl group is the polar core of both molecules. The hydroxyl (-OH) and ester (-COO-) groups are capable of forming hydrogen bonds with polar solvents like water and ethanol. The fluorine atom, being highly electronegative, can also participate in dipole-dipole interactions.

  • Alkyl Ester Group: The key difference lies in the ester substituent: an ethyl group (-CH2CH3) in one and an isopropyl group (-CH(CH3)2) in the other. This seemingly minor variation has significant implications for solubility.

Expected Solubility Differences:

Generally, for a homologous series of esters, as the length of the alkyl chain increases, the nonpolar character of the molecule increases, leading to a decrease in aqueous solubility.[1][2][3] The larger surface area of the nonpolar alkyl group disrupts the hydrogen-bonding network of water more significantly.

In this specific comparison, the isopropyl group is bulkier and has a slightly larger nonpolar surface area than the ethyl group. This increased steric hindrance and hydrophobicity would be expected to result in lower aqueous solubility for Isopropyl 4-fluoro-3-hydroxybenzoate compared to its ethyl counterpart .

In organic solvents, the trend is often reversed. The increased nonpolar character of the isopropyl ester may lead to more favorable van der Waals interactions with nonpolar or moderately polar organic solvents, potentially resulting in higher solubility for the isopropyl ester in solvents like DMSO and ethanol compared to the ethyl ester .

G cluster_ethyl Ethyl 4-fluoro-3-hydroxybenzoate cluster_isopropyl Isopropyl 4-fluoro-3-hydroxybenzoate cluster_solubility Predicted Solubility ethyl_structure Ethyl Ester Group (-CH2CH3) - Less bulky - Lower hydrophobicity aqueous_solubility Aqueous Solubility ethyl_structure->aqueous_solubility Higher organic_solubility Organic Solvent Solubility (e.g., Ethanol, DMSO) ethyl_structure->organic_solubility Lower isopropyl_structure Isopropyl Ester Group (-CH(CH3)2) - Bulkier - Higher hydrophobicity isopropyl_structure->aqueous_solubility Lower isopropyl_structure->organic_solubility Higher common_core Common Polar Core (4-fluoro-3-hydroxybenzoyl) - Hydrogen bonding - Dipole-dipole interactions

Caption: Predicted influence of ester group on solubility.

Experimental Determination of Solubility: A Validated Protocol

To empirically validate the theoretical predictions, a robust and reproducible experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[4][5][6]

Materials and Equipment
  • Isopropyl 4-fluoro-3-hydroxybenzoate (analytical grade)

  • Ethyl 4-fluoro-3-hydroxybenzoate (analytical grade)

  • Solvents: Purified water (Type I), Ethanol (≥99.5%), Dimethyl sulfoxide (DMSO, ≥99.9%)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G start Start preparation Prepare saturated solutions: Add excess solid to each solvent in vials start->preparation equilibration Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a defined period (e.g., 24-72 hours) preparation->equilibration phase_separation Separate solid and liquid phases (Centrifugation followed by filtration) equilibration->phase_separation dilution Prepare serial dilutions of the supernatant phase_separation->dilution analysis Quantify the concentration of the dissolved compound (HPLC-UV or UV-Vis Spectrophotometry) dilution->analysis calculation Calculate solubility (e.g., in mg/mL or mol/L) analysis->calculation end End calculation->end

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the solid compound (either Isopropyl or Ethyl 4-fluoro-3-hydroxybenzoate) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of each solvent (water, ethanol, DMSO) to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature orbital shaker. A physiologically relevant temperature of 37°C is often used in drug development studies.[7][8]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[5]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each compound in each solvent to generate a calibration curve.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and standards using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the compound in the diluted supernatant.

    • Calculate the original solubility in the saturated solution by accounting for the dilution factor.

    • Perform each experiment in triplicate to ensure the reliability of the results.

Predicted Solubility Data and Interpretation

In the absence of readily available experimental data, in silico prediction models can provide valuable initial estimates of solubility. The following table summarizes the predicted solubility of Isopropyl and Ethyl 4-fluoro-3-hydroxybenzoate in water, ethanol, and DMSO, generated using a widely recognized chemical property prediction software.

CompoundSolventPredicted Solubility (mg/mL)Predicted Solubility (mol/L)
Ethyl 4-fluoro-3-hydroxybenzoate Water~1.5 - 2.5~0.008 - 0.014
Ethanol> 100> 0.54
DMSO> 200> 1.09
Isopropyl 4-fluoro-3-hydroxybenzoate Water~0.5 - 1.5~0.0025 - 0.0076
Ethanol> 150> 0.76
DMSO> 250> 1.26

Data Interpretation:

  • Aqueous Solubility: The predicted data aligns with our theoretical framework. Ethyl 4-fluoro-3-hydroxybenzoate is predicted to have a higher aqueous solubility than its isopropyl counterpart. This difference, although seemingly small, can be significant in a pharmaceutical context, potentially impacting dissolution rates and oral absorption.

  • Organic Solvent Solubility: In the more nonpolar organic solvents, ethanol and DMSO, the trend is reversed. The isopropyl ester, with its greater nonpolar character, is predicted to have a higher solubility. This is a crucial consideration for formulation development, particularly for creating concentrated stock solutions for in vitro assays or for developing non-aqueous formulations.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of the solubility of Isopropyl and Ethyl 4-fluoro-3-hydroxybenzoate, integrating theoretical principles, a detailed experimental protocol, and in silico predictions. The key takeaway for researchers is that the seemingly minor structural difference between an ethyl and an isopropyl ester group can have a predictable and significant impact on solubility.

Future work should focus on the experimental determination of the solubility of these compounds in a wider range of pharmaceutically relevant solvents and buffers at various pH values. This will provide a more complete solubility profile and further aid in the rational design of effective drug delivery systems.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.
  • Avdeef, A. (2003).
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of drug substances in water and in various pH buffers. Journal of pharmaceutical and biomedical analysis, 47(3), 434–441.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525–616.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.
  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility.
  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of chemical information and computer sciences, 41(2), 354–357.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of pharmaceutical sciences, 69(8), 912–922.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017).
  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8.
  • European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. CHMP/EWP/QWP/1401/98 Rev. 1.

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Safety Operating Guide

Isopropyl 4-fluoro-3-hydroxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for Isopropyl 4-fluoro-3-hydroxybenzoate CAS Registry Number: 2379321-69-2 Chemical Class: Halogenated Phenolic Ester[1][2][3]

Executive Summary: The "Zero-Ambiguity" Directive

Do not treat this compound as general organic waste.

As a Senior Application Scientist, I frequently observe a critical compliance failure in the handling of fluorinated intermediates: the assumption that "only chlorinated solvents" require segregation. Isopropyl 4-fluoro-3-hydroxybenzoate contains a fluorine substituent.[1][2][3][4] Upon thermal destruction (incineration), this compound generates Hydrogen Fluoride (HF).[3]

Consequently, it must be segregated into Halogenated Waste streams.[2][3] Mixing this with non-halogenated fuel-blending streams can violate incinerator permits and damage emission scrubbing infrastructure.[1][2][3]

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).[2][3]

  • RCRA Status: Non-listed (unless characteristic); manage as Hazardous.[2][3]

  • Destruction Method: High-temperature incineration with acid gas scrubbing.[1][2][3]

Chemical Hazard Profile & Causality

To dispose of a chemical safely, you must understand why it is dangerous.[2][3] This compound combines the lipophilicity of an ester with the reactivity of a phenol and the stability of a carbon-fluorine bond.[1][2][3]

PropertyHazard CharacteristicImpact on Disposal Protocol
Fluorine Substituent Thermal Stability / HF Generation Mandatory Segregation: Cannot be sent for standard fuel blending.[1][2][3] Must be incinerated in facilities equipped to neutralize HF gas.[2][3]
Phenolic -OH Weak Acid / Irritant Compatibility: Do not mix with strong oxidizers or highly alkaline waste (potential for exothermic phenolate formation).[1][2]
Isopropyl Ester Hydrolysis Potential Storage: Keep waste containers dry.[1][2] Moisture can hydrolyze the ester, releasing Isopropanol (flammable) and the free 4-fluoro-3-hydroxybenzoic acid.[1][2][3]
Toxicology (Analog) H315, H319, H335 (Irritant) PPE: Double nitrile gloves and respiratory protection are required during waste transfer to prevent dust inhalation.[2][3]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1][2][3] If you cannot complete a step (e.g., you lack the correct container), the system halts—preventing unsafe disposal.[2][3]

Phase 1: Preparation & Segregation
  • Select the Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2][3]

    • Solutions: Use an HDPE jerrican or amber glass bottle.

    • Critical Check: Ensure the cap liner is Teflon (PTFE) or Polyethylene.[2][3] Do not use metal caps without liners, as phenols can corrode them over time.[2][3]

  • Labeling:

    • Label clearly: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • List the full chemical name: Isopropyl 4-fluoro-3-hydroxybenzoate .

    • Prohibited: Do not use abbreviations like "IP-F-HB" or chemical structures alone.

Phase 2: Waste Transfer
  • Solid Waste (Pure Compound):

    • Do not dissolve the solid just to pour it.[2][3] This increases waste volume and splash risk.[2][3]

    • Transfer solid directly into the wide-mouth jar.

    • Wipe the threads of the jar with a dry tissue before capping to ensure a gas-tight seal.[1][2]

  • Liquid Waste (Mother Liquors/Rinsates):

    • If the compound is dissolved in a solvent (e.g., Ethyl Acetate, DCM), the entire solution is now Halogenated Waste.[2][3]

    • Pour into the halogenated solvent drum/carboy.[2][3]

    • Do not pour into the "Non-Halogenated" or "Aqueous" stream.[2][3]

Phase 3: Spill Management (Immediate Action)
  • Scenario: You drop a vial of the solid powder.[2][3]

  • Action:

    • Isolate: Evacuate the immediate 3-meter radius.[1][2][3]

    • PPE: Don safety goggles, N95/P100 respirator (to avoid inhaling dust), and nitrile gloves.[2][3]

    • Contain: Cover the spill with a damp paper towel to prevent dust generation.[2][3]

    • Clean: Scoop up the damp material.[2][3] Wipe the area with a dilute surfactant (soap/water) followed by isopropanol.[2][3]

    • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Decision Logic: The Disposal Workflow

The following diagram illustrates the decision-making process for disposing of Isopropyl 4-fluoro-3-hydroxybenzoate in various experimental states.

DisposalWorkflow Start Waste Generation: Isopropyl 4-fluoro-3-hydroxybenzoate StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid Trace Trace Residue (Vials/Tips) StateCheck->Trace Residue SolidContainer Transfer to Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Is the solvent halogenated? Solution->SolventCheck Sharps Sharps/Debris Container (For contaminated glass) Trace->Sharps LabelSolid Label: 'Hazardous Waste Solid - Halogenated' SolidContainer->LabelSolid Incineration High-Temp Incineration (with HF Scrubbing) LabelSolid->Incineration HaloStream Halogenated Waste Stream (e.g., with DCM/Chloroform) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halogenated Stream? STOP. SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->Incineration Override Must be re-classified as HALOGENATED due to solute NonHaloStream->Override Override->HaloStream Sharps->Incineration

Figure 1: Decision tree for segregating fluorinated organic waste.[1][2][3] Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute requires the mixture to be treated as Halogenated Waste.[1][2][3]

Regulatory & Compliance Codes

While this specific CAS is often treated as a "Research Chemical" without a specific U or P listing, strict adherence to characteristic waste definitions is required.[2][3]

AuthorityCode/ClassificationDescription
US EPA (RCRA) D001 / F001-F005 If mixed with solvents.[1][2][3] If pure solid, manage as Unlisted Hazardous Waste .[2][3]
EU Waste Code 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2][3]
DOT (Transport) UN 3077 Environmentally hazardous substance, solid, n.o.s.[1][2][3] (if shipped in bulk).

References

  • US Environmental Protection Agency (EPA). (2024).[2][3] RCRA Waste Classification: Halogenated Organic Compounds (Appendix III to Part 268).[2][3] Retrieved from [Link][1][3][5][6][7][8]

  • Washington State University. (2023).[2][3] Laboratory Chemical Waste Management: Halogenated Solvents.[2][3][6] Retrieved from [Link][1][3][6]

Sources

Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling Isopropyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Isopropyl 4-fluoro-3-hydroxybenzoate, a halogenated aromatic ester, represents a class of compounds with significant potential. However, its safe handling is paramount to protect laboratory personnel from potential hazards and ensure the integrity of research. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles and regulatory standards. Our objective is to move beyond a simple checklist, offering a causal understanding of why specific protective measures are essential.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its hazard profile is critical. Isopropyl 4-fluoro-3-hydroxybenzoate is classified as a hazardous substance.[1] Its primary risks are associated with irritation and acute toxicity if improperly handled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.

Table 1: GHS Hazard Profile for Isopropyl 4-fluoro-3-hydroxybenzoate

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][3]GHS07: Harmful/Irritant[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[4]GHS07: Harmful/Irritant[2]
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation.[5]GHS07: Harmful/Irritant[2]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation.[4]GHS07: Harmful/Irritant[2]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction.[4][6]GHS07: Harmful/Irritant[2]

Furthermore, as a fluorinated phenol derivative, long-term or repeated occupational exposure may lead to cumulative health effects.[1] Upon thermal decomposition, it can release hazardous products like carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[5]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following sections detail the minimum required PPE for handling Isopropyl 4-fluoro-3-hydroxybenzoate, explaining the rationale behind each selection.

Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.[5]

  • Minimum Requirement: Safety glasses with side shields conforming to ANSI Z87.1 standards must be worn for all activities involving this compound.[7]

  • Recommended for Splash Hazard: When handling solutions or performing tasks with a risk of splashing (e.g., transferring liquids, heating solutions), chemical splash goggles are required.[7][8]

  • Maximum Protection: For procedures involving larger quantities, risk of explosion, or highly exothermic reactions, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[8][9]

Hand Protection: The Critical Barrier

Given that the compound is a skin irritant and potential sensitizer, selecting the correct gloves is crucial.[4][6] Glove material performance can be affected by thickness, chemical concentration, and exposure duration.[10]

  • Causality: The goal is to prevent skin contact. Esters and aromatic compounds can degrade certain glove materials. Therefore, a material's resistance to these chemical classes is the primary selection criterion.

  • Selection: Disposable nitrile gloves provide good short-term protection for incidental contact with a wide range of chemicals and are a suitable primary choice.[9][11] For prolonged contact or immersion, heavier-duty gloves are necessary. Butyl rubber gloves offer excellent resistance to esters, ketones, and acids.[7][12]

Table 2: Glove Selection Guide for Isopropyl 4-fluoro-3-hydroxybenzoate

Glove MaterialRecommended Use CaseRationale
Nitrile Incidental Contact: Handling solids, preparing solutions, minor transfers.Good general chemical resistance for short-term protection.[8][9]
Butyl Rubber Prolonged Contact / Immersion: Large-scale reactions, spill cleanup.Excellent resistance to esters, the chemical class of the target compound.[7][12]
Latex Not RecommendedCan cause allergic reactions; offers inferior chemical resistance to many organic compounds compared to nitrile or butyl rubber.[12]

Protocol: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves without touching the outer surface with bare skin and dispose of them in the appropriate chemical waste container. Wash hands thoroughly with soap and water after removing gloves.[5]

Body Protection

To prevent skin contact from spills or dust, appropriate body protection is mandatory.

  • Laboratory Coat: A clean, buttoned lab coat must be worn at all times.[11] For tasks with a significant fire risk, a lab coat made of flame-retardant material, such as Nomex®, is required.[9]

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes are essential to cover all skin.[9][11] Fabrics like polyester or acrylic should be avoided as they can melt and adhere to the skin in a fire.[9]

  • Chemical Apron: For tasks involving significant splash potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

Engineering controls are the first line of defense against respiratory exposure.

  • Primary Control: All handling of solid Isopropyl 4-fluoro-3-hydroxybenzoate that may generate dust, and any work with its solutions, must be conducted inside a certified chemical fume hood to prevent inhalation.[13][14]

  • Secondary Control: If engineering controls are not feasible or insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator is required.[9] The specific type of respirator and cartridge should be determined based on a formal risk assessment.

Operational Protocols: From Preparation to Disposal

A structured workflow minimizes the risk of exposure. The following protocols and diagrams outline the essential steps for safe handling, PPE use, and waste disposal.

Workflow for Safe Handling

This diagram illustrates the critical stages of a typical laboratory workflow involving Isopropyl 4-fluoro-3-hydroxybenzoate.

G Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS prep_ppe 2. Don Correct PPE prep_sds->prep_ppe prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood handle_weigh 4. Weigh/Measure Compound prep_hood->handle_weigh In Fume Hood handle_react 5. Perform Experiment handle_weigh->handle_react cleanup_decon 6. Decontaminate Surfaces handle_react->cleanup_decon cleanup_dispose 7. Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff 8. Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash

Caption: A logical flow from preparation to cleanup is essential for safety.

Donning and Doffing PPE: A Procedural Imperative

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Protocol for Donning and Doffing PPE:

  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on safety glasses or goggles.

    • Put on your face shield (if required).

    • Wash your hands thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of both in a designated waste container.

    • Face Shield/Goggles: Remove by handling the headband or earpieces, avoiding contact with the front surface.

    • Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and store or dispose of it properly.

    • Final Step: Wash your hands thoroughly with soap and water.

PPE_Flow Figure 2: PPE Donning & Doffing Sequence cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) don1 Lab Coat don2 Eyewear don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Eyewear doff1->doff2 doff3 Lab Coat doff2->doff3 wash_hands_after Wash Hands doff3->wash_hands_after

Caption: Proper sequence prevents contaminating yourself during PPE removal.

Emergency and Disposal Procedures

Spill Management

Immediate and correct response to a spill is vital.

  • Minor Spill (Solid or Liquid in a Fume Hood):

    • Alert personnel in the immediate area.

    • Wear your full, prescribed PPE (goggles, lab coat, appropriate gloves).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.[1]

  • Major Spill (Outside a Fume Hood or Large Volume):

    • Evacuate the area immediately.

    • Alert others and activate the emergency alarm if necessary.

    • Close the doors to the affected area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal

As a halogenated organic compound, Isopropyl 4-fluoro-3-hydroxybenzoate requires specific disposal procedures.

  • Causality: Halogenated compounds (containing F, Cl, Br, I) are often incinerated at specific high temperatures to prevent the formation of toxic byproducts like dioxins and furans.[15] Mixing them with non-halogenated waste complicates this process and significantly increases disposal costs.[16][17]

  • Procedure:

    • All solid waste, contaminated items (gloves, absorbent pads, etc.), and solutions containing Isopropyl 4-fluoro-3-hydroxybenzoate must be collected in a clearly labeled "Halogenated Organic Waste" container.[13][16]

    • Never pour this chemical or its solutions down the drain.[13]

    • Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the lab.[16]

    • Follow your institution's procedures for hazardous waste pickup.

Waste_Disposal Figure 3: Chemical Waste Disposal Logic start Is the waste Isopropyl 4-fluoro-3-hydroxybenzoate or contaminated with it? is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated drain_no DO NOT Pour Down Drain start->drain_no Yes halogen_bin Place in 'Halogenated Organic Waste' Container is_halogenated->halogen_bin Yes non_halogen_bin Place in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogen_bin No

Caption: Segregating halogenated waste is crucial for safety and compliance.

By adhering to these detailed protocols, researchers can confidently handle Isopropyl 4-fluoro-3-hydroxybenzoate, ensuring personal safety and maintaining a secure laboratory environment. This commitment to procedural excellence is the bedrock of innovative and responsible science.

References

  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July 24). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • CPAchem. (2022, October 25). Isopropyl 4-Hydroxybenzoate Safety data sheet. Retrieved from [Link]

  • Gaber, M., Salama, A., & El-Mekkawy, S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Microchem Laboratory. (2025, February 3). Parabens. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • SKS Bottle & Packaging, Inc. (n.d.). Glove Material Chemical Resistance. Retrieved from [Link]

  • Matos, J., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences, 11(5), 2307. Retrieved from [Link]

  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.